molecular formula C26H26NO8P B557371 Fmoc-Thr[PO(OBzl)OH]-OH

Fmoc-Thr[PO(OBzl)OH]-OH

Numéro de catalogue: B557371
Poids moléculaire: 511.5 g/mol
Clé InChI: HOFDVXHILSPFNS-OSPHWJPCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-Thr[PO(OBzl)OH]-OH, also known as this compound, is a useful research compound. Its molecular formula is C26H26NO8P and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Phosphothreonine in Peptides: A Technical Guide to Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis of phosphopeptides is a cornerstone of modern biochemical research. The ability to mimic post-translational modifications, specifically protein phosphorylation, provides invaluable tools for dissecting cellular signaling, validating drug targets, and developing novel therapeutics. At the heart of this synthetic capability lies Fmoc-Thr[PO(OBzl)OH]-OH, a critical building block for the site-specific introduction of phosphothreonine into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS).

This technical guide provides an in-depth exploration of the applications and methodologies surrounding this compound. It details its use in biochemical research, provides quantitative data on its performance, outlines a comprehensive experimental protocol, and visualizes its role in a key signaling pathway and the synthetic process itself.

Core Applications in Biochemical Research

This compound is an essential reagent for the chemical synthesis of peptides containing phosphothreonine. This capability is crucial for several areas of research:

  • Studying Protein Kinase and Phosphatase Activity: Synthesized phosphopeptides serve as specific substrates and inhibitors for protein kinases and phosphatases, enabling the characterization of their activity and specificity. The development of selective inhibitors for enzymes like the Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy, has utilized this phosphothreonine analog.

  • Investigating Signal Transduction Pathways: Protein phosphorylation is a fundamental mechanism of signal transduction. The availability of synthetic phosphopeptides allows researchers to probe the intricate networks of signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, by mimicking the phosphorylated state of key proteins.

  • Antibody Production and Characterization: Phospho-specific antibodies are invaluable tools for detecting and quantifying phosphorylated proteins in complex biological samples. Synthetic phosphopeptides are used as antigens to generate and characterize these highly specific antibodies.

  • Drug Discovery and Development: By understanding the role of phosphorylation in disease, researchers can design and synthesize phosphopeptide-based drugs or mimetics that modulate the activity of key signaling proteins.

The use of a pre-phosphorylated building block like this compound offers significant advantages over post-synthetic phosphorylation of a peptide on the solid support. It provides absolute control over the location of the phosphate group, avoiding the often-problematic lack of specificity and potential side reactions associated with enzymatic or chemical phosphorylation of a completed peptide chain.[1]

Performance and Coupling Strategies: A Quantitative Overview

The successful incorporation of this compound into a growing peptide chain is dependent on the appropriate choice of coupling reagents and conditions. The partially protected phosphate group presents a unique chemical challenge that must be addressed to ensure high coupling efficiency.

ParameterRecommended Reagents/ConditionsTypical Observations & EfficiencyReference
Coupling Reagents TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Uronium-based coupling reagents are highly effective.[2]
Base N,N-Diisopropylethylamine (DIPEA)A 3-fold excess of DIPEA relative to the amino acid derivative is recommended to neutralize the acidic phosphate proton and facilitate efficient coupling.[2]
Coupling Efficiency Increased DIPEA excessThe coupling yield of this compound to a sterically hindered valine residue on the resin was improved from 80% to 100% by increasing the excess of DIPEA.[3]
Purity Standard Fmoc-SPPS protocolsHigh purity (>98% by TLC and HPLC) of the building block itself is achievable.

Experimental Protocol: Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol outlines the manual synthesis of a generic phosphopeptide using this compound on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.

2. First Amino Acid Coupling:

  • Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5 x 5 mL).

  • Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 4 equivalents) and HBTU (3.95 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL). Perform a Kaiser test to confirm complete coupling.

3. Subsequent Amino Acid Couplings (Including this compound):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the previously coupled amino acid. Wash thoroughly with DMF (5 x 5 mL).

  • Activation of this compound: In a separate vial, dissolve this compound (2 equivalents) and HBTU (1.95 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling of Phosphothreonine: Add the activated phosphothreonine solution to the deprotected resin and agitate for 2-4 hours. The coupling of this sterically hindered amino acid may require a longer reaction time.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Continue the cycle of deprotection, activation, and coupling for the remaining amino acids in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the benzyl protecting group from the phosphate and other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1]

Visualizing the Role and Synthesis of Phosphothreonine

Signaling Pathway Example: The MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of MAPKs, such as ERK, requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop.[4][5][6] The synthesis of peptides containing this phosphothreonine is essential for studying the kinetics and regulation of this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates on Thr & Tyr Substrate Cytoplasmic Substrate ERK->Substrate phosphorylates ERK_n ERK ERK->ERK_n translocates TF Transcription Factor (e.g., c-Fos) ERK_n->TF phosphorylates Gene Gene Expression TF->Gene regulates caption Simplified MAPK/ERK signaling pathway highlighting the dual phosphorylation of ERK by MEK.

Caption: Simplified MAPK/ERK signaling pathway highlighting the dual phosphorylation of ERK by MEK.

Experimental Workflow: Solid-Phase Phosphopeptide Synthesis

The following diagram illustrates the logical flow of the solid-phase synthesis of a phosphopeptide using this compound.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_aa Couple First Fmoc-Amino Acid deprotection1->coupling_aa deprotection2 Fmoc Deprotection coupling_aa->deprotection2 coupling_pThr Couple This compound deprotection2->coupling_pThr repeat Repeat Deprotection & Coupling Cycles coupling_pThr->repeat repeat->deprotection2 More amino acids cleavage Cleavage from Resin & Deprotection (TFA cocktail) repeat->cleavage Sequence complete purification Crude Peptide Precipitation & RP-HPLC Purification cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end End: Pure Phosphopeptide analysis->end

Caption: A logical workflow for the solid-phase synthesis of a phosphopeptide.

References

An In-depth Technical Guide to Fmoc-Thr[PO(OBzl)OH]-OH for Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of N-α-Fmoc-O-benzyl-L-phosphothreonine (Fmoc-Thr[PO(OBzl)OH]-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the targeted incorporation of phosphothreonine residues.

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for elucidating the roles of protein kinases and phosphatases, developing kinase inhibitors, and generating tools for immunological studies.[1] The use of pre-phosphorylated Fmoc-amino acid building blocks, such as this compound, in Fmoc-based SPPS is a widely adopted and highly effective strategy.[1] This "building block" approach offers superior control over the precise location of the phosphate group compared to postsynthetic phosphorylation, thereby preventing the side reactions often associated with modifying a completed peptide chain on the resin.[1]

The monobenzyl (Bzl) protecting group on the phosphate moiety of this compound provides a balance of stability during the peptide chain elongation and lability for final deprotection. This derivative is stable to the piperidine solutions used for Fmoc group removal, ensuring the integrity of the phosphate group throughout the synthesis.

Chemical Structure and Properties

The chemical structure of this compound is presented below. It consists of a threonine backbone with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side-chain hydroxyl group phosphorylated and further protected by a benzyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various commercial suppliers and should be considered as typical.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₆NO₈P[2][3]
Molecular Weight 511.46 g/mol [4]
CAS Number 175291-56-2[2][3][4]
Appearance White to off-white or beige powder
Purity (HPLC) ≥98.0%[5]
Purity (TLC) ≥98%
Assay (Acidimetric) ≥90.0%
Solubility Clearly soluble in DMF (1 mmol in 2 ml)
Storage Temperature -20°C[4][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the synthesis of phosphothreonine-containing peptides via the Fmoc/tBu strategy.[7] Its monobenzyl-protected phosphate is stable to the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF) but is readily cleaved during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid).

General SPPS Workflow

The incorporation of this compound follows the standard cycle of Fmoc-based SPPS. A generalized workflow is depicted below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for subsequent amino acids Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage after final coupling Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling Conditions

The partially protected phosphate group in this compound can present challenges during the coupling step. Uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are recommended for efficient incorporation.[8] It is also crucial to use a significant excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure effective coupling.[8]

Detailed Experimental Protocol: Synthesis of a Model Phosphopeptide

This section provides a detailed protocol for the manual solid-phase synthesis of a model phosphopeptide, Ac-Ala-Ala-Thr(PO3H2)-Ala-Ala-NH2, using this compound on a Rink Amide resin.

Materials and Reagents
ReagentRecommended Grade
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g)Peptide Synthesis Grade
Fmoc-Ala-OHPeptide Synthesis Grade
This compoundPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
PiperidineReagent Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
HATUPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Dichloromethane (DCM)ACS Grade
Acetic AnhydrideReagent Grade
Diethyl ether (cold)Anhydrous
Synthesis Procedure
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 min).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • Prepare a solution of Fmoc-Ala-OH (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3 x 2 min).

  • Peptide Chain Elongation (Cycles for Ala, Thr(PO(OBzl)OH), Ala, Ala):

    • Repeat the Fmoc deprotection step as described in step 2.

    • For the coupling of this compound, it is recommended to use a 3-fold excess of DIPEA relative to the coupling agent.[8]

    • Couple the respective Fmoc-amino acid as described in step 3.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 30 minutes.

    • Wash the resin with DMF (3 x 2 min) and DCM (3 x 2 min).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the phosphopeptide by mass spectrometry.

Biological Relevance: Phosphothreonine in the MAPK/ERK Signaling Pathway

Phosphorylation of threonine residues is a key event in many signaling cascades. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[2][9]

The activation of ERK requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-X-Y motif in the activation loop of the kinase.[10] This phosphorylation is catalyzed by the upstream kinase MEK (MAPK/ERK kinase). The dually phosphorylated ERK is the active form that can then phosphorylate a multitude of downstream substrates, including transcription factors in the nucleus.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Thr & Tyr pERK pERK (pThr, pTyr) ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

This compound is an essential and highly effective reagent for the synthesis of phosphothreonine-containing peptides. Its chemical properties are well-suited for the Fmoc-based SPPS strategy, providing a reliable method for introducing this critical post-translational modification with high fidelity. Understanding the optimal handling and coupling conditions for this building block is paramount for the successful synthesis of complex phosphopeptides, which are invaluable tools for advancing our understanding of cellular signaling and for the development of novel therapeutics.

References

The Strategic Application of Fmoc-Thr[PO(OBzl)OH]-OH in Elucidating Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation, a cornerstone of cellular signaling, dictates a vast array of biological processes. The ability to synthesize peptides containing phosphorylated amino acids is paramount for dissecting these intricate pathways. This technical guide delves into the critical role of N-α-Fmoc-O-(benzyl-phospho)-L-threonine, or Fmoc-Thr[PO(OBzl)OH]-OH, a key building block in solid-phase peptide synthesis (SPPS) for the creation of phosphopeptides. We will explore its application, provide detailed experimental protocols, present comparative data on coupling efficiencies, and visualize its relevance within a key signaling pathway.

Introduction: The Significance of Threonine Phosphorylation

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome. Among these, reversible protein phosphorylation on serine, threonine, and tyrosine residues is one of the most prevalent and well-studied.[1] This molecular switch, governed by kinases and phosphatases, regulates a multitude of cellular activities, including signal transduction, cell cycle progression, apoptosis, and growth.[1]

Threonine phosphorylation, in particular, plays a crucial role in numerous signaling cascades. The unique chemical properties of the phosphothreonine residue, with its stereochemistry and dianionic phosphate group, mediate specific protein-protein interactions and allosteric regulation of enzyme activity. The synthesis of peptides containing phosphothreonine is therefore an indispensable tool for:

  • Investigating the substrate specificity of protein kinases and phosphatases.

  • Developing novel kinase inhibitors for therapeutic applications.

  • Generating phosphorylated antigens for antibody production and immunological studies.[2]

  • Probing the structural and functional consequences of specific phosphorylation events.

This compound: A Key Reagent for Phosphopeptide Synthesis

The synthesis of phosphopeptides can be approached in two primary ways: post-synthetic phosphorylation of a completed peptide or the incorporation of pre-phosphorylated amino acid building blocks during SPPS. The latter "building block" approach, utilizing reagents like this compound, is widely adopted due to its superior control over the precise location of the phosphate group and the avoidance of side reactions that can occur during post-synthetic modification.[2]

This compound is an L-threonine derivative where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl is phosphorylated and further protected with a benzyl group. This strategic protection scheme allows for its seamless integration into standard Fmoc-based SPPS protocols. The benzyl group on the phosphate provides enhanced stability and improves coupling efficiency during the synthesis.[2]

Data Presentation: Coupling Efficiency of Phosphorylated Amino Acids

The successful incorporation of this compound into a growing peptide chain is highly dependent on the choice of coupling reagent. The sterically hindered nature of this amino acid derivative and the presence of the phosphate group can pose synthetic challenges. Uronium- and phosphonium-based coupling reagents are generally preferred for their high reactivity and ability to overcome these hurdles.

Below is a summary of quantitative data on the performance of various coupling reagents.

Coupling Reagent ClassReagent NameKey Characteristics & Performance Notes
Uronium/Aminium Salts HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Consistently demonstrates superior performance in terms of reaction speed and purity of the final peptide, especially for difficult sequences.[3] It is highly effective for coupling sterically hindered amino acids like this compound.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.[3] It is a cost-effective option for many applications and is recommended for coupling phosphorylated amino acids.[4]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Offers high coupling efficiency, often comparable to HATU, and can be more cost-effective.
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)An effective coupling reagent, though it may be less efficient than HATU for particularly challenging couplings. It is a good choice when avoiding the potential side reactions of uronium-based reagents is a priority.

Specific Performance Data:

A notable study demonstrated a significant improvement in the coupling of this compound to a sterically hindered valine residue. By using uronium-based coupling reagents and increasing the excess of the base N,N-Diisopropylethylamine (DIPEA), the coupling yield was increased from 80% to 100% .[5] This highlights the importance of optimizing coupling conditions for this specific building block.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • HATU (or other suitable coupling reagent)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS), reagent grade

  • Dichloromethane (DCM), ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

Step-by-Step Synthesis Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.[3]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Incorporation of this compound:

    • Activation: In a separate vessel, dissolve this compound (5 equivalents) and HATU (5 equivalents) in a minimal volume of DMF.[5]

    • Coupling: Add DIEA (15 equivalents) to the mixture, mix, and immediately add it to the Fmoc-deprotected peptide resin.[5]

    • Allow the coupling to proceed for 1-2 hours.[5]

    • Monitor the completeness of the reaction with the Kaiser or TNBS test. If the test is positive, wash the resin and repeat the coupling.[5]

    • Wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent phosphorylated residues) for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. For peptides containing phosphothreonine, a common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[6] The scavengers are crucial to prevent side reactions with nucleophilic residues.

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[2]

    • Dry the crude peptide pellet under vacuum.[2]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Collect the fractions containing the desired peptide.

    • Confirm the identity and purity of the phosphopeptide by mass spectrometry.[2]

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow cluster_cleavage_purification Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Wash2 Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Signaling Pathway: The MAPK/ERK Cascade

Threonine phosphorylation is a critical event in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[7] The activation of MAP Kinase Kinases (MEKs) and MAP Kinases (ERKs) involves the dual phosphorylation of threonine and tyrosine residues in their activation loops.[8]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Raf_p Ser/Thr Phosphorylation ERK ERK (MAPK) MEK->ERK MEK_p Dual Ser/Thr Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors ERK_p Dual Thr/Tyr Phosphorylation Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response TF_p Ser/Thr Phosphorylation

Caption: The MAPK/ERK signaling cascade, highlighting key threonine phosphorylation events.

Conclusion

This compound is an invaluable tool for the chemical synthesis of phosphopeptides, enabling detailed investigations into the roles of threonine phosphorylation in health and disease. Its use in Fmoc-based SPPS, coupled with optimized protocols and the appropriate selection of coupling reagents, allows for the efficient and precise synthesis of these critical research tools. The ability to generate homogenous populations of phosphopeptides is essential for advancing our understanding of cellular signaling and for the development of novel therapeutic strategies targeting phosphorylation-dependent pathways.

References

Introduction to Fmoc-Thr[PO(OBzl)OH]-OH for phosphopeptide synthesis beginners

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of phosphorylated amino acids into peptides is a critical technique for researchers studying a wide range of biological processes, from signal transduction to drug development. Among the available building blocks for solid-phase peptide synthesis (SPPS), N-α-Fmoc-O-(benzylphosphono)-L-threonine, or Fmoc-Thr[PO(OBzl)OH]-OH, has emerged as a key reagent for the incorporation of phosphothreonine. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its successful use in the synthesis of phosphopeptides.

Core Concepts and Properties

This compound is a derivative of the amino acid threonine where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group of the side chain is phosphorylated and further protected by a benzyl group. This strategic protection scheme allows for its direct use in standard Fmoc-based solid-phase peptide synthesis protocols.[1]

The Fmoc group provides temporary protection of the alpha-amino group and is readily cleaved by a weak base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[2] The benzyl group on the phosphate is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₆NO₈P
Molecular Weight 511.46 g/mol
Appearance White to off-white powder
Storage -20°C

Applications in Research and Drug Development

The synthesis of phosphopeptides is crucial for a variety of research applications, including:

  • Studying Protein Kinase and Phosphatase Activity: Phosphopeptides serve as substrates and inhibitors for kinases and phosphatases, enabling the study of their function and regulation.

  • Antibody Production: Synthetic phosphopeptides are used as antigens to generate phospho-specific antibodies, which are invaluable tools for detecting and quantifying protein phosphorylation in complex biological samples.

  • Drug Discovery: Phosphopeptides can act as lead compounds or research tools in the development of therapeutics that target signaling pathways dysregulated in diseases such as cancer and diabetes. For instance, the Akt and MAPK/ERK signaling pathways, which are central to cell growth, proliferation, and survival, are regulated by threonine phosphorylation.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

I. Resin Loading

The first amino acid is typically loaded onto a suitable resin, such as Wang or Rink Amide resin, depending on whether a C-terminal carboxylic acid or amide is desired.

II. Peptide Chain Elongation: Coupling and Deprotection Cycle

The synthesis of the peptide chain proceeds through iterative cycles of Fmoc deprotection and amino acid coupling.

A. Fmoc Deprotection:

  • Swell the resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

B. Coupling of this compound:

The coupling of this compound can be challenging due to steric hindrance and potential side reactions. The use of efficient coupling reagents is crucial for achieving high yields.

Table 2: Recommended Coupling Conditions for this compound

ReagentEquivalents (relative to resin loading)Activation TimeCoupling TimeNotes
HBTU/HOBt/DIPEA 3-5 eq. Amino Acid, 3-5 eq. HBTU/HOBt, 6-10 eq. DIPEA2-5 minutes1-2 hoursA commonly used and effective method.
HATU/DIPEA 3-5 eq. Amino Acid, 3-5 eq. HATU, 6-10 eq. DIPEA2-5 minutes1-2 hoursOften provides higher coupling efficiency, especially for difficult sequences.
PyBOP/DIPEA 3-5 eq. Amino Acid, 3-5 eq. PyBOP, 6-10 eq. DIPEA2-5 minutes1-2 hoursAnother effective coupling reagent.

Detailed Coupling Protocol (using HBTU/HOBt):

  • In a separate reaction vessel, dissolve this compound (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

  • Add DIPEA (6-10 eq.) to the solution and mix for 2-5 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • After a negative Kaiser test, wash the resin thoroughly with DMF.

A known challenge is the partial deprotonation of the phosphate group by piperidine during Fmoc removal, leading to the formation of a piperidinium salt. This can consume the activated amino acid in the subsequent coupling step. To counteract this, a higher excess of the amino acid and coupling reagents may be necessary, especially when synthesizing peptides with multiple phosphorylation sites.[13]

III. Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups, including the benzyl group on the phosphate, are removed.

Table 3: Common Cleavage Cocktails for Phosphopeptides

Cleavage CocktailComposition (v/v)Cleavage TimeScavengers and Their Purpose
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O2-4 hoursTIS: Scavenges carbocations generated from t-butyl based protecting groups. H₂O: Assists in the cleavage of some protecting groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)2-4 hoursPhenol, Thioanisole, EDT: A cocktail of scavengers to protect sensitive residues like Trp, Met, and Cys from modification by reactive species generated during cleavage.

Detailed Cleavage Protocol:

  • Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin in a well-ventilated fume hood.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

The efficiency of benzyl group removal can be influenced by the cleavage cocktail and time. For peptides containing multiple phosphothreonine residues, a longer cleavage time may be necessary.[14] It is advisable to perform a small-scale trial cleavage to optimize the conditions.[14]

IV. Purification and Analysis

The crude phosphopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Signaling Pathways Involving Phosphothreonine

Threonine phosphorylation is a key event in many cellular signaling pathways. The following diagrams illustrate the role of phosphothreonine in the MAPK/ERK and Akt signaling cascades.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras activates GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates (Thr & Tyr) TranscriptionFactors_Cytoplasm Transcription Factors ERK->TranscriptionFactors_Cytoplasm phosphorylates TranscriptionFactors_Nucleus Transcription Factors TranscriptionFactors_Cytoplasm->TranscriptionFactors_Nucleus translocates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors_Nucleus->GeneExpression regulates

Caption: The MAPK/ERK signaling pathway.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates GrowthFactor Growth Factor / Insulin GrowthFactor->Receptor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr) DownstreamTargets Downstream Targets (e.g., mTOR, GSK3) Akt->DownstreamTargets phosphorylates CellularResponse Cellular Response (Survival, Growth, Proliferation) DownstreamTargets->CellularResponse leads to

Caption: The Akt (PI3K-Akt) signaling pathway.

Experimental Workflow

The following diagram outlines the logical workflow for the synthesis of a phosphopeptide using this compound.

Phosphopeptide_Synthesis_Workflow Start Start: Select Resin ResinSwelling Resin Swelling in DMF Start->ResinSwelling FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) ResinSwelling->FmocDeprotection Washing1 DMF Wash FmocDeprotection->Washing1 Coupling Amino Acid Coupling (with HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive ChainElongation Repeat Cycle for Next Amino Acid KaiserTest->ChainElongation Negative RepeatCoupling->Coupling ChainElongation->FmocDeprotection FinalDeprotection Final Fmoc Deprotection ChainElongation->FinalDeprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation with Cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis End End: Pure Phosphopeptide Analysis->End

Caption: Workflow for solid-phase phosphopeptide synthesis.

Conclusion

This compound is an indispensable tool for the synthesis of phosphothreonine-containing peptides. A thorough understanding of its properties and the optimization of coupling and cleavage conditions are paramount for achieving high yields and purity. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies to advance their studies in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Incorporation of Fmoc-Thr[PO(OBzl)OH]-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a cornerstone of modern chemical biology and drug discovery, providing essential tools for investigating the roles of protein kinases and phosphatases in cellular signaling. The "building block" approach, utilizing pre-phosphorylated amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), is a highly effective strategy that offers precise control over the location of phosphorylation.[1] This guide provides a detailed technical overview of the mechanism, protocols, and critical considerations for incorporating one of the most common building blocks, Fmoc-Thr[PO(OBzl)OH]-OH .

The this compound Building Block

This compound is the building block of choice for introducing phosphothreonine into a peptide sequence.[2] Its structure is designed to navigate the chemical challenges of SPPS:

  • Nα-Fmoc Group: A base-labile protecting group, removed at each cycle with a piperidine solution.[3]

  • Monobenzyl (Bzl) Phosphate Protection: This is a critical feature. Fully protected phosphate triesters are highly susceptible to β-elimination under the basic conditions of Fmoc deprotection, leading to undesired dehydroamino acid byproducts.[2][4] The monobenzyl phosphodiester significantly suppresses this side reaction.[2] The benzyl group is stable to piperidine but is readily cleaved during the final acidolytic cleavage from the resin.[4]

  • Free Phosphate Hydroxyl: The remaining acidic proton on the phosphate group, while preventing β-elimination, introduces its own set of challenges during the coupling step that require specific procedural adjustments.[4][5]

Mechanism of Incorporation

The incorporation of this compound into the growing peptide chain involves the standard SPPS cycle of deprotection and coupling. However, optimized conditions are crucial for success.

The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This exposes a free amine for the subsequent coupling reaction. While standard, this basic step is where the risk of β-elimination, a major side reaction for any phosphoserine/threonine residue, is highest.[6]

The coupling step involves the formation of an amide bond between the free N-terminal amine of the peptide chain and the carboxyl group of the incoming this compound.

Activation: The carboxylic acid is first activated to form a highly reactive species. For this specific building block, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU are strongly recommended.[2][4] Phosphonium reagents (like PyBOP) and carbodiimides (like DIC) have been shown to cause undesired side reactions with the free phosphate hydroxyl group.[2][7]

The Role of the Base: The acidic proton on the phosphate can be deprotonated, leading to electrostatic repulsion and consumption of the activated amino acid.[6][8] To counteract this, a significant excess (at least 3-fold) of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is critical.[4][5] This ensures the carboxyl group is efficiently activated and the coupling proceeds to completion.

Mechanism of Coupling:

  • The coupling reagent (e.g., HATU) reacts with the carboxylic acid of this compound in the presence of DIEA to form a highly reactive OAt-ester.

  • The free N-terminal amine of the resin-bound peptide attacks the activated ester.

  • A stable amide bond is formed, incorporating the phosphothreonine residue into the peptide chain.

cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-pThr(OBzl)-OH HATU HATU + DIEA AA->HATU Carboxyl Group Activated_AA Activated OAt-Ester HATU->Activated_AA ResinPeptide H₂N-Peptide-Resin Activated_AA->ResinPeptide CoupledPeptide Fmoc-pThr(OBzl)-Peptide-Resin ResinPeptide->CoupledPeptide Nucleophilic Attack

Caption: Amide bond formation via HATU activation.

Potential Side Reactions and Mitigation

β-Elimination: This is the most significant side reaction, occurring during the basic Fmoc deprotection step. It results in the formation of a dehydroamino-2-butyryl residue, which can subsequently react with piperidine.[2][6] While the monobenzyl protection minimizes this, the risk increases with higher temperatures and in sequences with multiple phosphorylation sites.[6]

pThr Resin-Peptide-pThr(OBzl) Piperidine Piperidine (Base) pThr->Piperidine Elimination β-Elimination (Side Reaction) Piperidine->Elimination Deprotection Fmoc Deprotection (Desired Reaction) Piperidine->Deprotection Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser1 Kaiser Test? Wash1->Kaiser1 Coupling 3. Couple Fmoc-pThr(OBzl)-OH (HATU, 10-15 eq. DIEA, 2h) Kaiser1->Coupling Positive Wash2 4. DMF Wash Coupling->Wash2 Kaiser2 Kaiser Test? Wash2->Kaiser2 Kaiser2->Coupling Positive (Recouple) Cycle Next SPPS Cycle or Final Deprotection Kaiser2->Cycle Negative Cycle->Deprotection Continue Synthesis Cleavage Final Cleavage & Deprotection (95% TFA Cocktail) Cycle->Cleavage End Synthesis

References

An In-depth Technical Guide to Fmoc-Thr[PO(OBzl)OH]-OH for Kinase Substrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics, applications, and methodologies associated with Fmoc-Thr[PO(OBzl)OH]-OH, a critical building block for the synthesis of phosphothreonine-containing peptides. Such peptides are invaluable tools for studying protein kinases and phosphatases, which play central roles in cellular signaling and are prominent targets in drug discovery.

Core Characteristics of this compound

This compound is a threonine derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is phosphorylated and mono-protected with a benzyl group. This strategic protection scheme makes it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties
PropertyValue
Chemical Formula C₂₆H₂₆NO₈P
Molecular Weight 511.46 g/mol
Appearance White to off-white powder
Purity (Typical) ≥98.0% (HPLC), ≥98% (TLC), ≥90.0% (acidimetric)
Storage Conditions -20°C

Application in Kinase Substrate Synthesis

The primary application of this compound is in the synthesis of peptides containing phosphothreonine. This enables the production of specific substrates and inhibitors for protein kinases, facilitating the study of their activity, specificity, and role in signaling pathways. For instance, it has been utilized in the development of peptidic inhibitors for Polo-like kinase 1 (Plk1), a key regulator of mitosis and a target in cancer therapy.

The monobenzyl protection of the phosphate group is a key feature. Fully protected phosphate triesters are prone to β-elimination under the basic conditions (e.g., piperidine) used for Fmoc group removal. The mono-protected phosphodiester in this compound is significantly more stable to these conditions.[1] However, the partially protected phosphate can present challenges during the coupling reaction.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is outlined below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in NMP) Resin->Fmoc_Deprotection Washing1 Washing (NMP, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 Washing (DMF, NMP, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Residue Coupled Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating the phosphothreonine analog.
Detailed Coupling Protocol for this compound

Due to the partially protected phosphate group, which can interfere with the coupling reaction, specific conditions are recommended for optimal incorporation of this compound. Uronium-based coupling reagents are preferred over carbodiimides.[2]

Reagents and Solvents:

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Fmoc-deprotected peptide-resin

Procedure:

  • In a clean reaction vessel, dissolve this compound (5 equivalents relative to resin loading) and HBTU or HATU (5 equivalents) in a minimal volume of DMF.

  • Add DIPEA (15 equivalents) to the mixture. A three-fold excess of DIPEA relative to the amino acid has been shown to be beneficial.[1][2]

  • Immediately add the activated amino acid solution to the Fmoc-deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] For sterically hindered couplings, such as to a valine residue, extended reaction times may be necessary.[2]

  • After the reaction, wash the resin thoroughly with DMF, NMP, and DCM to remove excess reagents and byproducts.

  • Perform a ninhydrin (Kaiser) or TNBS test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Quantitative Data on Coupling Efficiency
Coupling ReagentBase (Equivalents)SubstrateYieldReference
Uronium-basedDIPEA (3-fold excess)H-Val-resin100%[2]
Uronium-basedDIPEA (standard)H-Val-resin80%[2]
Cleavage and Side-Chain Deprotection

The benzyl protecting group on the phosphate is typically removed concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. A standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours is generally sufficient.

Signaling Pathway Example: Polo-like Kinase 1 (Plk1) Regulation

Peptides containing phosphothreonine are instrumental in studying kinase-mediated signaling pathways. Plk1, a serine/threonine kinase, is a crucial regulator of mitosis. Its activity is tightly controlled by phosphorylation. The p38 MAP kinase pathway, through MAP kinase-activated protein kinase 2 (MK2), can directly phosphorylate Plk1.[3] In turn, activated Plk1 phosphorylates a variety of substrates, such as Myt1, to promote mitotic entry.[4]

Plk1_Signaling Stress Cellular Stress p38 p38 MAPK Stress->p38 Activates MK2 MK2 p38->MK2 Phosphorylates & Activates Plk1 Plk1 MK2->Plk1 Phosphorylates (e.g., at Ser326) Myt1 Myt1 Plk1->Myt1 Phosphorylates & Inhibits Mitosis Mitotic Entry Plk1->Mitosis Promotes Myt1->Mitosis Inhibits

Caption: Simplified signaling pathway of Plk1 activation and its role in promoting mitosis.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of phosphothreonine-containing peptides. While its use requires optimized coupling protocols to overcome challenges associated with the partially protected phosphate group, it offers a reliable and efficient means to produce essential tools for kinase research and drug development. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important building block.

References

The Role of Fmoc-Thr[PO(OBzl)OH]-OH in Elucidating Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Fmoc-Thr[PO(OBzl)OH]-OH, a critical building block for the synthesis of phosphothreonine-containing peptides. These synthetic phosphopeptides are indispensable tools for investigating the intricate signaling pathways that govern cellular processes. Here, we detail the use of this reagent in studying key signaling events, provide comprehensive experimental protocols, and present quantitative data to support the methodologies described.

Introduction: The Significance of Phosphothreonine in Cellular Signaling

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Kinases and phosphatases act in a coordinated manner to control the phosphorylation state of proteins, thereby modulating their activity, localization, and interaction with other molecules. The study of these signaling cascades often requires precisely defined tools to dissect specific phosphorylation events.

This compound is a pseudophosphoamino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[2][3] The benzyl (Bzl) protecting group on the phosphate moiety prevents unwanted side reactions during peptide assembly and can be removed during the final acid cleavage and deprotection step. This allows for the site-specific incorporation of a stable phosphothreonine mimic into synthetic peptides. These peptides can then be used as probes to study the binding and kinetics of phosphothreonine-dependent interactions, such as those mediated by kinases, phosphatases, and phosphopeptide-binding domains.[4]

Application 1: Probing the Polo-like Kinase 1 (Plk1) Signaling Pathway

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, and cytokinesis.[5][6] Its activity is tightly regulated, in part, by its C-terminal polo-box domain (PBD), which recognizes and binds to proteins that have been "primed" by phosphorylation on a specific motif, often by an upstream kinase like Cdk1.[7] The Plk1 PBD specifically binds to sequences containing a phosphoserine or phosphothreonine residue, with the consensus motif S-pS/pT-P/X.[8] This binding event localizes Plk1 to its substrates, ensuring precise spatial and temporal control of mitotic events.

Synthetic phosphopeptides containing the Plk1 PBD recognition motif are invaluable for studying this interaction and for developing potential therapeutic inhibitors, as Plk1 is a well-established oncology target.

Visualizing the Plk1 Activation and Substrate Targeting Pathway

Plk1_Pathway Plk1 Activation and Substrate Targeting cluster_upstream Upstream Activation cluster_plk1 Plk1 Regulation cluster_downstream Downstream Events Aurora_A Aurora A/Bora Cdk1_CyclinB Cdk1/Cyclin B Substrate Substrate (e.g., Bub1, PRC1) Cdk1_CyclinB->Substrate 'primes' substrate Plk1_inactive Inactive Plk1 (T-loop unphosphorylated) Plk1_active Active Plk1 (pThr210) PBD Polo-Box Domain (PBD) Kinase_Domain Kinase Domain Plk1_Substrate_Complex Plk1-Substrate Complex pSubstrate Phosphorylated Substrate (Priming Phosphorylation) PBD->pSubstrate binds to S-pT-P motif Plk1_Substrate_Complex->Substrate Plk1 phosphorylates additional sites Mitotic_Events Mitotic Progression (Spindle Assembly, Cytokinesis) Plk1_Substrate_Complex->Mitotic_Events

Caption: Plk1 activation by Aurora A and subsequent PBD-mediated binding to a primed substrate.

Quantitative Analysis of Plk1 PBD-Binding Peptides

The affinity of synthetic phosphopeptides for the Plk1 PBD can be quantified using various biochemical assays, such as ELISA or fluorescence polarization. These assays are crucial for structure-activity relationship (SAR) studies in the development of Plk1 inhibitors.

Peptide SequenceModificationAssay TypeIC50 (µM)Reference
PMQSpTPLNUnmodified PhosphopeptideELISA> 300[9]
PMQSpTPL-[CH2]8PhN(π)-alkylated HistidineELISA0.180[9]
PLHSpTPositive Control PhosphopeptideELISA36.79[10]
PMQSpTPLMacrocyclic PhosphopeptideELISA6.27[10]

Application 2: Investigating Forkhead-Associated (FHA) Domain Interactions

Forkhead-associated (FHA) domains are phosphopeptide recognition modules that exhibit a strong preference for phosphothreonine (pThr) over phosphoserine (pSer).[9][11] They are found in a variety of proteins involved in signal transduction, particularly in the DNA damage response pathway.[12] For example, the FHA domains of Rad53 and Chk2 kinases are critical for their activation and function in cell cycle checkpoints.

The synthesis of phosphopeptides using this compound allows researchers to create specific probes to study the binding affinity and specificity of FHA domains, contributing to our understanding of how these signaling networks are organized and regulated.

Visualizing the Workflow for Studying Phosphopeptide-FHA Domain Interactions

FHA_Workflow Workflow for FHA Domain Interaction Studies Start Design Phosphopeptide (based on FHA target sequence) SPPS Solid-Phase Peptide Synthesis (using this compound) Start->SPPS Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Peptide_Ready Purified Phosphopeptide Characterization->Peptide_Ready Assay Binding Assay (e.g., Fluorescence Polarization) Peptide_Ready->Assay Data Quantitative Data (Kd, IC50) Assay->Data Conclusion Elucidate Binding Specificity & Signaling Role Data->Conclusion

Caption: A generalized workflow for the synthesis and use of phosphopeptides in FHA domain binding studies.

Quantitative Analysis of FHA Domain-Binding Peptides

Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common techniques to determine the dissociation constant (Kd) of phosphopeptide-FHA domain interactions.

FHA DomainPhosphopeptide SequenceAssay TypeKd (µM)Reference
Rad53 FHA1LEV(pT)EADATFAKX-ray Crystallography0.53[13]
Rad53 FHA1SLEV(pT)EADATFVQNMR0.3[13]
Rad53 FHA1NDPD(pT)LEIYSNMR15[13]
Dun1 FHANI(pT)QP(pT)QQSTNMR0.3–1.2[13]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol provides a general method for manual Fmoc SPPS. Reagent equivalents and reaction times may need to be optimized for specific peptide sequences.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.

    • Agitate the reaction for 1-2 hours. For coupling of this compound, it is beneficial to use an extended coupling time and a higher excess of DIPEA.[4]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Purification:

    • Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: ELISA-Based Plk1 PBD Competition Binding Assay

This protocol is adapted from methodologies used to screen for Plk1 PBD inhibitors.

Materials:

  • GST-tagged Plk1 PBD protein

  • Biotinylated phosphopeptide probe (e.g., Biotin-PMQSpTPLN)

  • Streptavidin-coated 96-well plates

  • Synthetic competitor peptides (synthesized using Protocol 1)

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a streptavidin plate with the biotinylated phosphopeptide probe (e.g., 100 ng/well in assay buffer) for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor peptides in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of GST-Plk1 PBD with the various concentrations of competitor peptides for 30 minutes.

  • Binding to Plate:

    • Transfer the pre-incubated mixtures to the washed, probe-coated plate.

    • Incubate for 1 hour at room temperature to allow the unbound GST-Plk1 PBD to bind to the immobilized probe.

    • Wash the plate 3 times with wash buffer.

  • Detection:

    • Add the anti-GST-HRP antibody (diluted in assay buffer) to each well and incubate for 1 hour.

    • Wash the plate 5 times with wash buffer.

    • Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add stop solution to quench the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance versus the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide.

Conclusion

This compound is a cornerstone reagent for the chemical synthesis of phosphothreonine-containing peptides. As demonstrated, these synthetic peptides are powerful tools for dissecting complex cell signaling pathways. They enable the quantitative analysis of phosphopeptide-protein interactions, facilitate the study of enzyme kinetics, and provide the foundation for developing novel therapeutic agents that target phosphorylation-dependent signaling events. The combination of solid-phase peptide synthesis with biochemical and biophysical assays provides a robust platform for advancing our understanding of cellular regulation and for the rational design of new drugs.

References

In-Depth Technical Guide: Preliminary Investigation of Fmoc-Thr[PO(OBzl)OH]-OH for Novel Phosphopeptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-α-Fmoc-O-(benzylphospho)-L-threonine, commonly known as Fmoc-Thr[PO(OBzl)OH]-OH, in the solid-phase peptide synthesis (SPPS) of phosphopeptides. This document details the significance of this building block, experimental protocols for its use, and expected outcomes, offering a foundational resource for the design and synthesis of novel phosphopeptides for various research and therapeutic applications.

Introduction: The Role of Phosphothreonine in Cellular Signaling

Protein phosphorylation, a ubiquitous post-translational modification, is a critical mechanism for regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Threonine phosphorylation, mediated by protein kinases, plays a pivotal role in these pathways. The transient nature of this modification makes the study of its specific effects challenging. Synthetic phosphopeptides, containing site-specific phosphothreonine residues, are invaluable tools for dissecting these complex biological systems. They serve as probes for studying protein-protein interactions, as substrates for protein kinases and phosphatases, and as potential therapeutic agents.

The "building block" approach in Fmoc-based solid-phase peptide synthesis (SPPS) is the most direct and reliable method for producing phosphopeptides with precisely located phosphoresidues. This compound has emerged as a key reagent in this strategy.

Properties and Advantages of this compound

This compound is a derivative of threonine where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain phosphate is mono-protected with a benzyl group. This specific design offers several advantages for SPPS.

Key Characteristics:

  • Compatibility with Fmoc Chemistry: The Fmoc group is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain under conditions that do not affect the acid-labile side-chain protecting groups of other residues or the peptide's linkage to the resin.

  • Stability of the Phosphate Protection: The monobenzyl protection of the phosphate group is stable to the piperidine treatment used for Fmoc deprotection. This is a crucial feature, as fully protected phosphate triesters of serine and threonine are susceptible to β-elimination under these basic conditions, leading to the formation of undesired dehydroamino acid byproducts[1].

  • Acid-Labile Benzyl Group: The benzyl protecting group on the phosphate is efficiently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).

Experimental Protocols for Phosphopeptide Synthesis

The following sections provide a detailed methodology for the synthesis of a model phosphopeptide containing a phosphothreonine residue using this compound.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • HPLC purification solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

Solid-Phase Peptide Synthesis Workflow

The synthesis is performed on a solid support (resin) and involves iterative cycles of deprotection and coupling.

SPPS_Workflow cluster_0 Synthesis Cycle Resin Fmoc-Rink Amide MBHA Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Repeat Repeat for each amino acid Wash2->Repeat PhosphoCoupling Phosphothreonine Coupling (this compound, HBTU/HATU, DIPEA in DMF) FinalDeprotection Final Fmoc Deprotection PhosphoCoupling->FinalDeprotection FinalWash DMF and DCM Wash FinalDeprotection->FinalWash Cleavage Cleavage and Deprotection (TFA/H2O/TIS) FinalWash->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Deprotection_n Fmoc Deprotection Wash_n1 DMF Wash Deprotection_n->Wash_n1 Coupling_n Amino Acid Coupling Wash_n1->Coupling_n Wash_n2 DMF Wash Coupling_n->Wash_n2 Wash_n2->PhosphoCoupling

Caption: General workflow for the solid-phase synthesis of a phosphopeptide.
Detailed Synthesis Steps

Resin Swelling:

  • Place the Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add DMF and allow the resin to swell for 30 minutes at room temperature.

  • Drain the DMF.

Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU or HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Incorporation of this compound: The coupling of this compound requires special consideration due to the partially protected phosphate group, which can interfere with the coupling reaction.

  • Dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (12 equivalents) in DMF. A higher excess of DIPEA is often beneficial.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 2-4 hours. A longer reaction time may be necessary for this sterically hindered residue.

  • Perform a Kaiser test to ensure complete coupling.

  • Wash the resin as described above.

Final Cleavage and Deprotection:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification: The crude phosphopeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 45% B over 40 minutes is typically effective.

  • Detection: UV absorbance at 220 nm.

Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified phosphopeptide.

Characterization: The identity and purity of the final product are confirmed by:

  • Analytical RP-HPLC: To assess the purity of the lyophilized peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized phosphopeptide.

Data Presentation: Expected Results

The following tables summarize the expected quantitative data for the synthesis of a model phosphopeptide.

Table 1: Synthesis Parameters

ParameterValueNotes
ResinFmoc-Rink Amide MBHAYields a C-terminal amide.
Resin Loading0.5 mmol/gTypical loading for this resin type.
Synthesis Scale0.1 mmolA common laboratory scale.
Amino Acid Excess4 equivalentsPer coupling cycle.
Coupling ReagentHATU (3.9 eq.)Uronium-based activators are preferred.
Base (for standard AA)DIPEA (8 eq.)
Base (for pThr)DIPEA (12 eq.)Increased excess for phosphothreonine.
Fmoc Deprotection20% Piperidine in DMFStandard procedure.
Cleavage CocktailTFA/H₂O/TIS (95:2.5:2.5)Effective for cleavage and side-chain deprotection.

Table 2: Analytical Data of a Model Phosphopeptide

AnalysisExpected Result
Crude Purity (by HPLC)> 70%
Purified Purity (by HPLC)> 95%
Molecular Weight (by MS)Matches calculated mass
Overall Yield15-30%

Signaling Pathways and Logical Relationships

The synthesis of phosphopeptides is a critical step in elucidating cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade where a phosphothreonine-containing peptide could be used as a tool.

Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 (Thr Kinase) Kinase1->Kinase2 activates Substrate Substrate Protein Kinase2->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate (pThr) Substrate->PhosphoSubstrate Response Cellular Response SynthPeptide Synthetic pThr-Peptide (Tool) SynthPeptide->Kinase2 substrate mimic SynthPeptide->PhosphoSubstrate probes interaction

Caption: A generic kinase cascade involving threonine phosphorylation.

Conclusion

This compound is an indispensable building block for the reliable synthesis of phosphothreonine-containing peptides. While its incorporation requires careful optimization of coupling conditions, particularly the use of uronium-based activating reagents and an excess of a non-nucleophilic base, the methodology is robust and widely applicable. The resulting synthetic phosphopeptides are powerful tools for investigating the intricate roles of protein phosphorylation in health and disease, thereby advancing fundamental biological research and drug discovery efforts. This guide provides a solid foundation for researchers to embark on the design and synthesis of novel phosphopeptides tailored to their specific scientific questions.

References

An In-depth Technical Guide on the Stability and Storage of Fmoc-Thr[PO(OBzl)OH]-OH for Long-Term Research Projects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-Thr[PO(OBzl)OH]-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of phosphopeptides. Ensuring the integrity of this reagent is paramount for the successful synthesis of target peptides and the reliability of subsequent research findings. This document outlines potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment.

Introduction to this compound

N-α-Fmoc-O-(benzyl)-L-phosphothreonine, or this compound, is a derivative of the amino acid threonine used in Fmoc-based solid-phase peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the benzyl group offers protection for the phosphate moiety. This strategic protection allows for the site-specific incorporation of a phosphorylated threonine residue into a peptide sequence. The stability of this compound is a critical factor, as its degradation can lead to impurities in the final peptide product, impacting yield, purity, and biological activity.

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and light. Both the solid form and solutions of the compound require specific conditions to minimize degradation over time.

Solid-State Stability and Storage

For long-term storage, this compound should be kept as a lyophilized powder. The recommended storage conditions are crucial for maintaining its integrity over extended periods.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommended ConditionNotes
Temperature-20°CEssential for minimizing thermal degradation.
AtmosphereDesiccatedProtects against hydrolysis of the phosphate and Fmoc groups. Use of a desiccator or sealed container with desiccant is advised.
LightProtected from lightAmber vials or storage in the dark is recommended to prevent photolytic degradation.
Reported Shelf Life Up to 36 months [1]Under optimal storage conditions. Lot-to-lot variability may exist.
Solution Stability and Storage

This compound is significantly less stable in solution. Therefore, it is recommended to prepare solutions fresh before use. If storage is necessary, it should be for a short duration under specific conditions.

Table 2: Recommended Short-Term Storage Conditions for this compound Solutions

ParameterRecommended ConditionNotes
Temperature-20°CMinimizes degradation in solution.
SolventAnhydrous Dimethylformamide (DMF)Common solvent for peptide synthesis. Ensure the solvent is of high purity and low water content.
DurationUp to 1 month[1]Potency may decrease with longer storage. Aliquoting into single-use volumes is recommended to avoid multiple freeze-thaw cycles.

Potential Degradation Pathways

Several chemical degradation pathways can affect the stability of this compound. Understanding these pathways is essential for developing appropriate storage and handling protocols, as well as for identifying potential impurities during quality control analysis.

A primary concern for benzyl-protected phosphoserine and phosphothreonine derivatives is β-elimination , especially under the basic conditions used for Fmoc deprotection during peptide synthesis[2][3]. While this compound is generally stable to piperidine treatment, prolonged exposure or harsh basic conditions can promote this side reaction. Another potential degradation pathway is hydrolysis of the phosphate ester or the Fmoc carbamate, which is exacerbated by the presence of moisture.

cluster_conditions Contributing Factors This compound This compound Degradation_Pathways Degradation_Pathways This compound->Degradation_Pathways Beta_Elimination β-Elimination Degradation_Pathways->Beta_Elimination Hydrolysis Hydrolysis Degradation_Pathways->Hydrolysis Heat Heat Degradation_Pathways->Heat Light Light Degradation_Pathways->Light Base Base Beta_Elimination->Base Fmoc_Cleavage Premature Fmoc Cleavage Hydrolysis->Fmoc_Cleavage Phosphate_Ester_Hydrolysis Phosphate Ester Hydrolysis Hydrolysis->Phosphate_Ester_Hydrolysis Moisture Moisture Hydrolysis->Moisture

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for long-term research, it is advisable to perform stability studies. Forced degradation studies can be employed to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to facilitate the identification of degradation products[4].

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL solution of This compound in appropriate solvent (e.g., Acetonitrile:Water 1:1) aliquot Aliquot into separate vials for each stress condition start->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT, 4h) aliquot->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) aliquot->oxidation thermal Thermal Degradation (Solid, 60°C, 48h) aliquot->thermal photo Photolytic Degradation (ICH Q1B conditions) aliquot->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by RP-HPLC-UV oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare stressed samples to unstressed control analyze->compare identify Characterize degradation products (LC-MS) compare->identify

Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water. For thermal degradation, use the solid compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours) and immediately quench the reaction if necessary (e.g., neutralize acidic and basic samples).

  • Analysis: Analyze the samples using a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Stability-Indicating RP-HPLC Method

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of stability.

Table 3: Example of a Stability-Indicating RP-HPLC Method

ParameterCondition
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Column Temperature 30°C

Role of Threonine Phosphorylation in Signaling Pathways

The use of this compound is critical for synthesizing phosphopeptides that are used to study cellular signaling pathways. Threonine phosphorylation is a key regulatory mechanism in many biological processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of MAPKs, such as ERK, requires dual phosphorylation on both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop[1][5][6][7].

cluster_input Extracellular Signals cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress Stress MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P-Thr P-Tyr Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Apoptosis Apoptosis MAPK->Apoptosis

Simplified MAPK signaling pathway highlighting dual phosphorylation.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Full activation of Akt requires phosphorylation at two key sites: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the hydrophobic motif by mTORC2[8][9][10]. The phosphorylation of T308 is a critical event for Akt activation[8][9].

cluster_input Upstream Signals cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism

Akt signaling pathway emphasizing the role of threonine phosphorylation.

Conclusion

The chemical integrity of this compound is critical for the synthesis of high-quality phosphopeptides for research and drug development. Adherence to recommended storage and handling conditions, including storage at -20°C in a desiccated, dark environment, is essential for its long-term stability. Researchers should be aware of potential degradation pathways, such as β-elimination and hydrolysis, and can employ forced degradation studies and stability-indicating HPLC methods to ensure the quality of their starting material. A thorough understanding of the stability of this key building block will contribute to more reliable and reproducible scientific outcomes.

References

The Cornerstone of Phosphoproteomics: A Technical Guide to Fmoc-Thr[PO(OBzl)OH]-OH in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification (PTM) that acts as a molecular switch, regulating a vast array of cellular processes, from signal transduction and cell cycle control to apoptosis. The study of these intricate phosphorylation events, a field known as phosphoproteomics, is fundamental to understanding disease pathogenesis and developing targeted therapeutics. The chemical synthesis of phosphopeptides, precise replicas of phosphorylated protein segments, provides an invaluable tool for this research. This guide focuses on the principles and practical application of a key building block in this endeavor: N-α-Fmoc-O-(benzylphospho)-L-threonine, or Fmoc-Thr[PO(OBzl)OH]-OH. Its use in Fmoc-based solid-phase peptide synthesis (SPPS) has become a cornerstone for the reliable generation of phosphothreonine-containing peptides, enabling detailed investigations into the roles of protein kinases and phosphatases.[1][2]

Core Principles of this compound Chemistry

This compound is a threonine derivative strategically designed for incorporation into peptides via Fmoc SPPS.[3] The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the phosphate moiety on the threonine side chain is monobenzylated. This specific design addresses several key challenges in phosphopeptide synthesis.

The monobenzyl protection of the phosphate group is crucial. Fully protected phosphate triesters of serine and threonine are susceptible to β-elimination under the basic conditions required for Fmoc group removal (typically using piperidine).[2][4] The monobenzyl derivative, however, is stable to these conditions, ensuring the integrity of the phosphorylated residue throughout the peptide chain elongation.[3]

A notable characteristic of this building block is its partially protected phosphate group, which imparts an acidic nature. This acidity can lead to challenges during the coupling reaction, as the phosphate can interact with the piperidine used for Fmoc deprotection, forming a salt. This can neutralize a portion of the activated amino acid, necessitating the use of a larger excess of the coupling reagents and base.[5]

Quantitative Data Summary

The purity of the this compound building block and the efficiency of its incorporation are critical for the successful synthesis of high-quality phosphopeptides. The following tables summarize key quantitative data associated with this reagent.

ParameterTypical ValueMethod of AnalysisReference
Purity≥98.0%HPLC[3]
Assay≥90.0%Acidimetric[3]
Purity≥98%TLC[3]
Molecular Weight511.46 g/mol -[3]

Table 1: Physicochemical and Purity Data for this compound

Coupling ConditionsYieldNotesReference
Sterically challenging coupling to H-Val-resin with uronium reagent and increased DIPEAIncreased from 80% to 100%The use of a three-fold excess of DIPEA was beneficial.[5]
Standard TBTU or HBTU activationHighCoupling can be sluggish, especially to β-branched amino acids, and may require extended reaction times.

Table 2: Coupling Efficiency of this compound

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the synthesis of a phosphothreonine-containing peptide using this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprot Wash1 Washing (DMF) Fmoc_Deprot->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat pThr_Coupling This compound Coupling (Special Conditions) Wash2->pThr_Coupling Repeat->Fmoc_Deprot Final_Deprot Final Fmoc Deprotection Repeat->Final_Deprot pThr_Coupling->Wash2 Wash3 Washing (DMF, DCM) Final_Deprot->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

SPPS workflow for phosphopeptide synthesis.
II. Detailed Protocol for Incorporation of this compound

This protocol outlines the key steps for coupling this compound during SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reagents for Kaiser test

Procedure:

  • Preparation of the Coupling Solution:

    • In a clean reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in the minimum required volume of DMF.[1]

  • Activation:

    • Add DIPEA (9-15 equivalents) to the mixture. A higher excess of DIPEA is often beneficial.[4][5] Mix the solution thoroughly.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.[4]

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.

  • Monitoring the Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.

  • Washing:

    • If the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.[1]

  • Repetition:

    • If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5.

III. Final Cleavage and Benzyl Deprotection

Materials:

  • Dry phosphopeptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Ensure the synthesized phosphopeptide-resin is thoroughly washed with DMF and dichloromethane (DCM) and dried under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a fume hood. Use enough cocktail to swell the resin (approximately 5 mL per 0.5 g of resin).[6]

    • Agitate the mixture at room temperature for 2-3 hours. The benzyl protecting group on the phosphate is removed during this step.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

    • Concentrate the TFA solution using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding it to a tube of cold diethyl ether.[1]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.[1]

IV. Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture).

    • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Collect and lyophilize the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity of the purified phosphopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS) to verify the correct molecular weight.[7][8]

    • 1H and 31P NMR spectroscopy can be used to confirm the structure and the presence of the phosphate group. The 31P chemical shift for a phosphothreonine residue is typically observed between -0.1 and 4.8 ppm depending on the pH.[9]

Application in Elucidating Signaling Pathways

Synthetic phosphopeptides are instrumental in dissecting complex signaling pathways. Phosphothreonine is a key player in many signaling cascades, including the MAPK/ERK and Akt pathways, which are often dysregulated in diseases like cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling module that regulates cell proliferation, differentiation, and survival.[10] The activation of MAPKs, such as ERK, requires dual phosphorylation on a threonine and a tyrosine residue within a conserved T-X-Y motif in the activation loop.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser) ERK ERK MEK->ERK Phosphorylates (Thr & Tyr) Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression Regulates Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FoxO) Akt->Downstream Phosphorylates Cell_Response Cell Survival & Growth Downstream->Cell_Response Leads to

References

Methodological & Application

Step-by-Step Protocol for Fmoc-Thr[PO(OBzl)OH]-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient coupling of Fmoc-Thr[PO(OBzl)OH]-OH, a key building block for the synthesis of phosphothreonine-containing peptides, using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Phosphorylation is a critical post-translational modification that regulates numerous cellular processes, making synthetic phosphopeptides invaluable tools in biological research and drug discovery.

Introduction

The incorporation of phosphorylated amino acids into peptides via SPPS presents unique challenges due to the charged nature of the phosphate group and potential side reactions. The use of a benzyl-protected phosphothreonine derivative, this compound, is a widely adopted strategy to mitigate these issues.[1][2] This protocol outlines the recommended procedures for the successful coupling of this building block, ensuring high efficiency and peptide purity. The milder conditions of Fmoc chemistry are particularly advantageous for synthesizing modified peptides, such as those containing phosphorylated residues.[3][4]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin is commonly used for the synthesis of peptide amides.[1]

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Coupling Reagents: HBTU, TBTU, HATU, or PyBOP are recommended.[5][6][7]

  • Base: N,N-Diisopropylethylamine (DIPEA).[5][8]

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM).

  • Deprotection Solution: 20% piperidine in DMF.[1][8]

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: A standard cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is typically used.[7][9]

  • Precipitation and Washing: Cold diethyl ether.[1]

Equipment
  • Automated or manual peptide synthesizer.

  • Reaction vessels.

  • Filtration apparatus.

  • High-Performance Liquid Chromatography (HPLC) system for purification.

  • Mass spectrometer for analysis.

Step-by-Step Coupling Protocol

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the resin has been deprotected prior to the coupling of this compound.

1. Resin Swelling and Initial Deprotection:

  • Swell the desired amount of resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-10 minutes.[10]

  • Drain the solution and repeat the deprotection step once more for 10-15 minutes.[8][10]

  • Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.[8]

2. Activation and Coupling of this compound:

The choice of coupling reagent is critical for efficiency. Uronium/aminium salt-based reagents like HBTU and TBTU are highly recommended for phosphorylated amino acids.[5][7]

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, TBTU, or HATU; 2.5-4.5 equivalents) in DMF.[8]

  • Add DIPEA (6-8 equivalents) to the activation mixture and mix briefly.[8] It is crucial to use an excess of base.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours. Note that the coupling of the hindered phosphothreonine derivative can be sluggish, potentially requiring extended reaction times.[7]

3. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[1][10] A positive test (blue color) indicates an incomplete reaction.

  • If the Kaiser test is positive, the coupling step should be repeated with a fresh solution of activated amino acid.

4. Capping (Optional):

If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Washing:

After a successful coupling (negative Kaiser test), thoroughly wash the peptide-resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

6. Subsequent Deprotection and Coupling Cycles:

Repeat the deprotection (Step 1, points 3-6) and coupling (Steps 2-5) steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection of the Final Peptide
  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[1]

  • Prepare a cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-4 hours. For peptides with multiple phospho-residues, a longer cleavage time may be necessary to ensure complete removal of the benzyl protecting group.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[1]

  • Dry the crude peptide pellet under vacuum.[1]

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the phosphopeptide by mass spectrometry.[1]

Data Presentation

Table 1: Recommended Reagent Equivalents for this compound Coupling

ReagentEquivalents (relative to resin loading)Reference
This compound3 - 5[8]
Coupling Reagent (HBTU/TBTU/HATU)2.5 - 4.5[8]
DIPEA6 - 8[8]

Table 2: Comparison of Common Coupling Reagents for Phosphorylated Amino Acids

Coupling ReagentAdvantagesConsiderationsReference
HBTU/TBTU Widely used, effective for phosphorylated amino acids, byproducts are soluble.Requires pre-activation and careful handling.[5][6][7]
HATU High coupling efficiency, can be superior for difficult couplings.More expensive than HBTU/TBTU.[8]
PyBOP Effective phosphonium-based reagent.May not be suitable for all phosphorylated amino acids due to potential side reactions with the phosphate group.[5][6]

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of This compound (Coupling Reagent + DIPEA) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive (Repeat) Washing2 Washing (DMF, DCM) Monitoring->Washing2 Negative Next_Cycle Next Amino Acid Cycle Washing2->Next_Cycle Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Residue Next_Cycle->Deprotection Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a phosphothreonine-containing peptide.

Activation_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Activated_Ester Activated OBt Ester Fmoc_AA->Activated_Ester Coupling_Reagent HBTU / TBTU Coupling_Reagent->Activated_Ester Base DIPEA Base->Activated_Ester Peptide_Resin Peptide-Resin (Free N-terminus) Activated_Ester->Peptide_Resin Coupling Coupled_Product Extended Peptide-Resin

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for elucidating the roles of protein kinases and phosphatases, advancing the development of kinase inhibitors, and creating novel tools for immunological studies.[1]

The use of pre-phosphorylated Fmoc-amino acid building blocks, such as Fmoc-Thr[PO(OBzl)OH]-OH, in Fmoc-based solid-phase peptide synthesis (SPPS) represents a robust and widely adopted strategy for producing phosphopeptides.[1][2] This approach offers significant advantages over postsynthetic phosphorylation methods by providing precise control over the location of the phosphate group and mitigating the risk of side reactions associated with modifying the peptide on the resin.[1] The benzyl (Bzl) protecting group on the phosphate moiety enhances stability and coupling efficiency during synthesis.[1]

This document provides a comprehensive guide to the recommended coupling reagents and detailed protocols for the successful incorporation of this compound into peptide sequences.

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound, as the partially protected phosphate group can present challenges during peptide synthesis.[3][4] Uronium-based reagents are generally preferred for this purpose.

Key Recommendations:

  • Uronium-Based Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for the coupling of this compound.[3][4]

  • HATU for Demanding Couplings: For sterically hindered couplings or challenging sequences, HATU is often the reagent of choice due to its ability to facilitate faster and more complete reactions, leading to higher purity and reduced risk of epimerization.[5][6][7]

  • Increased Base Concentration: The use of an increased excess of a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA), is beneficial. A three-fold excess of DIEA has been shown to significantly improve coupling yields.[3][4]

  • Carbodiimides with Additives: The combination of a carbodiimide, like N,N'-Diisopropylcarbodiimide (DIC), with an additive such as Oxyma Pure® is a modern and effective alternative. This combination enhances coupling efficiency and suppresses racemization while offering a better safety profile compared to benzotriazole-based additives.[8][9]

  • Caution with Phosphonium Reagents: Phosphonium-based reagents like BOP and PyBOP should be used with caution, as they have been reported to potentially cause side reactions with the unprotected phosphate hydroxyl group.[4][10]

Comparison of Recommended Coupling Reagents

Coupling Reagent/SystemClassKey AdvantagesImportant Considerations
HATU UroniumSuperior performance for difficult sequences, fast reaction times, high purity, low epimerization risk.[5][7]Higher cost compared to other reagents.
HBTU/TBTU UroniumEffective for routine couplings, widely used.[3][6]May be less efficient than HATU for challenging couplings.[5]
HCTU UroniumHigh coupling efficiency, often used in rapid synthesis protocols.[11]
DIC / Oxyma Pure® Carbodiimide / AdditiveEnhanced coupling efficiency, excellent suppression of racemization, improved safety profile (non-explosive).[8][9]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of phosphothreonine-containing peptides using this compound.

Materials and Reagents
  • This compound

  • Rink Amide Resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • Coupling Reagents: HATU, HBTU, or DIC

  • Additive (if using DIC): Oxyma Pure®

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIPS), reagent grade

  • Dichloromethane (DCM), ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, continue the coupling for another hour or repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Coupling using DIC/Oxyma Pure®

This protocol provides a safe and highly effective alternative to uronium-based reagents.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Peptide Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analysis: Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry.[1]

Visualized Workflows

experimental_workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 coupling 3. Coupling (this compound + Coupling Reagent + Base in DMF) wash1->coupling monitor 4. Monitor Reaction (Kaiser Test) coupling->monitor monitor->coupling Incomplete wash2 Wash (DMF/DCM) monitor->wash2 Complete repeat Repeat Peptide Elongation Cycle wash2->repeat cleavage 5. Cleavage & Deprotection (TFA Cocktail) wash2->cleavage repeat->deprotect purify 6. Purification (RP-HPLC) cleavage->purify analyze 7. Analysis (Mass Spectrometry) purify->analyze end End: Purified Phosphopeptide analyze->end

Caption: General workflow for Fmoc-based solid-phase synthesis of phosphothreonine-containing peptides.

coupling_reagent_logic start Select Coupling Reagent for This compound routine Routine Coupling start->routine difficult Difficult or Sterically Hindered Coupling start->difficult hbtu HBTU / HCTU routine->hbtu dic_oxyma DIC / Oxyma routine->dic_oxyma hatu HATU difficult->hatu base Use 3-fold excess of DIEA hbtu->base dic_oxyma->base hatu->base

Caption: Decision logic for selecting a suitable coupling reagent for phosphothreonine incorporation.

References

Application Notes and Protocols for Fmoc-Thr[PO(OBzl)OH]-OH Deprotection and Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of phosphopeptides is a critical aspect of studying cellular signaling pathways, protein kinase activity, and drug discovery. The use of Fmoc-protected phosphoamino acids, such as Fmoc-Thr[PO(OBzl)OH]-OH, is a cornerstone of solid-phase peptide synthesis (SPPS) for creating these important research tools. This document provides best practices and detailed protocols for the deprotection of the Fmoc group, and the final cleavage and deprotection of the phosphothreonine-containing peptide from the resin.

This compound is a monobenzyl-protected threonine derivative designed for stepwise Fmoc SPPS. The monobenzyl protection strategy is employed to prevent the β-elimination side reaction that can occur with fully protected phosphate triesters during the piperidine-mediated Fmoc deprotection step. The successful synthesis of high-purity phosphopeptides relies on optimized protocols for both the iterative Fmoc removal and the final cleavage and global deprotection.

Key Considerations

  • Coupling: The incorporation of this compound is best achieved using uronium-based coupling reagents like HBTU or HATU in the presence of an excess of diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: While standard conditions (20% piperidine in DMF) are often sufficient, care must be taken to minimize the risk of β-elimination, especially in sequences prone to this side reaction.[1][2]

  • Cleavage and Benzyl Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage from the resin and the simultaneous removal of the benzyl protecting group from the phosphate moiety and other side-chain protecting groups.[3][4] The composition of the cleavage cocktail is critical and must be tailored to the peptide sequence to minimize side reactions.[5][6]

Experimental Protocols

Protocol 1: Standard Fmoc Group Deprotection

This protocol describes the standard method for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual coupling reagents.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

    • Perform the treatment for 3 minutes.

    • Drain the solution.

    • Perform a second treatment for 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.

Protocol 2: Final Cleavage and Global Deprotection

This protocol outlines the procedure for cleaving the synthesized peptide from the resin and removing the benzyl and other acid-labile side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min).

    • Wash with dichloromethane (DCM) (3 x 1 min) to swell the resin appropriately for cleavage.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove any residual DMF, as it can interfere with the TFA cleavage.[7]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use. The choice of scavengers is dependent on the peptide sequence (see Table 1).

    • Caution: TFA is a strong, corrosive acid. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[5][7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 5-10 mL per 0.1 mmol of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours. For phosphopeptides, an extended cleavage time of 4-6 hours may be beneficial to ensure complete deprotection.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

    • Dry the peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.

Data Presentation

Table 1: Recommended TFA Cleavage Cocktails

The selection of the appropriate cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.

Peptide CompositionCleavage Cocktail (v/v/v)Scavengers and Their PurposeCleavage Time (hours)
Peptides without sensitive residues95% TFA / 2.5% Water / 2.5% TISWater: Proton source. TIS (Triisopropylsilane): Scavenges carbocations.2 - 4
Peptides containing Trp95% TFA / 2.5% Water / 2.5% EDTEDT (1,2-Ethanedithiol): Prevents modification of the tryptophan indole ring.2 - 4
Peptides containing Cys(Trt) and Met95% TFA / 2.5% Water / 2.5% TISTIS: Scavenges carbocations from the trityl group.2 - 4
Peptides containing Arg(Pbf)95% TFA / 2.5% Water / 2.5% TISTIS: Scavenges carbocations from the Pbf group.2 - 4
"Reagent K" for multiple sensitive residues (Arg, Cys, Trp, Met)82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDT: A cocktail of scavengers to protect multiple sensitive side chains.[9]2 - 4

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Resin coupling Couple this compound start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection elongation Elongate Peptide Chain deprotection->elongation wash_dry Wash and Dry Resin elongation->wash_dry cleavage TFA Cleavage Cocktail (2-4 hours) wash_dry->cleavage precipitation Precipitate with Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis final_product Purified Phosphopeptide analysis->final_product

Caption: Workflow for phosphopeptide synthesis, cleavage, and purification.

cleavage_deprotection peptide_resin Peptide-Resin This compound incorporated cleavage_step Cleavage & Global Deprotection peptide_resin->cleavage_step tfa_cocktail TFA Cleavage Cocktail TFA (acid) Scavengers (e.g., TIS, Water) tfa_cocktail->cleavage_step products Products Free Phosphopeptide Deprotected Side Chains Spent Resin Scavenged Cations cleavage_step->products

Caption: The process of TFA-mediated cleavage and global deprotection.

References

Synthesis of Multi-phosphorylated Peptides Using Fmoc-Thr[PO(OBzl)OH]-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides as tools to investigate the activity of protein kinases and phosphatases, develop specific inhibitors, and raise phospho-specific antibodies.[1] The synthesis of peptides containing multiple phosphorylation sites, however, presents significant synthetic challenges.[2][3]

This document provides a detailed guide to the synthesis of multi-phosphorylated peptides utilizing the pre-phosphorylated building block, Fmoc-Thr[PO(OBzl)OH]-OH, within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). The use of such building blocks offers superior control over the location of phosphorylation compared to postsynthetic modification methods.[1]

Challenges in Multi-phosphorylated Peptide Synthesis

The chemical synthesis of peptides bearing multiple phosphate groups is a formidable task due to several inherent difficulties:

  • Steric Hindrance and Electrostatic Repulsion: The bulky and negatively charged nature of the phosphate groups can impede coupling efficiency, particularly when multiple phosphorylated residues are in close proximity.[2][3][4]

  • β-Elimination: Under the basic conditions required for Fmoc-deprotection, protected phosphoserine and phosphothreonine residues are susceptible to a side reaction known as β-elimination.[4]

  • Low Coupling Yields: The combination of steric hindrance and electrostatic repulsion often leads to incomplete coupling reactions, resulting in lower overall yields of the desired peptide.[2][4]

  • Purification Difficulties: The hydrophilic nature of phosphopeptides can complicate their purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

The use of this compound, where the phosphate group is protected by a benzyl group, helps to mitigate some of these challenges by masking the negative charge during synthesis.[1][5]

Experimental Protocols

This section outlines a comprehensive protocol for the manual solid-phase synthesis of a multi-phosphorylated peptide using this compound.

Materials and Reagents
ReagentGrade
Rink Amide Resin100-200 mesh, high loading
Fmoc-protected amino acidsPeptide synthesis grade
This compound Peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis grade
OxymaPurePeptide synthesis grade
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)Peptide synthesis grade
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterHPLC grade
Diethyl ether (cold)Reagent grade

Synthesis Workflow

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Standard AA Phospho_Coupling This compound Coupling Fmoc_Deprotection->Phospho_Coupling Phospho-Thr Wash Washing Coupling->Wash Phospho_Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of multi-phosphorylated peptides.

Step-by-Step Protocol

1. Resin Preparation (Swelling)

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Standard Residues)

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagents, for example, DIC (3-5 equivalents) and OxymaPure (3-5 equivalents).

  • Pre-activate the mixture for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (3-5 times).

4. This compound Coupling

The coupling of the phosphorylated threonine building block requires specific conditions to ensure high efficiency.

ReagentEquivalents (relative to resin loading)
This compound2-4
HATU2-4
DIEA4-8
  • In a separate vial, dissolve this compound and HATU in DMF.

  • Add DIEA to the mixture and agitate for 1-2 minutes to pre-activate.

  • Immediately add the activated solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary for subsequent phosphorylated residues.

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, a recoupling step may be required.

  • Wash the resin thoroughly with DMF (5-7 times).

5. Iterative Deprotection and Coupling

Repeat steps 2 (Fmoc Deprotection) and 3 or 4 (Amino Acid Coupling) for each amino acid in the peptide sequence.

6. Final Cleavage and Deprotection

  • After the final coupling and Fmoc deprotection, wash the resin with DCM (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for removing the peptide from the resin and cleaving the side-chain protecting groups (including the benzyl group from the phosphate) is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the phosphopeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Signaling Pathway Visualization

Multi-phosphorylated peptides are invaluable for studying complex signaling pathways. For instance, the sequential phosphorylation of a substrate by multiple kinases can act as a molecular switch.

Signaling_Pathway Substrate Substrate Protein pSubstrate1 Singly-phosphorylated Substrate Substrate->pSubstrate1 ATP -> ADP pSubstrate2 Multi-phosphorylated Substrate pSubstrate1->pSubstrate2 ATP -> ADP Effector Effector Protein pSubstrate2->Effector Binding & Activation Response Cellular Response Effector->Response Kinase1 Kinase A Kinase1->pSubstrate1 Kinase2 Kinase B Kinase2->pSubstrate2

Caption: A hypothetical signaling pathway involving multi-phosphorylation.

Data Presentation

The success of multi-phosphorylated peptide synthesis is highly sequence-dependent. The following table provides a hypothetical example of expected outcomes for a challenging sequence.

Peptide SequenceNumber of Phospho-ThrCrude Purity (%)Final Yield (mg)
Ac-Gly-Thr(PO3H2)-Ala-Thr(PO3H2)-Lys-NH2245-605-10
Ac-Arg-Thr(PO3H2)-Thr(PO3H2)-Val-NH22 (adjacent)30-503-8
Ac-Ser-Thr(PO3H2)-Glu-Thr(PO3H2)-NH2240-554-9

Note: These are representative values and can vary significantly based on the specific peptide sequence, synthesis scale, and purification efficiency.

Conclusion

The synthesis of multi-phosphorylated peptides using this compound is a powerful strategy for accessing critical research tools in cell biology and drug discovery. While challenging, careful optimization of coupling conditions, particularly for the phosphorylated residues, and meticulous purification can lead to the successful production of these complex molecules. The protocols and data presented herein provide a solid foundation for researchers embarking on the synthesis of multi-phosphorylated peptides.

References

Application of Fmoc-Thr[PO(OBzl)OH]-OH in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has rendered them prime targets for therapeutic intervention. The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. Phosphopeptides, which can mimic the phosphorylated substrates of kinases, are invaluable tools in the study of kinase-mediated signaling and the development of novel inhibitors.

Fmoc-Thr[PO(OBzl)OH]-OH is a key building block in the solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides. Its unique structure, featuring a benzyl-protected phosphate group, allows for its direct incorporation into peptide sequences using standard Fmoc chemistry. This approach provides precise control over the location of phosphorylation, a critical factor in designing peptides that can effectively target the phospho-binding domains of kinases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of mitosis and a prominent oncology target.

Application: Synthesis of Polo-like Kinase 1 (PLK1) Polo-Box Domain (PBD) Inhibitors

The Polo-Box Domain (PBD) of PLK1 is a non-catalytic domain that is essential for the subcellular localization and substrate recognition of the kinase. The PBD specifically recognizes proteins that have been pre-phosphorylated on a Ser/Thr-Pro motif. Consequently, phosphopeptides that mimic this motif can act as competitive inhibitors of the PBD, disrupting PLK1 function and inducing mitotic arrest in cancer cells. The phosphothreonine residue is often a key component of these inhibitory peptides.

A notable application of this compound is in the synthesis of cyclic peptomer inhibitors targeting the PLK1 PBD. Cyclization of these peptides can enhance their binding affinity and metabolic stability.

Data Presentation

The following tables summarize the quantitative data for the synthesis and activity of representative cyclic peptomer inhibitors of the PLK1 PBD, synthesized using this compound.

Table 1: Synthesis Yields and Purity of Cyclic Peptomer PLK1 PBD Inhibitors [1]

CompoundSynthesis Scale (mmol)Yield after Purification (%)Purity (C18 RP-HPLC) (%)
PL-90.061817.5 (crude)
PL-210.041831 (crude)

Table 2: In Vitro Inhibition of PLK1 PBD by Phosphopeptide Analogues [2][3]

CompoundDescriptionIC50 (µM) vs PLK1 PBD
PLHSpT (linear)Parent linear phosphopeptide14.74 - 37.7
1 (Cdc25C native)Native phosphopeptide sequence0.17
3 (Chimeric)Chimeric phosphopeptide0.06
8 (Chimeric)Chimeric phosphopeptide0.011
9 (Chimeric)Chimeric phosphopeptide0.032
21 (n-octyl)N-capped phosphopeptide0.36
FLIP 23Peptidomimetic55.7 (anti-proliferative)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PLK1 PBD Inhibitor

This protocol describes the manual synthesis of a linear phosphopeptide using this compound.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Dimethylformamide (DMF)

  • Piperidine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For the coupling of this compound, an extended coupling time may be necessary.[4]

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay - ELISA-based for PLK1 PBD

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the IC50 values of synthesized phosphopeptides against the PLK1 PBD.[2][5]

Materials:

  • Recombinant GST-tagged PLK1 PBD

  • Biotinylated phosphopeptide probe (e.g., Biotin-GPMQSpTPLNG)

  • Streptavidin-coated 96-well plates

  • Synthesized inhibitor peptides

  • Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS)

Procedure:

  • Plate Coating:

    • Coat the streptavidin-coated 96-well plates with the biotinylated phosphopeptide probe by incubating for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of the synthesized inhibitor peptides in assay buffer.

    • Add the inhibitor dilutions to the wells.

    • Add a constant concentration of GST-PLK1 PBD to each well.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add the anti-GST-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Mitotic Events G2_Phase G2 Phase CyclinB_CDK1 Cyclin B/CDK1 G2_Phase->CyclinB_CDK1 activates M_Phase Mitosis (M Phase) PLK1 PLK1 CyclinB_CDK1->PLK1 activates Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Cdc25 Cdc25 PLK1->Cdc25 activates Wee1_Myt1 Wee1/Myt1 PLK1->Wee1_Myt1 inhibits Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Aurora_A Aurora A Aurora_A->PLK1 activates Cdc25->CyclinB_CDK1 activates Wee1_Myt1->CyclinB_CDK1 inhibits Inhibitor Phosphopeptide Inhibitor (via this compound) Inhibitor->PLK1 inhibits PBD

Caption: PLK1 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Experimental_Workflow Start Start: Design of Phosphopeptide Inhibitor SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ELISA, FP) Analysis->Kinase_Assay Data_Analysis Data Analysis: IC50 Determination Kinase_Assay->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: Workflow for synthesis and evaluation of inhibitors.

Conclusion

This compound is an indispensable reagent for the synthesis of phosphothreonine-containing peptides designed to act as kinase inhibitors. Its application in the development of PLK1 PBD inhibitors highlights its utility in creating sophisticated molecular probes and potential therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this powerful synthetic tool in their drug discovery and chemical biology endeavors. The ability to precisely introduce a phosphothreonine residue is critical for targeting the unique protein-protein interaction domains of kinases, offering a promising avenue for the development of highly selective inhibitors.

References

Using Fmoc-Thr[PO(OBzl)OH]-OH to generate phosphopeptide libraries for screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Fmoc-Thr[PO(OBzl)OH]-OH to Generate Phosphopeptide Libraries for Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation, a pivotal post-translational modification, is predominantly orchestrated by protein kinases and is fundamental to the regulation of a myriad of cellular processes.[1] The aberrant activity of these enzymes is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[2] Phosphopeptide libraries serve as powerful tools in the discovery of novel kinase inhibitors and in the elucidation of complex signaling pathways.[3]

This document provides a comprehensive guide to the synthesis of phosphopeptide libraries utilizing the building block this compound and their subsequent application in high-throughput screening for kinase inhibitors. The use of pre-phosphorylated Fmoc-amino acids like this compound in solid-phase peptide synthesis (SPPS) offers precise control over the location of the phosphate group, a significant advantage over post-synthetic phosphorylation methods.[1][4]

Data Presentation

The primary output of screening a phosphopeptide library against a panel of potential inhibitors is the determination of their inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀). This quantitative data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.[5]

Table 1: Illustrative IC₅₀ Values of Putative Kinase Inhibitors against ERK1 Kinase

Compound IDTarget KinasePhosphopeptide SubstrateIC₅₀ (nM)
Inhibitor-AERK1Ac-Pro-Leu-Thr(PO₃H₂)-Pro-Lys-NH₂15
Inhibitor-BERK1Ac-Pro-Leu-Thr(PO₃H₂)-Pro-Lys-NH₂1,250
Inhibitor-CERK1Ac-Pro-Leu-Thr(PO₃H₂)-Pro-Lys-NH₂>10,000
Inhibitor-DERK1Ac-Pro-Leu-Thr(PO₃H₂)-Pro-Lys-NH₂850

Signaling Pathway: The ERK1/2 Cascade

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival.[6] The activation of ERK1/2 is dependent on the dual phosphorylation of specific threonine and tyrosine residues within their activation loop (Thr202/Tyr204 for human ERK1).[7] Once activated, ERK1/2 phosphorylate a multitude of downstream substrates on serine or threonine residues, often preceding a proline residue.[7][8]

ERK1_2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 P pERK1_2 p-ERK1/2 (pThr202/pTyr204) Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK, MSK, Elk1) pERK1_2->Substrates P pSubstrates Phosphorylated Substrates Response Cellular Response (Proliferation, Differentiation, Survival) pSubstrates->Response

Figure 1: Simplified ERK1/2 Signaling Pathway.

Experimental Workflow

The generation of phosphopeptide libraries and their subsequent use in inhibitor screening follows a structured workflow. The process begins with the synthesis of the phosphopeptide library on a solid support, followed by cleavage and purification. The purified library is then utilized in a kinase assay with a specific kinase of interest and a library of potential inhibitors. The assay's output is analyzed to identify potent inhibitors.

Experimental_Workflow cluster_synthesis Phosphopeptide Library Synthesis cluster_purification Cleavage and Purification cluster_screening Kinase Inhibitor Screening cluster_analysis Data Analysis synthesis_steps Resin Swelling Fmoc Deprotection Amino Acid Coupling (including this compound) Capping Repeat Deprotection/Coupling Cycles purification_steps Cleavage from Resin & Side-chain Deprotection Crude Peptide Precipitation Purification by RP-HPLC Lyophilization synthesis_steps->purification_steps screening_steps Kinase Assay Setup (Kinase, Phosphopeptide, ATP) Addition of Inhibitor Library Incubation Quenching purification_steps->screening_steps analysis_steps Quantification of Phosphorylation (e.g., LC-MS/MS or Radiometric Assay) Determination of % Inhibition IC50 Curve Fitting Hit Identification screening_steps->analysis_steps

Figure 2: Phosphopeptide Library Synthesis and Screening Workflow.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide Library

This protocol outlines the manual synthesis of a phosphopeptide library on a Rink Amide resin using Fmoc chemistry.

Materials and Reagents:

  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIEA), peptide synthesis grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • For each amino acid, pre-activate by dissolving the Fmoc-amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and mix for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For coupling This compound , it is recommended to use uronium-based coupling reagents like HBTU.[9] An extended coupling time may be beneficial.[10]

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.

    • After complete coupling, wash the resin with DMF (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the phosphopeptide library by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the library components by mass spectrometry.[4]

Protocol 2: High-Throughput Kinase Inhibitor Screening Assay

This protocol describes a radiometric assay for screening a library of compounds for inhibitory activity against a specific kinase using the synthesized phosphopeptide library.[11]

Materials and Reagents:

  • Purified recombinant kinase (e.g., ERK1)

  • Synthesized phosphopeptide library (substrate)

  • Compound library of potential inhibitors dissolved in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Assay Plate Preparation:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the phosphopeptide substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Quenching and Detection:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

    • Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid).

    • Dry the filter plate and add scintillation cocktail to each well.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value for each active compound by fitting the dose-response data to a suitable model using graphing software.[11]

Conclusion

The strategic use of this compound for the synthesis of phosphopeptide libraries provides a robust platform for high-throughput screening campaigns aimed at discovering novel kinase inhibitors. The detailed protocols provided herein offer a practical framework for researchers to implement these powerful techniques in their drug discovery and chemical biology research. The ability to generate custom phosphopeptide libraries and efficiently screen for modulators of kinase activity is a critical step towards the development of targeted therapeutics.

References

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Phosphothreonine-Containing Peptides using Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a pivotal post-translational modification that governs a multitude of cellular processes, making synthetic phosphopeptides invaluable tools in biological research and drug discovery. The "building block" approach, utilizing pre-phosphorylated amino acids like Fmoc-Thr[PO(OBzl)OH]-OH in Fmoc-based solid-phase peptide synthesis (SPPS), is a robust strategy for the precise incorporation of phosphothreonine into peptide sequences.[1][2] This method offers superior control over the phosphorylation site compared to postsynthetic phosphorylation and circumvents potential side reactions.[3]

This compound is a key reagent for synthesizing phosphothreonine-containing peptides. The monobenzyl protection of the phosphate group ensures stability to the basic conditions required for Fmoc group removal (e.g., piperidine) while allowing for deprotection during the final acidic cleavage from the resin.[4] This document provides a detailed protocol for the manual solid-phase synthesis of phosphopeptides using this compound, including recommended coupling conditions, cleavage procedures, and purification methods.

Key Applications

  • Studying Protein Kinase and Phosphatase Activity: Synthetic phosphopeptides serve as specific substrates and inhibitors for kinases and phosphatases, aiding in the elucidation of their function and regulation.[3]

  • Antibody Production: Phosphopeptides are used as antigens to generate phospho-specific antibodies, which are critical reagents for detecting and quantifying protein phosphorylation in complex biological samples.

  • Drug Discovery and Development: The development of peptide-based therapeutics often involves the synthesis of phosphopeptide analogs to enhance stability, binding affinity, or cellular uptake. For instance, this building block has been utilized in the synthesis of inhibitors for targets like the Polo-like kinase 1 (Plk1) Polo-box domain, which is implicated in cancer.

  • Signal Transduction Research: Phosphopeptides are instrumental in studying protein-protein interactions within signaling pathways that are mediated by phosphothreonine-binding domains.[1]

Experimental Protocols

Materials and Reagents
ReagentRecommended Grade
This compoundPeptide synthesis grade
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIEA)Peptide synthesis grade
Coupling Reagents (e.g., HATU, HBTU, TBTU)Peptide synthesis grade
HOBt (1-Hydroxybenzotriazole)Reagent grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIPS)Reagent grade
Dichloromethane (DCM)ACS grade
Acetonitrile (ACN)HPLC grade
Diethyl etherAnhydrous
Manual Solid-Phase Peptide Synthesis Workflow

The following diagram outlines the key steps in the manual solid-phase synthesis of a phosphopeptide using this compound.

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIEA in DMF) Washing1->Coupling Phospho_Coupling 4a. This compound Coupling (Special Conditions) Washing1->Phospho_Coupling For Phospho-Thr Washing2 5. Washing (DMF) Coupling->Washing2 Phospho_Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 7. Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage 8. Cleavage and Deprotection (TFA Cocktail) Washing3->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for manual Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol

1. Resin Swelling and Preparation

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 1 hour.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Standard Amino Acids)

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the mixture and immediately add it to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

4. Coupling of this compound

  • The coupling of this compound can be sluggish due to steric hindrance.[5]

  • Uronium-based coupling reagents like HATU or HBTU are recommended.[4][5]

  • An increased excess of DIEA has been shown to be beneficial.[1] For sterically challenging couplings, such as to a valine residue, increasing the excess of reagents can improve the yield significantly.[1]

  • Optimized Protocol:

    • Dissolve this compound (3-5 eq.), HATU (3-5 eq.), and HOBt (3-5 eq.) in a minimal volume of DMF.

    • Add DIEA (9-15 eq.) to the mixture, mix, and immediately add to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is obtained. Double coupling may be necessary in some cases.

5. Washing

  • After each coupling step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

6. Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

8. Resin Washing and Drying

  • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times) to prepare for cleavage.

  • Dry the resin under vacuum for at least 1 hour.

9. Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIPS (82.5:5:5:5:2.5, v/v/w/v/v). The benzyl protecting group on the phosphate is removed during this step.[2]

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

10. Peptide Precipitation, Purification, and Analysis

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the phosphopeptide by mass spectrometry.

Quantitative Data and Troubleshooting

The success of phosphopeptide synthesis can be influenced by several factors. The following tables summarize key parameters and troubleshooting tips.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentStandard Amino Acid Coupling (Equivalents)This compound Coupling (Equivalents)
Fmoc-Amino Acid3 - 53 - 5
Coupling Reagent (HATU/HBTU)3 - 53 - 5
DIEA6 - 109 - 15

Equivalents are relative to the loading capacity of the resin.

Table 2: Example Coupling Efficiency

Coupling ReactionCoupling ConditionsYieldReference
Fmoc-Thr(PO(OBzl)OH)-OH to H-Val-resinStandard (e.g., 2-fold excess DIEA)~80%[1]
Fmoc-Thr(PO(OBzl)OH)-OH to H-Val-resinIncreased DIEA (e.g., 3-fold excess)~100%[1]

Table 3: Troubleshooting Guide for Manual Phosphopeptide Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound Steric hindrance, inefficient activation.Use uronium-based coupling reagents (HATU, HBTU). Increase the excess of DIEA. Extend the coupling time or perform a double coupling.
β-Elimination of the Phosphate Group Prolonged exposure to strong basic conditions, especially at elevated temperatures.While the monobenzyl protection is generally stable to piperidine, minimize deprotection times. Avoid elevated temperatures during synthesis.[6]
Low Final Yield Incomplete coupling or deprotection at any step, peptide aggregation.Monitor each step with the Kaiser test. For difficult sequences, consider using pseudo-proline dipeptides or other synthesis-enhancing strategies.
Side Reactions during Cleavage Re-attachment of protecting groups to sensitive residues.Ensure the use of appropriate scavengers in the cleavage cocktail, such as TIPS.[7]

Signaling Pathway and Logical Relationship Diagrams

The synthesis of phosphopeptides is crucial for studying signaling pathways. The diagram below illustrates a simplified kinase signaling cascade where a phosphothreonine residue plays a key role.

Signaling_Pathway Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein (Threonine) Kinase2->Substrate Phospho_Substrate Phosphorylated Substrate (pThr) Effector Effector Protein Binding Response Cellular Response

Caption: A generic kinase signaling cascade involving threonine phosphorylation.

The logical relationship for troubleshooting incomplete coupling is outlined in the following diagram.

Troubleshooting_Logic Start Kaiser Test after Coupling Positive Positive (Blue Beads) Incomplete Coupling Start->Positive Result Negative Negative (Yellow Beads) Complete Coupling Start->Negative Result Action1 Extend Coupling Time Positive->Action1 Action2 Perform Double Coupling Positive->Action2 Action3 Increase Reagent Excess Positive->Action3 Proceed Proceed to Next Step Negative->Proceed Action1->Start Re-test Action2->Start Re-test Action3->Start Re-test

Caption: Troubleshooting logic for incomplete coupling reactions in SPPS.

References

Application Notes and Protocols for the Purification of Fmoc-Thr[PO(OBzl)OH]-OH Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is essential for studying the roles of protein phosphorylation in cell signaling, disease pathogenesis, and for the development of novel therapeutics. The Fmoc-Thr[PO(OBzl)OH]-OH building block is a key reagent for the incorporation of phosphothreonine into synthetic peptides via Fmoc solid-phase peptide synthesis (SPPS).[1][2]

Following synthesis and cleavage from the solid support, the crude peptide mixture contains the desired phosphopeptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from side-chain protecting group removal. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these synthetic phosphopeptides due to its high resolution and the volatility of the mobile phases, which simplifies peptide recovery.

This document provides detailed application notes and protocols for the successful purification of this compound containing peptides by RP-HPLC.

Challenges in Phosphopeptide Purification

The purification of phosphopeptides by RP-HPLC presents unique challenges:

  • Hydrophilicity: The negatively charged phosphate group increases the hydrophilicity of the peptide, leading to poor retention on reversed-phase columns and early elution, often with other polar impurities.[3]

  • Interaction with Metal Ions: Phosphopeptides can chelate metal ions present in the HPLC system, such as those from stainless steel frits and columns, leading to peak broadening, tailing, and sometimes complete loss of the peptide.[4]

  • β-Elimination: Under basic conditions, serine and threonine phosphate esters can undergo β-elimination, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively. This side reaction can occur during Fmoc deprotection with piperidine in SPPS and potentially during purification if inappropriate mobile phase conditions are used.[5]

  • Co-elution with Non-phosphorylated Peptides: Achieving baseline separation of the target phosphopeptide from its non-phosphorylated counterpart and other closely related impurities can be challenging.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Phosphopeptide

This protocol outlines the manual synthesis of a model phosphopeptide, Ac-Ala-Ala-Thr[PO(OBzl)OH]-Ala-Ala-NH₂, using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold excess of the Fmoc-amino acid (Fmoc-Ala-OH or this compound) with a 4-fold excess of DIC and Oxyma Pure in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:1:8) for 30 minutes.

  • Final Washing: Wash the resin with DMF (5 times) and DCM (5 times), and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

RP-HPLC Purification Protocol

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector is required.

  • Column: A C18 reversed-phase column is most commonly used. For phosphopeptides, a column with high-purity silica is recommended to minimize metal ion interactions.[6]

Parameter Recommendation
Column Type C18 Silica
Particle Size 5 - 10 µm
Pore Size 100 - 300 Å
Dimensions 10 - 22 mm ID x 250 mm

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent in which it is fully soluble (e.g., 50% ACN/water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is often necessary to resolve the phosphopeptide from impurities.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure phosphopeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Data Presentation

Table 1: Illustrative RP-HPLC Purification Data for a Model Phosphopeptide

Peptide Sequence Crude Purity (%) Purified Purity (%) Overall Yield (%)
Ac-Ala-Ala-Thr[PO(OBzl)OH]-Ala-Ala-NH₂45>9825
Ac-Gly-Val-Thr[PO(OBzl)OH]-Ile-Gly-NH₂50>9928
Ac-Leu-Ser-Thr[PO(OBzl)OH]-Phe-Lys-NH₂40>9720

Table 2: Typical RP-HPLC Gradient for Phosphopeptide Purification

Time (min) % Mobile Phase B Flow Rate (mL/min)
0510
5510
654510
709510
759510
80510

Visualizations

spsp_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification RP-HPLC Purification Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Acetylation N-terminal Acetylation Washing2->Acetylation Final Cycle Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation Crude_Peptide Crude Phosphopeptide Isolation->Crude_Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Injection Injection onto C18 Column Dissolution->Injection Gradient_Elution Gradient Elution (ACN/H2O/TFA) Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Pure_Peptide Pure Phosphopeptide Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of a phosphopeptide.

hplc_logic cluster_elution Elution Profile Crude_Sample Crude Phosphopeptide Mixture HPLC_Column C18 RP-HPLC Column Crude_Sample->HPLC_Column Early_Elution Early Eluting Fractions (More Hydrophilic Impurities) HPLC_Column->Early_Elution Low %B Target_Elution Target Phosphopeptide Fractions HPLC_Column->Target_Elution Intermediate %B Late_Elution Late Eluting Fractions (More Hydrophobic Impurities) HPLC_Column->Late_Elution High %B Mobile_Phase_A Mobile Phase A (High Polarity - 0.1% TFA in H2O) Mobile_Phase_A->HPLC_Column Mobile_Phase_B Mobile Phase B (Low Polarity - 0.1% TFA in ACN) Gradient Increasing % of Mobile Phase B Mobile_Phase_B->Gradient Gradient->HPLC_Column

Caption: Logical diagram of phosphopeptide separation by RP-HPLC.

Conclusion

The purification of peptides containing this compound by RP-HPLC is a critical step in obtaining high-purity material for research and development. While challenges such as increased hydrophilicity and potential metal ion interactions exist, the implementation of a systematic purification strategy, including the use of appropriate C18 columns, TFA-containing mobile phases, and optimized shallow gradients, enables the successful isolation of the target phosphopeptide. The protocols and guidelines presented here provide a robust framework for researchers to purify these important molecules effectively.

References

Application Notes and Protocols for Large-Scale Synthesis of Phosphopeptides with Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a multitude of cellular processes, making phosphopeptides invaluable tools in biomedical research and drug development.[1][2] They are essential for studying protein kinase and phosphatase activity, developing kinase inhibitors, and raising phospho-specific antibodies.[1] The use of pre-phosphorylated amino acid building blocks in Fmoc-based solid-phase peptide synthesis (SPPS) is a widely adopted and effective strategy for the chemical synthesis of phosphopeptides.[1][3] This method offers precise control over the location of the phosphate group, overcoming the challenges of non-specific side reactions associated with postsynthetic phosphorylation.[1]

This document provides detailed application notes and protocols for the large-scale synthesis of phosphopeptides utilizing Fmoc-Thr[PO(OBzl)OH]-OH, a key building block for introducing phosphothreonine into a peptide sequence.

Core Concepts and Workflow

The synthesis of phosphopeptides using this compound follows the standard principles of Fmoc-SPPS. The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin). The benzyl protecting group on the phosphate moiety of this compound enhances stability and coupling efficiency during synthesis.[1] A critical challenge in the synthesis of phosphoserine and phosphothreonine containing peptides is the risk of β-elimination under the basic conditions used for Fmoc deprotection.[4][5] Careful selection of the base, its concentration, and reaction time is crucial to minimize this side reaction.[4][5]

Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection_1 Initial Fmoc Deprotection Resin->Fmoc_Deprotection_1  1. Swell in DMF First_AA_Coupling First Amino Acid Coupling Fmoc_Deprotection_1->First_AA_Coupling  2. 20% Piperidine/DMF Chain_Elongation Iterative Chain Elongation (Fmoc Deprotection & AA Coupling) First_AA_Coupling->Chain_Elongation  3. Activate & Couple pThr_Coupling This compound Coupling Chain_Elongation->pThr_Coupling  4. Repeat Cycles Final_Fmoc_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection ... pThr_Coupling->Chain_Elongation  5. Couple pThr pThr_Coupling->Final_Fmoc_Deprotection  6. Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Fmoc_Deprotection->Cleavage  7. 20% Piperidine/DMF Purification Crude Peptide Precipitation & Purification (RP-HPLC) Cleavage->Purification  8. TFA Cocktail Analysis Analysis (MS, HPLC) Purification->Analysis  9. Cold Ether & RP-HPLC

Caption: General workflow for Fmoc-based solid-phase phosphopeptide synthesis.

Data Presentation: Synthesis of a Model Phosphopeptide

To illustrate the process, we will consider the synthesis of a model phosphopeptide: Ac-Gly-Ala-Val-Thr(PO₃H₂)-Ile-Arg-NH₂ .

Table 1: Materials and Reagents for Phosphopeptide Synthesis

ReagentRecommended GradeExample Supplier
This compoundPeptide Synthesis GradeNovabiochem®, Merck
Rink Amide Resin (100-200 mesh)~0.5 mmol/g loadingVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeVarious
HATUPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIPS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Acetonitrile (ACN)HPLC GradeVarious
Diethyl etherAnhydrousVarious

Table 2: Key Parameters for Solid-Phase Synthesis of the Model Phosphopeptide

StepParameterValue/ConditionDuration
Resin Swelling SolventDMF30 min
Fmoc Deprotection Reagent20% Piperidine in DMF2 x 5 min
Amino Acid Coupling ActivationHATU/DIEA in DMF-
Coupling TimeStandard Amino Acids1-2 hours
Coupling TimeThis compound2 hours
Cleavage CocktailTFA/TIPS/H₂O (95:2.5:2.5)2-3 hours
Purification MethodReverse-Phase HPLC-
Analysis TechniquesMass Spectrometry (MS), HPLC-

Table 3: Representative Yield and Purity Data

ParameterExpected Value
Crude Peptide Yield 70-85%
Purity of Crude Peptide (by HPLC) 50-70%
Final Yield after Purification 20-40%
Final Purity (by HPLC) >95%

Disclaimer: The quantitative data presented in Tables 2 and 3 are illustrative and represent typical outcomes for phosphopeptide synthesis. Actual results may vary depending on the specific peptide sequence, scale, and experimental conditions.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Initial Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution and repeat the treatment for another 5 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

Amino Acid Coupling

This protocol describes the coupling of subsequent amino acids, including the critical phosphothreonine residue.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in a minimal volume of DMF. Add DIEA (6-10 equivalents) to the mixture.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, extending the coupling time to 2 hours is recommended.[6]

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence.

Coupling_Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Deprotection Add 20% Piperidine/DMF Wash_1 Wash with DMF Deprotection->Wash_1 Activation Activate Fmoc-AA (HATU/DIEA) Wash_1->Activation Next Cycle Coupling Add to Resin Activation->Coupling Wash_2 Wash with DMF/DCM Coupling->Wash_2

Caption: The iterative cycle of deprotection and coupling in SPPS.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (and acetylated, if required), wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding cold diethyl ether to the concentrated filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[1]

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Collect the fractions containing the desired peptide.

Analysis and Characterization
  • Confirm the identity and purity of the phosphopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7]

  • Assess the final purity of the lyophilized peptide using analytical RP-HPLC.

Conclusion

The synthesis of phosphopeptides using this compound is a robust and reliable method for obtaining these critical research tools. By carefully controlling the coupling and deprotection steps, particularly to avoid β-elimination, high-purity phosphopeptides can be synthesized on a large scale. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this methodology in their laboratories.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-Thr[PO(OBzl)OH]-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of phosphorylated amino acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common hurdles during the synthesis of phosphopeptides, specifically focusing on the low coupling efficiency of Fmoc-Thr[PO(OBzl)OH]-OH.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency for this compound?

A1: Low coupling efficiency for this particular amino acid derivative is a common challenge in SPPS and can be attributed to several factors:

  • Steric Hindrance: The this compound molecule is sterically bulky due to the presence of the benzyl-protected phosphate group on the threonine side chain. This bulkiness can physically impede the activated carboxyl group from reaching the free N-terminal amine of the growing peptide chain on the solid support.[1][2]

  • Peptide Chain Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) and aggregate. This aggregation can make the N-terminal amine inaccessible for the incoming amino acid, leading to incomplete coupling.[3][4][5]

  • Suboptimal Activation: The partially protected phosphate group possesses a free hydroxyl group which can interfere with the standard activation process of the carboxylic acid, making common coupling reagents less effective.[6]

  • Piperidine Salt Formation: During the Fmoc-deprotection step with piperidine, the acidic phosphate group can form a salt with the base. This captured piperidine can then be acylated by the incoming activated amino acid, effectively reducing the concentration of the reagent available for coupling to the peptide chain. This issue is more pronounced in peptides with multiple phosphorylation sites.[2][6][7]

Q2: Can the choice of coupling reagent significantly impact the efficiency?

A2: Absolutely. Standard coupling reagents like DIC/HOBt may be insufficient for this sterically demanding building block.[1] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve higher coupling yields. Reagents such as HATU, HBTU, TBTU, and PyBOP are often cited as being more effective for hindered couplings.[1][8]

Q3: Are there any known side reactions associated with this compound?

A3: While more common with phosphoserine, β-elimination of the phosphate group can occur, especially under harsh basic conditions or upon heating.[9][10] The use of this compound, where the phosphate is only partially protected, is a strategy to minimize this side reaction, as fully protected phosphate triesters are more susceptible to β-elimination during piperidine treatment.[7]

Q4: How can I reliably check if the coupling reaction has gone to completion?

A4: It is crucial to monitor the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin.[1] A positive Kaiser test (blue/purple beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.[1] The TNBS test can also be used for the same purpose.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Step 1: Optimize Coupling Reagents start->reagent Initial Troubleshooting conditions Step 2: Adjust Reaction Conditions reagent->conditions If still inefficient success Coupling Successful (Negative Kaiser Test) reagent->success Problem Solved sub1 Switch to Potent Activators: HATU, HCTU, HBTU, PyBOP reagent->sub1 sub2 Increase Base (DIPEA) Concentration (e.g., 3-fold excess) reagent->sub2 aggregation Step 3: Address Potential Aggregation conditions->aggregation If problem persists conditions->success Problem Solved sub3 Perform a Double Coupling conditions->sub3 sub4 Extend Coupling Time (2-4h or overnight) conditions->sub4 reassess Re-evaluate Synthesis Strategy aggregation->reassess If aggregation is severe aggregation->success Problem Solved sub5 Use Aggregation-Disrupting Solvents (NMP, DMSO) aggregation->sub5 sub6 Incorporate Chaotropic Salts (e.g., LiCl) aggregation->sub6

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Optimizing reaction conditions can have a significant impact on coupling efficiency. Below is a summary of data reported for the coupling of this compound.

Parameter ModifiedCondition 1Yield 1Condition 2Yield 2Target Peptide FragmentReference
DIPEA Excess 2-fold excess80%3-fold excess100%Fmoc-Thr(p) to H-Val-resin[6]

This table illustrates that a simple adjustment in the amount of base can dramatically improve the outcome of a sterically challenging coupling.

The overall yields for complex, multi-phosphorylated peptides can be low, even with optimized methods.

Synthesis MethodNumber of PeptidesCrude Purity RangeOverall Yield RangeReference
AMPS 87.7% - 37.2%3.6% - 33.6%[11]

AMPS: Accelerated Multiphosphorylated Peptide Synthesis

Experimental Protocols

Protocol 1: Optimized Coupling for this compound

This protocol is recommended for incorporating this compound and other phosphoamino acids.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (5 equivalents relative to resin loading), a uronium-based coupling reagent like HATU or HCTU (5 equivalents), in the minimum required volume of DMF.[6]

  • Activation and Coupling: Add N,N-Diisopropylethylamine (DIPEA) (15 equivalents) to the activation mixture.[6] Mix briefly and immediately add the solution to the prepared peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 2 to 4 hours at room temperature with gentle agitation.[1][2] For particularly difficult sequences, this time can be extended.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[1]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, wash the resin with DMF and repeat steps 3-6.[1]

G cluster_0 Protocol Workflow A 1. Swell & Deprotect Resin B 2. Prepare Activation Mixture (Fmoc-pThr-OH, HATU in DMF) A->B C 3. Add DIPEA & Transfer to Resin B->C D 4. Couple for 2-4 hours C->D E 5. Perform Kaiser Test D->E F 6. Wash Resin E->F Negative Result G Repeat Coupling E->G Positive Result H Proceed to Next Cycle F->H G->C Re-activate & Couple

References

How to prevent beta-elimination side reaction with Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the β-elimination side reaction when using Fmoc-Thr[PO(OBzl)OH]-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Minimizing β-Elimination of this compound

Problem: You are observing a significant loss of the phosphate group or the appearance of dehydroamino acid-related byproducts in your phosphopeptide synthesis, indicating β-elimination.

dot

Beta_Elimination_Troubleshooting start High β-Elimination Observed deprotection Fmoc Deprotection Conditions start->deprotection Investigate coupling Coupling Conditions start->coupling Investigate temp Reaction Temperature start->temp Investigate base Choice of Base deprotection->base base_conc Base Concentration deprotection->base_conc reagent Coupling Reagent coupling->reagent time Coupling Time coupling->time temp_dep Deprotection Temp. temp->temp_dep temp_coup Coupling Temp. temp->temp_coup solution1 Use milder bases (e.g., DBU/piperazine) base->solution1 solution2 Lower piperidine concentration base_conc->solution2 solution3 Use uronium-based reagents (e.g., HATU) reagent->solution3 solution4 Optimize coupling time time->solution4 solution5 Perform deprotection at room temperature temp_dep->solution5 solution6 Avoid high temps during coupling temp_coup->solution6

Caption: Troubleshooting workflow for β-elimination.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination in the context of phosphothreonine-containing peptide synthesis?

A1: β-elimination is a common side reaction that occurs during the synthesis of phosphoserine and phosphothreonine-containing peptides, particularly under the basic conditions required for Fmoc-group deprotection. The base abstracts the acidic proton at the α-carbon of the phosphothreonine residue. This is followed by the elimination of the phosphate group, leading to the formation of a dehydroamino acid derivative. This derivative can then react with nucleophiles present in the reaction mixture, such as piperidine, leading to unwanted byproducts. While phosphoserine is more susceptible to this side reaction, phosphothreonine can also be affected.[1][2]

dot

Beta_Elimination_Mechanism start Fmoc-Thr[PO(OBzl)OH]-Peptide α-proton intermediate Carbanion Intermediate start:p1->intermediate Base (e.g., Piperidine) abstracts proton dehydro Dehydroamino Acid Derivative intermediate->dehydro Elimination of Phosphate Group byproduct Piperidine Adduct dehydro->byproduct Michael Addition of Piperidine

Caption: Mechanism of β-elimination of phosphothreonine.

Q2: How can I modify the Fmoc deprotection step to minimize β-elimination?

A2: The choice of base and its concentration for Fmoc deprotection is critical. While 20% piperidine in DMF is a standard condition, it can be too harsh for sensitive phosphopeptides.[1] Consider the following alternatives:

  • Use of a Non-Nucleophilic Base: A very low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, has been shown to be highly effective in removing the Fmoc group while significantly suppressing β-elimination, even at elevated temperatures.[1][3] A recommended condition is 0.5% DBU in DMF.[1]

  • Alternative Secondary Amines: A mixture of piperazine and DBU can also be a safer and rapid alternative to piperidine.[4][5] For example, a solution of 5% piperazine and 2% DBU in DMF can achieve complete Fmoc deprotection in under a minute.[6]

  • Lower Piperidine Concentration: If you must use piperidine, reducing its concentration can help mitigate β-elimination, although this may require longer reaction times for complete deprotection.

Deprotection ConditionEfficacy in Preventing β-EliminationReference
20% Piperidine in DMFProne to causing β-elimination, especially at elevated temperatures.[1]
0.5% DBU in DMFHighly effective at suppressing β-elimination, even at 90°C.[1][3]
5% Piperazine + 2% DBU in DMFRapid and effective Fmoc deprotection with reduced side reactions.[6][7]
Q3: Which coupling reagents are recommended for incorporating this compound?

A3: The choice of coupling reagent can influence the stability of the phosphothreonine residue. Uronium-based coupling reagents are generally preferred over carbodiimides for phosphorylated amino acids.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is highly recommended as it is a more reactive and efficient coupling reagent that can lead to faster reaction times and higher purity of the final peptide.[8][9] Its use can minimize the exposure time of the phosphopeptide to the basic coupling conditions.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also effective, HBTU is generally considered less reactive than HATU, which may result in slower coupling and a slightly higher risk of side reactions for challenging sequences.[8][10]

It is also beneficial to use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) during the coupling step.

Coupling ReagentPerformance for Phosphoamino AcidsReference
HATU Excellent: Faster coupling, higher purity, and reduced risk of side reactions.[8][11]
HBTUGood: Generally effective, but may be less efficient than HATU for difficult couplings.[8][10]
DIC/HOBtUse with caution: Carbodiimide-based reagents can sometimes lead to side reactions with phosphorylated residues.
Q4: How does temperature affect β-elimination, and what are the optimal temperature settings?

A4: Elevated temperatures can significantly accelerate the rate of β-elimination, especially during the basic Fmoc deprotection step with piperidine.[1]

  • Deprotection: It is highly recommended to perform the Fmoc deprotection of the phosphothreonine residue and subsequent amino acids at room temperature to minimize the risk of β-elimination.[12]

  • Coupling: While elevated temperatures can sometimes improve coupling efficiency for difficult sequences, for phosphopeptides it is generally safer to perform the coupling at room temperature to avoid potential side reactions.[13][14] If heating is necessary, it should be carefully optimized and monitored. Microwave-assisted synthesis can be beneficial in rapidly reaching the target temperature and potentially reducing overall reaction times, but the temperature should still be carefully controlled to prevent β-elimination.[15]

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU

This protocol is recommended for the Fmoc deprotection of phosphothreonine-containing peptides to minimize β-elimination.

  • Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 0.5% (v/v) DBU in DMF to the resin.

  • Agitation: Agitate the mixture for 5-7 minutes at room temperature. For accelerated synthesis at higher temperatures (e.g., 90°C), a deprotection time of as short as 10 seconds has been reported to be effective.[3]

  • Drain: Drain the deprotection solution.

  • Repeat (Optional but Recommended): Repeat the deprotection step (steps 3-5) one more time to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Coupling of this compound using HATU

This protocol outlines the coupling of this compound using the highly efficient HATU reagent.

  • Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

  • Add Base: Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

  • Pre-activation (Optional but Recommended): Gently agitate the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test. For difficult couplings, the reaction time can be extended.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (at least 3 times).

References

Technical Support Center: Optimizing HATU Coupling for Sterically Hindered Fmoc-Thr[PO(OBzl)OH]-OH Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered Fmoc-Thr[PO(OBzl)OH]-OH in solid-phase peptide synthesis (SPPS) using HATU.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling of this compound presents significant challenges due to a combination of steric hindrance and the nature of the phosphate group. The bulky Fmoc protecting group, the thirsty side chain, and the benzyl-protected phosphate group create a sterically crowded environment around the carboxylic acid, impeding the approach of the incoming amine.[1][2] Additionally, the partially protected phosphate can lead to side reactions and consume reagents.[3][4]

Q2: Why is HATU the recommended coupling reagent for this amino acid?

A2: HATU, an aminium/uronium-based coupling reagent, is highly recommended for sterically hindered amino acids like this compound due to its high reactivity and rapid kinetics.[5][6] It forms a highly reactive OAt-active ester, which is more efficient at promoting amide bond formation compared to the OBt-esters generated by reagents like HBTU. This increased reactivity helps to overcome the steric hindrance and achieve higher coupling yields with a lower risk of racemization.[5]

Q3: What is the optimal stoichiometry for coupling this compound with HATU?

A3: For sterically hindered amino acids, a higher excess of reagents is generally required. For the coupling of this compound, a 3 to 5-fold excess of the amino acid and HATU over the resin loading capacity is recommended. Crucially, an even greater excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), typically 6 to 10 equivalents, is beneficial to ensure complete deprotonation of the carboxylic acid and the phosphate hydroxyl group, facilitating a more efficient reaction.[4][7]

Q4: What are the most common side reactions to be aware of?

A4: The two primary side reactions of concern are β-elimination and N-terminal guanidinylation.

  • β-Elimination: This is a significant issue for phosphoserine and phosphothreonine residues, where the phosphate group can be eliminated under basic conditions, leading to the formation of dehydroamino acids.[8][9] This is particularly problematic during the basic Fmoc deprotection step with piperidine.

  • N-Terminal Guanidinylation: This side reaction is specific to uronium/aminium coupling reagents like HATU.[10][11] If HATU is used in excess relative to the carboxylic acid, it can react with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium cap that prevents further elongation.[11][12]

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[13][14] A negative result (the beads remain colorless or yellow) indicates that the coupling reaction is complete. For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and alternative tests like the chloranil test should be used.[13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent excess. 2. Suboptimal activation time. 3. Peptide aggregation on the solid support. 4. Steric hindrance from the preceding amino acid.1. Increase the equivalents of this compound, HATU (3-5 eq.), and especially DIPEA (6-10 eq.).[4] 2. Perform a pre-activation step of 1-5 minutes before adding the activated amino acid to the resin. 3. Use a more polar solvent like NMP or add a small percentage of DMSO to disrupt aggregation. Consider using a resin with a lower loading capacity. 4. Perform a double coupling. If the first coupling is incomplete, repeat the coupling step with fresh reagents.
Presence of Deletion Sequences in Final Product Incomplete coupling of this compound followed by successful coupling of the next amino acid.Follow the recommendations for "Low Coupling Yield". After a double coupling, if the Kaiser test is still positive, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
Presence of a +137 Da adduct on the N-terminus N-terminal guanidinylation by excess HATU.Ensure that the equivalents of HATU do not exceed the equivalents of the amino acid. Add the pre-activated amino acid solution to the resin promptly. For particularly slow reactions, consider using a phosphonium-based reagent like PyAOP, which does not cause guanidinylation.[11][12]
Presence of a -178 Da modification in the final product β-elimination of the benzyl-protected phosphate group.Minimize the time the phosphothreonine residue is exposed to basic conditions. Use a milder base or a shorter deprotection time for the subsequent Fmoc removal. Some studies suggest using DBU for deprotection of the residue immediately following the phosphothreonine.[2][3]
Difficulty in subsequent coupling steps The phosphate group can form a salt with piperidine during Fmoc removal, which can then react with the incoming activated amino acid, consuming it.[3][4]Perform a counter-ion exchange by washing the resin with a solution containing a tertiary amine like DIPEA after Fmoc deprotection and before the next coupling step.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentClassRelative ReactivityPotential Side ReactionsRecommendation for Phospho-Thr
HATU Aminium/UroniumVery HighGuanidinylationHighly Recommended
HBTU Aminium/UroniumHighGuanidinylation, lower efficiency than HATURecommended
PyBOP PhosphoniumHigh-Suitable, but may be less effective than HATU for highly hindered couplings
DIC/HOBt CarbodiimideModerateRacemization, dehydration of Asn/GlnNot Recommended

Table 2: Recommended Reagent Stoichiometry for HATU Coupling of this compound

ReagentEquivalents (relative to resin loading)Purpose
This compound3.0 - 5.0Amino acid to be coupled
HATU2.9 - 4.9Coupling reagent (activates the carboxylic acid)
DIPEA6.0 - 10.0Non-nucleophilic base (deprotonates carboxylic acid and phosphate)
Solvent (DMF or NMP)-To dissolve reagents and swell the resin

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.

  • Coupling: Add DIPEA (8 equivalents) to the amino acid solution and immediately add the entire mixture to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless/yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.

  • Wash the resin beads thoroughly with DMF and then with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube containing the resin.

  • Heat the test tube at 100-110°C for 5 minutes.[14]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result, indicating incomplete coupling.

  • Yellow/Colorless: Negative result, indicating complete coupling.

  • Brownish-Red: Indicates the presence of an N-terminal proline.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Progression Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple Add to Resin and React (1-4h) Wash1->Couple Activate Activate Amino Acid (Fmoc-Thr-OH + HATU + DIPEA in DMF) Activate->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash (DMF, DCM) Kaiser->Wash2 Negative Recouple Recouple or Cap Kaiser->Recouple Positive Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Recouple->Couple

Caption: Experimental workflow for a single coupling cycle of this compound.

troubleshooting_logic Start Positive Kaiser Test after Coupling Cause1 Insufficient Reagents? Start->Cause1 Cause2 Peptide Aggregation? Start->Cause2 Cause3 Steric Hindrance? Start->Cause3 Solution1 Increase Equivalents of AA, HATU, and DIPEA Cause1->Solution1 Solution2 Use NMP/DMSO or Lower Loading Resin Cause2->Solution2 Solution3 Perform Double Coupling Cause3->Solution3 Cap Cap with Acetic Anhydride Solution1->Cap If still positive Solution2->Cap If still positive Solution3->Cap If still positive

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing aggregation during the synthesis of peptides containing the phosphorylated threonine residue, Fmoc-Thr[PO(OBzl)OH]-OH.

Troubleshooting Guide: Minimizing Aggregation

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge that can lead to incomplete reactions and low yields. The presence of the bulky and charged phosphothreonine residue can exacerbate this issue. Below are common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Slow or Incomplete Coupling/Deprotection Peptide Aggregation: The growing peptide chain forms secondary structures (β-sheets) on the resin, hindering reagent access. This is indicated by shrinking of the resin beads.[1][2]- Modify Synthesis Conditions: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction solvent.[2] - Incorporate Structure-Disrupting Elements: Introduce pseudoproline dipeptides or a Dmb/Hmb-protected amino acid every six to seven residues.[3] - Use Chaotropic Salts: Wash the resin with a solution of LiCl or NaClO₄ before coupling to disrupt hydrogen bonds.[4] - Elevated Temperature/Microwave: Perform coupling at a higher temperature or use a microwave peptide synthesizer.[5][6]
Low Yield of Final Peptide Incomplete Coupling to Phosphothreonine: The steric hindrance of the phosphothreonine residue can make the coupling reaction sluggish.[7][8] β-Elimination: The protected phosphate group can undergo elimination under the basic conditions of Fmoc deprotection.[7]- Optimize Coupling: Use uronium-based coupling reagents like HATU or HBTU with an extended reaction time.[8] - Double Coupling: Perform the coupling step twice to ensure complete reaction. - Mild Deprotection Conditions: To minimize β-elimination, consider using a lower concentration of a weaker base like piperazine for Fmoc deprotection, especially at elevated temperatures.[7] Recent studies have shown that a very low concentration of DBU at high temperatures can be effective for multiphosphorylated peptides.[7][9]
Presence of Deletion Sequences in Final Product Incomplete Fmoc Deprotection: Aggregation can prevent the complete removal of the Fmoc group, leading to the skipping of an amino acid in the sequence.- Monitor Deprotection: Use a qualitative test like the TNBS test to confirm complete Fmoc removal. - Modify Deprotection Reagent: Switch to a DBU-containing deprotection reagent if Fmoc removal is slow.[2]
Difficulty in Purifying the Crude Peptide Co-elution of Aggregated Peptides: Aggregated peptide species can be difficult to separate from the desired product during HPLC purification.- Improve Solubility: Incorporating backbone-protecting groups like Hmb or Dmb can not only reduce on-resin aggregation but also improve the solubility of the cleaved peptide, facilitating purification.

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation more common when synthesizing peptides with this compound?

A1: The this compound residue introduces several factors that can promote aggregation. Its bulky side chain can sterically hinder the peptide backbone, forcing it into conformations that favor intermolecular interactions. Additionally, the partially protected phosphate group is acidic and can participate in hydrogen bonding, further contributing to the formation of β-sheet structures, which are the primary cause of aggregation.[1][3]

Q2: What are the initial signs of aggregation during SPPS?

A2: A key visual indicator of aggregation is the shrinking or collapse of the resin beads.[1][3] In automated synthesizers, you might observe a broadening and flattening of the UV deprotection peak during the Fmoc-removal step.[1] Additionally, you may experience slow or incomplete coupling and deprotection reactions.[2]

Q3: How do pseudoproline dipeptides work to reduce aggregation?

A3: Pseudoproline dipeptides introduce a "kink" in the peptide backbone by forming a temporary oxazolidine ring structure at a serine or threonine residue. This disruption of the regular peptide backbone geometry effectively breaks up the formation of secondary structures like β-sheets that lead to aggregation.[10] The native serine or threonine residue is regenerated during the final TFA cleavage.[1]

Q4: Are there any special considerations for coupling amino acids after the incorporation of this compound?

A4: Yes. The acidic proton on the monobenzyl-protected phosphate can be deprotonated during the Fmoc deprotection step, forming a salt with piperidine. This piperidinium counterion can then be acylated by the incoming activated amino acid, consuming one equivalent of your reagent. To compensate for this, it is recommended to use an additional equivalent of the activated amino acid for each phosphothreonine residue in your sequence.[5]

Q5: When should I consider using microwave-assisted peptide synthesis?

A5: Microwave heating can be a powerful tool to overcome aggregation by providing the energy to disrupt intermolecular hydrogen bonds and accelerate both coupling and deprotection reactions.[5][6] It is particularly useful for long or hydrophobic sequences that are known to be "difficult." However, it is important to be aware that elevated temperatures can increase the risk of side reactions like racemization and β-elimination, so careful optimization of conditions is necessary.[5][11]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide to disrupt aggregation.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminus of the growing peptide chain, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH dipeptide (2 equivalents relative to resin loading) and a coupling reagent such as HATU (1.95 equivalents) in a minimal volume of DMF.

  • Coupling: Add DIPEA (4 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling using the TNBS test, as the Kaiser test can give a false negative result for proline-like structures.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.[3]

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of a chaotropic salt wash prior to a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and DMF washes, perform an additional wash step.

  • Chaotropic Wash: Wash the peptide-resin with a 0.8 M solution of NaClO₄ or LiCl in DMF for 2-5 minutes.[3] This will help to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 3 times) to remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.[4]

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Data Summary

While specific quantitative data for strategies to minimize aggregation in peptides containing this compound is limited in the literature, the following table summarizes the general effectiveness of various anti-aggregation strategies based on studies of other "difficult" peptide sequences.

StrategyGeneral Impact on Yield/PurityKey Considerations
Pseudoproline Dipeptides Can significantly improve crude peptide purity and yield.Must be incorporated at appropriate positions (Ser or Thr residues).[10]
Dmb/Hmb Amino Acids Effective at disrupting aggregation when placed every 6-7 residues.Acylation of the secondary amine after Fmoc removal can be challenging and may require stronger coupling reagents.[3]
Chaotropic Salts Can improve coupling efficiency for difficult steps.Must be thoroughly washed away before coupling.
Microwave Synthesis Can significantly reduce reaction times and improve yields for aggregating sequences.Requires careful optimization to avoid side reactions.[5][6]
"Magic Mixture" Solvent Can improve solvation of the growing peptide chain.A mixture of DCM/DMF/NMP (1:1:1) with additives like Triton X-100 and ethylene carbonate.[12]

Visualizing Workflows and Relationships

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for Peptide Aggregation cluster_symptoms Observed Symptoms cluster_diagnosis Diagnosis cluster_strategies Mitigation Strategies Symptom1 Slow/Incomplete Reactions Diagnosis Peptide Aggregation Symptom1->Diagnosis Symptom2 Low Peptide Yield Symptom2->Diagnosis Symptom3 Resin Shrinking Symptom3->Diagnosis Strategy1 Modify Synthesis Conditions (Solvents, Temperature) Diagnosis->Strategy1 Immediate Action Strategy2 Incorporate Backbone Modifiers (Pseudoprolines, Dmb/Hmb) Diagnosis->Strategy2 Proactive Approach Strategy3 Use Additives (Chaotropic Salts) Diagnosis->Strategy3 For Difficult Couplings

Caption: A decision-making workflow for addressing peptide aggregation.

Phosphopeptide_Synthesis_Challenges Key Challenges in Phosphopeptide Synthesis cluster_challenges Primary Challenges Phospho_AA This compound Aggregation Increased Aggregation Tendency Phospho_AA->Aggregation due to bulk & charge Beta_Elimination β-Elimination Side Reaction Phospho_AA->Beta_Elimination during Fmoc deprotection Coupling Difficult Coupling Reactions Phospho_AA->Coupling due to steric hindrance Reagent_Consumption Extra Reagent Consumption Phospho_AA->Reagent_Consumption due to acidic phosphate

Caption: Relationship between the phosphothreonine residue and synthesis challenges.

References

Overcoming poor solubility of Fmoc-Thr[PO(OBzl)OH]-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Thr[PO(OBzl)OH]-OH and other phosphoamino acid derivatives during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in standard SPPS solvents like DMF?

A1: The poor solubility of this compound is primarily due to the presence of the partially protected phosphate group, which has an acidic hydroxyl moiety. This acidic group can participate in intermolecular hydrogen bonding, leading to aggregation and reduced solubility in common organic solvents like N,N-Dimethylformamide (DMF).[1][2] As the peptide chain elongates on the resin, this aggregation can become more pronounced, hindering subsequent synthesis steps.[1]

Q2: What are the main challenges associated with the coupling of this compound during SPPS?

A2: The primary challenges during the coupling of this compound include:

  • Sluggish reaction kinetics: The coupling can be slow, particularly when the preceding amino acid is sterically hindered (e.g., another β-branched amino acid).[3]

  • Side reactions with coupling reagents: The acidic phosphate group can react with certain coupling reagents, especially phosphonium-based reagents like PyBOP, reducing the amount of activator available for the desired carboxyl group activation.[4][5][6]

  • Salt formation with residual piperidine: After Fmoc deprotection, the acidic phosphate can form a salt with piperidine. This piperidinium salt can then be acylated by the incoming activated amino acid, effectively consuming it and leading to incomplete coupling.[4][7][8] This issue is exacerbated in sequences with multiple phosphorylated residues.[4][7]

Q3: Are there alternative Fmoc-protected phosphothreonine derivatives with better solubility and coupling efficiency?

A3: Yes, fully protected phosphothreonine derivatives, such as those with two benzyl groups (Fmoc-Thr[PO(OBzl)2]-OH) or other acid-labile protecting groups, can exhibit improved solubility.[9] However, for phosphoserine and phosphothreonine, fully protected phosphate triesters are prone to β-elimination when treated with piperidine for Fmoc removal.[7] Therefore, the monobenzyl protected version remains a common choice, despite its challenges. Another alternative is the use of phosphoramidate derivatives like Fmoc-Tyr[PO(NMe2)2]-OH, which offer improved solubility and avoid side reactions associated with the acidic phosphate, though this specific derivative is for tyrosine.[4]

Troubleshooting Guide

Issue: Poor Solubility of this compound During Pre-activation
Symptom Possible Cause Recommended Solution
The this compound does not fully dissolve in DMF prior to coupling.Aggregation due to intermolecular hydrogen bonding of the acidic phosphate group.1. Use a minimal volume of DMF for the initial dissolution. 2. Consider alternative solvents: N-methyl-2-pyrrolidone (NMP) can be a better solvent for difficult sequences and reagents.[10] 3. Gentle warming and sonication may aid in dissolution, but avoid prolonged heating which can cause degradation.
Issue: Incomplete or Failed Coupling of this compound
Symptom Possible Cause Recommended Solution
Positive Kaiser or TNBS test after coupling.1. Sluggish coupling kinetics.[3][7] 2. Insufficient activation. 3. Consumption of activated amino acid by residual piperidine.[4][7]1. Optimize coupling reagents: Use uronium-based reagents like HATU, HBTU, or TBTU.[3][5][7] 2. Increase excess of reagents: Use a 3-fold excess of DIPEA relative to the coupling agent.[3][7] For sequences with multiple phosphorylations, increasing the excess of the activated amino acid may be necessary.[3][11] 3. Extend reaction time: Allow the coupling to proceed for 2 hours or longer.[3][11] 4. Perform a double coupling: If the first coupling is incomplete, repeat the coupling step with a fresh solution of the activated amino acid.[12]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize the coupling efficiency of this compound.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Fmoc-deprotected peptide resin

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve this compound (5 equivalents relative to resin substitution) and HATU (5 equivalents) in the minimum required volume of DMF.

  • Activation: Add DIPEA (15 equivalents) to the mixture from step 1. Mix thoroughly for a brief period.

  • Coupling: Immediately add the activated amino acid solution to the Fmoc-deprotected peptide resin.

  • Reaction: Agitate the reaction mixture for at least 2 hours at room temperature.[4]

  • Monitoring: After the coupling time, take a small sample of the resin beads and perform a Kaiser test or TNBS test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Piperidine Counterion Exchange

This protocol is recommended for the synthesis of peptides containing multiple phosphorylated residues to prevent the consumption of activated amino acid by piperidine salts.[4]

Procedure:

  • Following the standard Fmoc deprotection using 20% piperidine in DMF and subsequent DMF washes, perform an additional wash step.

  • Wash the resin with a solution of 10% DIPEA in DMF for 1-2 minutes.

  • Proceed with the standard DMF washes before the next coupling step.

Quantitative Data Summary

ParameterRecommended ValueReference
This compound 5 equivalents[4]
Coupling Reagent (HATU/HBTU/TBTU) 5 equivalents[4]
DIPEA 15 equivalents (3-fold excess to coupling agent)[4]
Coupling Time 1-2 hours (can be extended)[4]

Visualizations

G Troubleshooting Workflow for Poor Coupling of this compound start Start: Poor Coupling of This compound check_solubility Is the amino acid fully dissolved? start->check_solubility change_solvent Action: Use NMP or add solubilizing agents. Consider sonication. check_solubility->change_solvent No check_reagents Are you using a uronium-based coupling reagent (e.g., HATU)? check_solubility->check_reagents Yes change_solvent->check_reagents change_reagents Action: Switch to HATU, HBTU, or TBTU. check_reagents->change_reagents No check_base Is a sufficient excess of DIPEA being used? check_reagents->check_base Yes change_reagents->check_base increase_base Action: Use a 3-fold excess of DIPEA relative to the coupling reagent (e.g., 15 eq.). check_base->increase_base No check_time Is the coupling time adequate? check_base->check_time Yes increase_base->check_time double_couple Action: Perform a double coupling. check_time->double_couple No end End: Improved Coupling Efficiency check_time->end Yes increase_time Action: Extend coupling time to 2+ hours. double_couple->end

Caption: Troubleshooting workflow for low coupling efficiency.

G Side Reaction During Coupling with this compound cluster_reactants Reactants cluster_reactions Reactions Activated_AA Activated Fmoc-AA-COOH Desired_Coupling Desired Coupling Activated_AA->Desired_Coupling Side_Reaction Side Reaction (Piperidide Formation) Activated_AA->Side_Reaction Piperidine Piperidine (from Fmoc deprotection) Piperidine->Side_Reaction Resin_Amine H₂N-Peptide-Resin Resin_Amine->Desired_Coupling Elongated_Peptide Elongated_Peptide Desired_Coupling->Elongated_Peptide Fmoc-AA-NH-Peptide-Resin Consumed_AA Consumed_AA Side_Reaction->Consumed_AA Fmoc-AA-Piperidide

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Thr[PO(OBzl)OH]-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities and their removal during the purification and use of this critical reagent in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: The primary impurities of concern are byproducts of the synthesis of the amino acid itself and side reactions that occur during its use in peptide synthesis. These include:

  • β-Elimination Products: Under basic conditions, such as during Fmoc deprotection with piperidine, the phosphothreonine residue can undergo β-elimination to form a dehydroamino-2-butyryl residue. This is a significant side reaction.

  • Piperidinium Salts: The partially protected phosphate group can form a salt with piperidine after the Fmoc group is removed. This can interfere with subsequent coupling steps by consuming the activated amino acid.[1]

  • Di-Fmoc and β-Alanyl Impurities: These are common impurities that can arise during the manufacturing of Fmoc-protected amino acids.

  • Residual Acetic Acid: Trace amounts of acetic acid can act as a capping agent, leading to truncated peptide sequences.

  • Free Threonine: The presence of the unprotected amino acid can lead to the "double insertion" of threonine in the peptide sequence.

Q2: How do these impurities affect my solid-phase peptide synthesis (SPPS)?

A2: Impurities in your this compound reagent can have several detrimental effects on your SPPS, including:

  • Lower Coupling Yields: Piperidinium salt formation consumes your activated amino acid, reducing the efficiency of the coupling reaction. This can lead to incomplete couplings, especially in sequences with multiple phosphorylated residues.[1]

  • Formation of Deletion and Truncated Sequences: Incomplete couplings result in peptide sequences missing the phosphothreonine residue (deletion sequences). Acetic acid impurities can lead to N-terminal acetylation, preventing further chain elongation and causing truncated sequences.

  • Difficult Purification of the Final Peptide: The presence of closely related impurity sequences (e.g., peptides with dehydroamino-2-butyryl residues or deletion sequences) can significantly complicate the purification of your target phosphopeptide by reverse-phase HPLC.

  • Ambiguous Analytical Results: Impurities can lead to a complex mixture of products, making the characterization of your final peptide by mass spectrometry and HPLC challenging.

Q3: What is β-elimination and how can I minimize it?

A3: β-elimination is a chemical reaction where the phosphate group and a proton on the α-carbon of the phosphothreonine residue are eliminated, forming a double bond and resulting in a dehydroamino-2-butyryl residue. This is particularly problematic during the basic conditions of Fmoc deprotection.

To minimize β-elimination:

  • Use a Milder Base for Fmoc Deprotection: Instead of the standard 20% piperidine in DMF, consider using 0.5% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMF, especially when working at elevated temperatures.[2]

  • Control the Reaction Temperature: Avoid excessively high temperatures during Fmoc deprotection and coupling steps, as this can accelerate the rate of β-elimination.[3]

  • Optimize Deprotection Time: Use the minimum time required for complete Fmoc removal to reduce the exposure of the phosphothreonine residue to basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low coupling efficiency after incorporating this compound Formation of piperidinium salt on the phosphate group, which consumes the activated amino acid.1. After Fmoc deprotection, perform an additional wash step with a solution of a tertiary amine, such as 5% N,N-diisopropylethylamine (DIPEA) in DMF, to exchange the piperidinium counterion. 2. Increase the excess of the subsequent activated amino acid and coupling reagents (e.g., from 3-fold to 5-fold excess).[1][4]
Presence of a peptide with a mass of -98 Da compared to the target peptide β-elimination of the phosphate group from the phosphothreonine residue.1. For subsequent Fmoc deprotection steps, switch to a milder base such as 0.5% DBU in DMF.[2] 2. Reduce the temperature during deprotection and coupling. 3. Minimize the time the peptide is exposed to basic conditions.
Multiple peaks close to the main product peak during HPLC purification Presence of deletion sequences due to incomplete coupling or diastereomers.1. Optimize the coupling conditions for this compound using a more efficient coupling reagent like HATU or HCTU with an excess of DIPEA.[4] 2. Ensure complete deprotection before coupling. 3. Use a shallower gradient during HPLC purification to improve resolution.
Significant amount of truncated peptide sequences Contamination of the this compound reagent with acetic acid.1. Test the purity of the reagent using an appropriate analytical method (see HPLC protocol below). 2. If contamination is suspected, consider purchasing a higher purity grade of the reagent.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of your this compound starting material.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 20-80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 301 nm

  • Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: Mitigation of Piperidinium Salt Formation During SPPS

This protocol should be implemented after the coupling of this compound and subsequent Fmoc deprotection.

  • After the standard Fmoc deprotection step using piperidine, drain the reaction vessel.

  • Wash the resin three times with DMF.

  • Add a solution of 5% DIPEA in DMF to the resin and agitate for 5 minutes.

  • Drain the DIPEA solution.

  • Wash the resin five times with DMF.

  • Proceed with the coupling of the next Fmoc-amino acid using your standard protocol.

Quantitative Data Summary

The following table summarizes the potential impact of impurities on peptide synthesis. Note that these values are illustrative and can vary based on the specific peptide sequence and reaction conditions.

ImpurityTypical Level in ReagentPotential Impact on SPPS
β-Elimination Product Not present in reagent; forms during synthesisCan lead to >5% of undesired byproduct, complicating purification
Piperidinium Salt Not present in reagent; forms during synthesisCan reduce coupling yields by up to 20% for the subsequent residue[1]
Di-Fmoc Impurities <0.1%Can lead to the insertion of an extra amino acid
Free Amino Acid <0.2%Can cause "double insertion" of the amino acid
Acetic Acid <0.02%Can cause significant chain termination, even at low levels

Diagrams

G cluster_problem Problem Encountered During SPPS cluster_cause Potential Cause cluster_solution Troubleshooting Solution Low Yield or Incomplete Reaction Low Yield or Incomplete Reaction Piperidinium Salt Formation Piperidinium Salt Formation Low Yield or Incomplete Reaction->Piperidinium Salt Formation Reagent Impurity Reagent Impurity Low Yield or Incomplete Reaction->Reagent Impurity Unexpected Byproducts in HPLC/MS Unexpected Byproducts in HPLC/MS Beta-Elimination Beta-Elimination Unexpected Byproducts in HPLC/MS->Beta-Elimination Unexpected Byproducts in HPLC/MS->Reagent Impurity DIPEA Wash DIPEA Wash Piperidinium Salt Formation->DIPEA Wash Increase Reagent Excess Increase Reagent Excess Piperidinium Salt Formation->Increase Reagent Excess Use Milder Base (e.g., DBU) Use Milder Base (e.g., DBU) Beta-Elimination->Use Milder Base (e.g., DBU) Optimize Temperature and Time Optimize Temperature and Time Beta-Elimination->Optimize Temperature and Time Analyze Reagent Purity (HPLC) Analyze Reagent Purity (HPLC) Reagent Impurity->Analyze Reagent Purity (HPLC) Source High-Purity Reagent Source High-Purity Reagent Analyze Reagent Purity (HPLC)->Source High-Purity Reagent

Caption: Troubleshooting workflow for issues with this compound.

References

Technical Support Center: Synthesis of Peptides with Multiple Phosphothreonine Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the chemical synthesis of peptides containing multiple phosphothreonine (pThr) residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during the synthesis of peptides with multiple pThr sites?

A1: The synthesis of peptides with multiple pThr sites is challenging due to several potential side reactions. The most prominent of these is β-elimination of the phosphate group from the pThr residue, which is exacerbated by the basic conditions used for Fmoc-deprotection.[1][2] This elimination leads to the formation of a dehydroamino-2-butyryl residue, which can then react with piperidine to form a piperidinyl-alanine adduct.[1] Other significant side reactions include racemization of the amino acid residue during activation and coupling, aspartimide formation if an aspartic acid residue is present, and diketopiperazine formation at the dipeptide stage.[3][4] Incomplete coupling due to steric hindrance and electrostatic repulsion from the bulky and negatively charged phosphate groups is also a major concern, especially with increasing numbers of phosphorylation sites.[2][5]

Q2: How can I minimize β-elimination during Fmoc deprotection of pThr-containing peptides?

A2: Minimizing β-elimination is critical for the successful synthesis of multi-pThr peptides. Several strategies can be employed:

  • Use of Weaker Bases: Replacing the standard 20% piperidine in DMF with a milder base or a lower concentration of a stronger, non-nucleophilic base can significantly reduce β-elimination. A solution of 0.5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for a short duration (e.g., 10 seconds) at elevated temperatures (90°C) has been shown to be effective.[1][2] Alternatively, a combination of 5% piperazine and 2% DBU can also be used for rapid and efficient Fmoc removal with reduced side reactions.[6][7]

  • Lower Deprotection Temperature: Performing the Fmoc deprotection at a lower temperature (e.g., room temperature instead of elevated temperatures) can help to suppress β-elimination, although this may require longer reaction times.[8]

  • Choice of Protecting Group: The use of monobenzyl (OBzl) protected phosphothreonine, Fmoc-Thr(PO(OBzl)OH)-OH, is a common strategy as fully protected phosphate triesters are more prone to β-elimination under basic conditions.[9][10]

Q3: Which coupling reagents are most effective for incorporating multiple pThr residues?

A3: The choice of coupling reagent is crucial to overcome the steric hindrance and potential for racemization associated with pThr residues. Uronium/aminium-based reagents are generally preferred for their high reactivity and ability to suppress side reactions.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for phosphopeptide synthesis, often used in combination with a hindered base like N,N-diisopropylethylamine (DIEA).[9][11]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are also robust options.[9][12]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another potent coupling reagent that has shown excellent performance in difficult couplings.[12]

For peptides with multiple pThr sites, it is often beneficial to use a higher excess of the coupling reagent and the protected amino acid to drive the reaction to completion.[11] Double coupling, where the coupling step is repeated, may also be necessary for particularly difficult sequences.[11]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Full-Length Peptide

Symptom: The final crude product shows a low percentage of the target peptide by HPLC analysis, with many deletion sequences.

Probable Cause Recommended Solution
Incomplete Coupling Increase the equivalents of the Fmoc-pThr amino acid and coupling reagent (e.g., 3-5 equivalents).[11] Perform a double coupling for the pThr residue and subsequent amino acids.[11] Switch to a more potent coupling reagent like HATU or COMU.[12] Increase the coupling reaction time or temperature (e.g., microwave-assisted synthesis at 75°C).[8][11]
Peptide Aggregation Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt.[3] Synthesize the peptide on a low-substitution resin or a PEG-based resin.[3]
Premature Cleavage For C-terminal proline or glycine, consider using a 2-chlorotrityl chloride resin to minimize diketopiperazine formation which can lead to cleavage of the dipeptide from the resin.[3]
Issue 2: Presence of a Major Impurity with a Mass of M-98 Da

Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the desired peptide minus 98 Da (the mass of phosphoric acid).

Probable Cause Recommended Solution
β-Elimination This is the most likely cause. Implement strategies to minimize β-elimination as described in FAQ 2 . This includes using a milder deprotection reagent like 0.5% DBU in DMF, lowering the deprotection temperature, or using a combination of piperazine and DBU.[1][2][6]
Acid-Catalyzed Deprotection During the final cleavage from the resin, prolonged exposure to strong acid can sometimes lead to loss of the phosphate group. Minimize the cleavage time to what is necessary for complete removal of other protecting groups.
Issue 3: Appearance of a Peak at M+85 Da

Symptom: A significant impurity is observed with a mass corresponding to the desired peptide plus 85 Da.

Probable Cause Recommended Solution
Piperidine Adduct Formation This is a consequence of β-elimination, where the resulting dehydroamino-2-butyryl residue reacts with piperidine from the deprotection solution.[1]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents for a Model Phosphopeptide at 90°C

Deprotection ReagentTime (min)Deprotection (%)β-Elimination (%)
20% Piperidine/DMF5>99~50
0.5% DBU/DMF5~90<5
1% Piperazine/DMF5~60<5
10% Morpholine/DMF5~40<5

Data synthesized from studies on model phosphopeptides to illustrate relative efficiencies and side reactions.[2]

Table 2: Comparative Yields of a Model Peptide with Different Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99

This table presents a generalized comparison of coupling reagent performance based on literature data for standard and difficult peptide sequences.[12]

Experimental Protocols

Protocol 1: Fmoc Deprotection with DBU to Minimize β-Elimination

This protocol is designed for Fmoc deprotection of peptide-resins containing pThr residues, particularly in sequences prone to β-elimination.

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection Solution: Prepare a fresh solution of 0.5% (v/v) DBU in DMF.

  • Deprotection Step:

    • Drain the DMF from the swollen resin.

    • Add the 0.5% DBU in DMF solution to the resin (approximately 10 mL per gram of resin).

    • For accelerated synthesis, perform the deprotection at 90°C with fast stirring for 10 seconds.[1][2] For manual synthesis at room temperature, extend the reaction time to 2-5 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and the cleaved Fmoc adduct.

Protocol 2: Coupling of Fmoc-Thr(PO(OBzl)OH)-OH using HATU

This protocol describes the coupling of the phosphothreonine building block to the growing peptide chain on the solid support.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.

  • Activation Mixture:

    • In a separate vessel, dissolve Fmoc-Thr(PO(OBzl)OH)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For difficult couplings or accelerated synthesis, microwave irradiation at 75°C for 5-10 minutes can be used.[8][11]

  • Monitoring: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free amines. A negative test indicates a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol is for the final cleavage of the phosphopeptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final synthesis cycle, remove the N-terminal Fmoc group.

    • Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A common cocktail for phosphopeptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1][13]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution using a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

beta_elimination pThr Phosphothreonine Residue (on solid support) EliminationProduct Dehydroamino-2-butyryl Residue pThr->EliminationProduct β-Elimination (-H3PO4) Base Base (e.g., Piperidine) PiperidineAdduct Piperidinyl-alanine Adduct (M+85 Da) EliminationProduct->PiperidineAdduct Michael Addition Piperidine Piperidine

Caption: Mechanism of β-elimination and piperidine adduct formation during Fmoc-SPPS.

workflow cluster_synthesis Peptide Synthesis Cycle Deprotection Fmoc Deprotection (0.5% DBU in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Negative (Complete) KaiserTest->Coupling Positive (Incomplete) FinalCleavage Final Cleavage & Deprotection (TFA/TIS/H2O) KaiserTest->FinalCleavage Final Cycle Start Start with Resin Start->Deprotection Purification RP-HPLC Purification FinalCleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Recommended workflow for the synthesis of peptides with multiple pThr sites.

troubleshooting_logic Problem Low Yield or High Impurity? LowYield Low Yield Problem->LowYield Yes HighImpurity High Impurity Problem->HighImpurity Yes CheckCoupling Incomplete Coupling? LowYield->CheckCoupling CheckElimination β-Elimination (M-98 Da)? HighImpurity->CheckElimination SolutionCoupling Optimize Coupling: - Increase equivalents - Double couple - Use HATU/COMU CheckCoupling->SolutionCoupling Yes CheckAdduct Piperidine Adduct (M+85 Da)? CheckElimination->CheckAdduct No SolutionElimination Modify Deprotection: - Use 0.5% DBU - Lower temperature CheckElimination->SolutionElimination Yes SolutionAdduct Prevent β-Elimination (See above) CheckAdduct->SolutionAdduct Yes

Caption: A logical troubleshooting guide for common issues in multi-pThr peptide synthesis.

References

Technical Support Center: Synthesis of Long Phosphopeptides with Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of long phosphopeptides synthesized using Fmoc-Thr[PO(OBzl)OH]-OH.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of long phosphopeptides, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Overall Yield of the Crude Phosphopeptide

Q1: What are the primary reasons for a low yield of my long phosphopeptide after cleavage from the resin?

A1: Low overall yield is a frequent challenge in solid-phase peptide synthesis (SPPS), especially for long and modified peptides like phosphopeptides. The primary causes can be categorized as follows:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a major cause of truncated sequences.[1]

  • Poor Coupling Efficiency: The bulky and sterically hindered nature of this compound can lead to incomplete coupling reactions, resulting in deletion sequences.[2][3] This is particularly challenging when coupling to another hindered amino acid.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin support due to inter- and intra-chain hydrogen bonding. This aggregation can block reactive sites, hindering both deprotection and coupling steps.[1][4]

  • Side Reactions: Undesired chemical reactions, such as β-elimination of the phosphate group, can lead to the formation of byproducts and a reduction in the desired product.[2][3][5]

  • Suboptimal Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final phosphopeptide.[1]

Issue 2: Presence of Deletion Sequences in the Final Product

Q2: My mass spectrometry results show significant peaks corresponding to the target peptide minus one or more amino acids. What causes these deletion sequences?

A2: Deletion sequences are a direct consequence of incomplete coupling of an amino acid to the growing peptide chain. For phosphopeptides synthesized with this compound, several factors can contribute to this issue:

  • Steric Hindrance: The this compound amino acid is sterically bulky due to the presence of the phosphate group with its benzyl protection. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the peptide on the resin.[2][3]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of the sterically hindered phosphothreonine derivative.

  • Insufficient Coupling Time: The coupling reaction may require a longer duration to proceed to completion, especially when dealing with difficult sequences or steric hindrance.

  • Low Reagent Concentration: Inadequate concentrations of the activated amino acid or coupling reagents can lead to slower reaction kinetics and incomplete coupling.

Issue 3: Evidence of β-Elimination

Q3: I observe byproducts with a mass corresponding to the loss of the phosphate group. How can I prevent β-elimination?

A3: β-elimination is a common side reaction for phosphorylated serine and threonine residues, particularly under the basic conditions used for Fmoc deprotection.[2][3][5] This reaction involves the removal of the phosphate group and the formation of a dehydroalanine or dehydroaminobutyric acid residue.

Several strategies can be employed to minimize β-elimination:

  • Choice of Deprotection Reagent: While piperidine is the standard reagent for Fmoc removal, prolonged exposure or elevated temperatures can promote β-elimination.[2][3] Using a weaker base or a lower concentration of piperidine can be beneficial. Recent studies have shown that using a very low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively remove the Fmoc group while suppressing β-elimination, even at elevated temperatures.[2][3]

  • Reaction Temperature: High temperatures, often used to improve coupling efficiency, can significantly increase the rate of β-elimination during the deprotection step.[2][3] Careful control of the temperature is crucial.

  • Protecting Group Strategy: The monobenzyl protection on the phosphate group of this compound is designed to minimize β-elimination compared to fully unprotected phosphate groups.[6]

Frequently Asked Questions (FAQs)

Q4: Which coupling reagent is best for incorporating this compound?

A4: The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered phosphorylated amino acids. While there is no single "best" reagent for all situations, some are generally more effective than others. Onium-type reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice due to their high reactivity and ability to suppress racemization.[7][8]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with efficiency comparable to HATU and improved safety and solubility profiles.[8]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent.

It is generally recommended to use these reagents in combination with a base such as N,N-diisopropylethylamine (DIPEA).

Q5: How can I monitor the completion of the coupling reaction?

A5: Monitoring the coupling reaction is essential to ensure the complete incorporation of each amino acid and to avoid deletion sequences. Several qualitative and quantitative methods can be used:

  • Kaiser Test: This is a colorimetric test that detects the presence of free primary amines on the resin.[1] A positive result (blue color) indicates an incomplete coupling reaction.

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another colorimetric test that can be used to detect free amines.

  • Small-Scale Test Cleavage: A small aliquot of the peptide-resin can be cleaved and analyzed by mass spectrometry to confirm the correct mass of the growing peptide chain.[1]

Q6: What is the best method for purifying long synthetic phosphopeptides?

A6: The purification of long phosphopeptides can be challenging due to their hydrophilicity and potential for heterogeneity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Ion-Exchange Chromatography (IEX): Due to the negative charge of the phosphate group, IEX can be a powerful tool for separating phosphopeptides from their non-phosphorylated counterparts.[9]

  • Enrichment Techniques: For complex mixtures, enrichment strategies such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography can be used to selectively capture phosphopeptides before final purification by RP-HPLC.[10][11][12]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a Model Phosphopeptide

Coupling ReagentAdditiveBaseCoupling Time (min)Crude Purity (%)Overall Yield (%)Reference
HATU-DIPEA30~85~75[7]
HBTUHOBtDIPEA30~80~70[7]
COMU-DIPEA30~88~78[8]
PyBOP-DIPEA45~75~65[7]
DICOxyma-60~70~60[7]

Note: Data are synthesized from multiple sources and represent typical outcomes for a model phosphopeptide. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 2: Effect of Deprotection Conditions on β-Elimination

Deprotection ReagentTemperature (°C)Time (min)β-Elimination Byproduct (%)Reference
20% Piperidine/DMF252 x 10< 5[2][3]
20% Piperidine/DMF502 x 515 - 20[2][3]
0.5% DBU/DMF902 x 1< 2[2][3]
1% Piperazine/DMF252 x 10~5[2]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

Protocol 2: Purification of a Long Phosphopeptide by RP-HPLC

  • Sample Preparation: Dissolve the crude, cleaved phosphopeptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Injection and Separation: Inject the sample onto the column and run a linear gradient of increasing Solvent B concentration to elute the peptide. The gradient will depend on the hydrophobicity of the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm or 280 nm).

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the pure phosphopeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Mandatory Visualization

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Coupling Monitoring (e.g., Kaiser Test) wash2->monitoring repeat_coupling Repeat Coupling monitoring->repeat_coupling Incomplete chain_elongation Chain Elongation Complete? monitoring->chain_elongation Complete repeat_coupling->coupling chain_elongation->deprotection No final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection Yes wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) wash3->cleavage precipitation Precipitation & Washing (e.g., Cold Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization end End: Pure Phosphopeptide characterization->end

Caption: General workflow for Solid-Phase Phosphopeptide Synthesis (SPPS).

Troubleshooting_Logic start Low Yield of Long Phosphopeptide check_ms Analyze Crude Product by Mass Spectrometry start->check_ms truncation Truncated Sequences (Incomplete Deprotection) check_ms->truncation deletion Deletion Sequences (Incomplete Coupling) check_ms->deletion side_reactions Side Reaction Products (e.g., β-Elimination) check_ms->side_reactions solution_deprotection Optimize Deprotection: - Extend time - Use stronger base (e.g., DBU) truncation->solution_deprotection solution_coupling Optimize Coupling: - Use stronger reagent (HATU, COMU) - Double couple - Increase time/temperature deletion->solution_coupling solution_beta_elimination Minimize β-Elimination: - Use milder deprotection base - Control temperature side_reactions->solution_beta_elimination

Caption: Troubleshooting logic for low yield in phosphopeptide synthesis.

References

Fmoc-deprotection optimization for Fmoc-Thr[PO(OBzl)OH]-OH to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with optimized protocols and troubleshooting advice for the Fmoc-deprotection of Fmoc-Thr[PO(OBzl)OH]-OH, focusing on minimizing side reactions and ensuring high-purity phosphopeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be concerned about during the Fmoc-deprotection of this compound?

A1: The major side reaction of concern is the formation of a piperidine salt with the partially protected phosphate group. This can lead to incomplete coupling in the subsequent step due to the acylation of the piperidine counterion. Unlike Fmoc-Ser[PO(OBzl)OH]-OH, piperidine-mediated phosphoryl β-elimination is not a significant side reaction for this compound.[1]

Q2: Is β-elimination a concern for this compound as it is for Fmoc-Ser[PO(OBzl)OH]-OH?

A2: No, studies have shown that piperidine-mediated phosphoryl β-elimination does not occur to a significant extent with this compound residues.[1] This simplifies the optimization of the deprotection step, as the primary focus is on ensuring complete Fmoc removal and preventing piperidine salt formation.

Q3: Can I use standard 20% piperidine in DMF for the deprotection of this compound?

A3: Yes, standard 20% piperidine in DMF can be used. However, to mitigate the risk of piperidine salt formation, which can interfere with subsequent couplings, a post-deprotection wash with a solution containing a tertiary amine like N,N-diisopropylethylamine (DIPEA) is recommended.[2]

Q4: Are there faster alternatives to piperidine for the Fmoc-deprotection of this residue?

A4: Yes, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[3] A common formulation is a solution of 2% DBU and 5% piperazine in NMP or DMF. The piperazine acts as a scavenger for the dibenzofulvene byproduct. This mixture can significantly reduce deprotection times.[4][5]

Q5: What are the advantages of using a DBU-based deprotection solution?

A5: The primary advantages of using a DBU-based solution are faster deprotection kinetics, which can improve overall synthesis efficiency, and the potential for cleaner deprotection with reduced side reactions for sensitive sequences.[3][4] Since DBU is non-nucleophilic, it does not form adducts with the dibenzofulvene byproduct, requiring a scavenger like piperazine to be present.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete coupling of the amino acid following this compound Piperidine salt formation on the phosphate group, which consumes the activated amino acid.After deprotection with piperidine, perform a wash with a solution of 20 equivalents of DIPEA and 18 equivalents of TFA relative to the resin's phosphate content in DMF to exchange the piperidine counterion.[2] Alternatively, use a DBU-based deprotection reagent.
Incomplete Fmoc-deprotection Insufficient deprotection time or reagent concentration, particularly for sterically hindered sequences.Increase the deprotection time or use a more potent deprotection solution such as 2% DBU with 5% piperazine in NMP. Monitor the deprotection using a UV-Vis spectrophotometer to ensure completeness.
Formation of deletion sequences Incomplete Fmoc removal before the next coupling cycle.Ensure complete deprotection by optimizing the deprotection time and reagent. A DBU/piperazine solution has been shown to reduce deletion products in challenging sequences due to its rapid kinetics.[4]
Aspartimide formation in sequences containing Asp residues DBU is known to catalyze aspartimide formation.If your sequence contains aspartic acid (Asp) residues, it is advisable to avoid DBU-based deprotection reagents. Stick to piperidine-based deprotection and carefully control the reaction conditions.

Data Presentation

Deprotection ReagentConcentrationSolventt½ (seconds)Estimated Time for >99.9% Deprotection
Piperidine20% (v/v)DMF7~1.5 minutes
Piperazine5% (w/v)DMF50~11 minutes
Piperazine + DBU5% (w/v) + 1% (v/v)DMF7~1.5 minutes
Piperazine + DBU5% (w/v) + 2% (v/v)DMF4< 1 minute

Data adapted from studies on Fmoc-Val-resin and serves as an approximation of relative deprotection rates.

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection with Piperidine and Piperidine-DIPEA Exchange
  • Swell the resin: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin).

    • Agitate for 3 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Drain the solution.

  • Piperidine-DIPEA Exchange Wash:

    • Prepare a solution of 20 equivalents of DIPEA and 18 equivalents of TFA (relative to the phosphate content of the resin) in DMF.

    • Wash the resin twice with this solution.

    • Wash the resin thoroughly with DMF (5-7 times).[2]

  • Proceed to the next coupling step.

Protocol 2: Optimized Fast Fmoc-Deprotection with DBU/Piperazine
  • Swell the resin: Swell the peptide-resin in NMP or DMF for at least 30 minutes.

  • Prepare Deprotection Solution: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.

  • Deprotection:

    • Treat the resin with the DBU/piperazine solution (10 mL per gram of resin).

    • Agitate for 2-3 minutes and drain.

    • Repeat the treatment for another 5-7 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with NMP or DMF (5-7 times).

  • Proceed to the next coupling step.

Visualizations

Fmoc_Deprotection_Workflow cluster_piperidine Piperidine Protocol cluster_dbu DBU Protocol start Peptide-Resin with N-terminal This compound deprotection Fmoc Deprotection piperidine_deprotection 20% Piperidine in DMF (2 x 10 min) deprotection->piperidine_deprotection dbu_deprotection 2% DBU / 5% Piperazine in NMP/DMF (2 x 5 min) deprotection->dbu_deprotection wash DMF/NMP Wash coupling Coupling of next Fmoc-Amino Acid wash->coupling end Elongated Peptide-Resin coupling->end exchange_wash Piperidine-DIPEA Exchange Wash piperidine_deprotection->exchange_wash exchange_wash->wash dbu_deprotection->wash Side_Reaction_Pathway start Fmoc-Thr[PO(OBzl)OH]-Peptide-Resin piperidine 20% Piperidine in DMF start->piperidine deprotected_peptide H2N-Thr[PO(OBzl)O-]-Peptide-Resin + Piperidinium+ piperidine->deprotected_peptide Deprotection & Salt Formation incomplete_coupling Incomplete Coupling of next Amino Acid deprotected_peptide->incomplete_coupling Leads to mitigation Piperidine-DIPEA Exchange Wash deprotected_peptide->mitigation Mitigated by successful_coupling Successful Coupling mitigation->successful_coupling

References

Impact of resin choice on the synthesis efficiency of Fmoc-Thr[PO(OBzl)OH]-OH peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of peptides containing the phosphothreonine analogue, Fmoc-Thr[PO(OBzl)OH]-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of phosphothreonine-containing peptides and offers solutions with a focus on the impact of resin choice.

Problem Potential Cause Recommended Solution & Resin Considerations
Low Coupling Efficiency / Incomplete Coupling Steric hindrance from the bulky phosphothreonine residue and the growing peptide chain.Double Coupling: Perform a second coupling step with fresh reagents.[1] Use Optimized Coupling Reagents: Employ uronium-based reagents like HATU or HBTU with an excess of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[2][3] Resin Choice: For long or difficult sequences, a low-loading resin (0.1-0.4 mmol/g) can reduce steric hindrance between peptide chains.[4] PEG-based resins (e.g., TentaGel) can improve solvation and accessibility of the reaction sites.
Peptide Aggregation Formation of secondary structures (β-sheets) on the resin, particularly in hydrophobic sequences, leading to poor reagent accessibility.Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt secondary structures.[5] Microwave Synthesis: Utilize microwave-assisted synthesis to provide energy to overcome aggregation.[6] Resin Choice: Hydrophilic PEG-based resins are less prone to aggregation issues compared to standard polystyrene resins.[5][7] For hydrophobic peptides, non-polar polystyrene resins may surprisingly yield better results in some cases.[6]
β-Elimination of the Phosphate Group Although minimized by the benzyl protecting group, β-elimination can still occur under basic conditions (e.g., during Fmoc deprotection with piperidine).Modified Deprotection: For sensitive sequences, consider using a weaker base or a shorter deprotection time. For Fmoc-Ser(PO(OBzl)OH)-OH, which is more prone to this side reaction, alternative deprotection protocols may be necessary.[8] Resin Choice: While resin choice does not directly prevent β-elimination, a resin that promotes efficient and rapid coupling can reduce the overall exposure time of the phosphopeptide to basic conditions during the synthesis cycles.
Low Final Yield and/or Purity Cumulative effects of incomplete coupling, aggregation, and side reactions. Premature cleavage of the peptide from the resin can also be a factor.Resin Selection: The choice of resin is critical. 2-Chlorotrityl (2-CTC) resin allows for very mild cleavage conditions, which helps to preserve the integrity of the phosphorylated peptide and minimize side reactions.[2][9][10] Wang resin is a cost-effective option for peptides with a C-terminal carboxylic acid, though it requires stronger acid for cleavage.[2][3] Optimize Loading: Ensure the initial loading of the first amino acid on the resin is optimal to avoid issues later in the synthesis.
Difficulty Cleaving the Peptide from the Resin Inefficient cleavage conditions or issues with the resin linkage.Extended Cleavage Time: For peptides containing multiple phosphorylated residues, a longer cleavage time may be required to ensure complete removal of the benzyl protecting groups and cleavage from the resin.[11] Appropriate Cleavage Cocktail: Use a standard TFA-based cleavage cocktail with scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).[1]

Frequently Asked Questions (FAQs)

Q1: Which resin is best for synthesizing a peptide with a C-terminal this compound?

A1: For a C-terminal phosphothreonine, a pre-loaded Wang resin or a 2-Chlorotrityl (2-CTC) resin is recommended.[2][3][12] The 2-CTC resin is often preferred due to its high acid lability, which allows for cleavage under very mild conditions, preserving the sensitive phosphate group.[2][10]

Q2: Can I use a Rink Amide resin for my phosphothreonine-containing peptide?

A2: Yes, if you require a C-terminal amide.[12] The synthesis principles remain the same, but the final cleavage will yield a peptide amide. Rink Amide resins are compatible with standard Fmoc chemistry and coupling protocols for phosphopeptides.[1][13]

Q3: How does the loading capacity of the resin affect the synthesis of phosphopeptides?

A3: The loading capacity can significantly impact the synthesis efficiency. For longer or more complex phosphopeptides, a lower loading capacity (e.g., 0.1-0.4 mmol/g) is often beneficial as it can reduce steric hindrance and minimize on-resin aggregation.[4] Higher loading resins may be suitable for shorter phosphopeptides.

Q4: My phosphopeptide is showing poor solubility after cleavage. Is this related to the resin?

A4: While primarily sequence-dependent, the resin can play a role. Aggregation on a hydrophobic resin like polystyrene during synthesis can sometimes lead to solubility issues post-cleavage.[1] If you anticipate solubility problems, consider using a more hydrophilic PEG-based resin, which can improve the solvation of the growing peptide chain.[5]

Q5: Are there any specific considerations when coupling the first this compound to the resin?

A5: Yes, the first coupling is a critical step. For Wang resin, standard esterification protocols using DIC/DMAP can be used, but care must be taken to avoid racemization.[3] An advantage of 2-CTC resin is that the loading of the first amino acid is less prone to racemization.

Quantitative Data Summary

The following table summarizes typical performance characteristics of common resins used in phosphopeptide synthesis. Note that yields and purity are highly dependent on the specific peptide sequence, length, and synthesis conditions.

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Key Advantages for Phosphopeptide Synthesis
Wang Resin 0.3 - 1.050 - 90ModerateCost-effective, good for C-terminal acids.[2][3]
2-Chlorotrityl (2-CTC) Resin 0.3 - 1.6+Generally highHighMild cleavage conditions preserve sensitive modifications.[2][9][10]
Rink Amide Resin 0.3 - 1.052 - 90+Moderate to HighProduces C-terminal amides.[2]
PEG-based Resins (e.g., TentaGel) 0.15 - 0.5Generally highHighReduced on-resin aggregation, improved solvation.[5][6][7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard method for coupling this compound to a deprotected peptide-resin.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF.[3]

  • Coupling Reaction: Add a non-nucleophilic base such as DIEA (6-10 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.[2][3]

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

  • Monitoring: Perform a Kaiser test to check for complete coupling (a negative result indicates completion).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage of the Phosphopeptide from 2-Chlorotrityl (2-CTC) Resin

This protocol outlines the mild cleavage of a phosphopeptide from 2-CTC resin, which preserves acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of acetic acid/trifluoroethanol/DCM (e.g., in a 1:2:7 ratio).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved, protected peptide.

  • Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

  • Precipitation: Precipitate the protected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the protected peptide under vacuum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling of This compound (HATU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 cycle_end Repeat for next amino acid wash2->cycle_end cycle_end->deprotection Next cycle cleavage Final Cleavage & Deprotection cycle_end->cleavage Synthesis Complete purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis final_product Final Phosphopeptide analysis->final_product

Caption: General workflow for the solid-phase synthesis of a phosphothreonine-containing peptide.

troubleshooting_resin_selection cluster_problem Problem Identification cluster_solution Resin-Based Solution start Experiencing Low Yield/Purity in Phosphopeptide Synthesis aggregation Signs of Aggregation? (Poor swelling, failed coupling) start->aggregation cleavage_issue Premature Cleavage or Side Reactions during Cleavage? start->cleavage_issue peg_resin Switch to PEG-based Resin (e.g., TentaGel) - Improves solvation - Reduces aggregation aggregation->peg_resin Yes low_load_resin Use Low-Loading Resin - Reduces steric hindrance aggregation->low_load_resin For long sequences ctc_resin Switch to 2-CTC Resin - Allows for mild cleavage - Preserves sensitive groups cleavage_issue->ctc_resin Yes

Caption: Decision-making workflow for resin selection in troubleshooting phosphopeptide synthesis.

References

Validation & Comparative

31P NMR Spectroscopy for Characterizing Peptides with Fmoc-Thr[PO(OBzl)OH]-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a cornerstone of research into cellular signaling, drug development, and proteomics. The incorporation of phosphorylated amino acids, such as phosphothreonine, is crucial for studying the effects of this post-translational modification on protein structure and function. The use of building blocks like Fmoc-Thr[PO(OBzl)OH]-OH in solid-phase peptide synthesis (SPPS) allows for the precise placement of phosphothreonine residues. Following synthesis, rigorous characterization is essential to confirm the identity, purity, and integrity of the final product. This guide provides a comparative overview of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of peptides synthesized with this compound, alongside alternative analytical techniques.

The Role of ³¹P NMR in Phosphopeptide Characterization

³¹P NMR is a powerful, non-destructive analytical technique that provides direct insight into the chemical environment of phosphorus atoms within a molecule. Due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, this method offers high sensitivity and resolution for phosphorus-containing compounds.[1] For peptides containing this compound, ³¹P NMR can be used to:

  • Monitor the success of peptide synthesis: By observing the characteristic chemical shift of the benzyl-protected phosphate group, researchers can confirm the incorporation of the phosphothreonine residue.

  • Assess the purity of the protected peptide: The presence of additional peaks in the ³¹P NMR spectrum can indicate side products or impurities.

  • Confirm deprotection of the phosphate group: A distinct upfield shift in the ³¹P NMR spectrum signifies the removal of the benzyl protecting group.

  • Probe the local chemical environment of the phosphate group: The chemical shift of the phosphorus nucleus is sensitive to pH, ionic strength, and binding events, providing valuable structural and functional information.[2]

Comparison of Analytical Techniques

While ³¹P NMR is a valuable tool, it is often used in conjunction with other analytical methods for comprehensive characterization. The following table compares ³¹P NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), two common alternatives for phosphopeptide analysis.

Feature³¹P NMR SpectroscopyMass Spectrometry (ESI/MALDI)High-Performance Liquid Chromatography (HPLC)
Information Provided Direct observation of the phosphorus nucleus, information on the chemical environment (e.g., protonation state, protecting groups), and quantification.Precise molecular weight, peptide sequence (MS/MS), and location of the phosphate group.Purity assessment, quantification, and separation of the target peptide from impurities.
Sensitivity (Limit of Detection) Micromolar (µM) range (approximately 10 µM).[3]Low femtomole (fmol) range.[4]Nanogram (ng) to microgram (µg) range, depending on the detector.
Sample Requirements Typically requires milligrams of purified peptide.Can analyze very small amounts of sample (picomoles to femtomoles).Requires micrograms of sample.
Destructive/Non-destructive Non-destructive.Destructive.Non-destructive (fraction collection is possible).
Quantitative Capability Inherently quantitative with proper experimental setup.[1]Can be quantitative with the use of internal standards.Highly quantitative with proper calibration.
Analysis Time Minutes to hours, depending on the sample concentration and desired signal-to-noise ratio.Minutes per sample.15-60 minutes per sample.
Strengths - Direct and unambiguous detection of phosphorus.- Provides information on the chemical state of the phosphate group.- Non-destructive.- Extremely high sensitivity.- Provides sequence information.- High throughput.- Excellent for purity assessment and purification.- Robust and widely available.
Limitations - Relatively low sensitivity compared to MS.- Requires higher sample concentrations.- Indirect detection of phosphorylation (inferred from mass shift).- Phosphate group can be labile during ionization.- Ion suppression effects can complicate quantification.- Does not provide direct structural information about the phosphate group.

Experimental Protocols

Characterization of the Protected Peptide

Following synthesis and purification of the peptide containing the this compound residue, a combination of HPLC, Mass Spectrometry, and ³¹P NMR should be employed for full characterization.

a) HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Expected Result: A major peak corresponding to the purified, protected peptide.

b) Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Obtain the mass spectrum to confirm the molecular weight of the fully protected peptide. The observed mass should correspond to the calculated mass of the peptide with the Fmoc and benzyl protecting groups intact.

c) ³¹P NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified, protected peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Observe nucleus: ³¹P

    • Decoupling: Proton decoupling (e.g., WALTZ-16).

    • Reference: 85% H₃PO₄ as an external standard (0 ppm).

    • Relaxation delay (d1): 2-5 seconds.

    • Number of scans: 128-1024, depending on the concentration.

  • Expected Result: A single peak in the ³¹P NMR spectrum. Based on data for similar benzyl-protected phosphate compounds, the chemical shift is expected to be in the range of -5 to 0 ppm.[5]

Characterization of the Deprotected Phosphopeptide

After removal of the Fmoc and benzyl protecting groups, the same analytical techniques are used to confirm the structure and purity of the final phosphopeptide.

a) HPLC and Mass Spectrometry:

  • Follow the protocols above. The HPLC trace should show a single, pure peak with a different retention time than the protected peptide. The mass spectrum should confirm the molecular weight of the deprotected phosphopeptide.

b) ³¹P NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized phosphopeptide in D₂O. The pH of the sample should be measured and adjusted if necessary, as the ³¹P chemical shift is pH-dependent.

  • Spectrometer and Parameters: As described for the protected peptide.

  • Expected Result: A single peak in the ³¹P NMR spectrum. For a phosphothreonine residue, the chemical shift will vary with pH. At low pH (~4.0), the chemical shift is expected around -0.1 ppm, while at higher pH (~8.0), it shifts downfield to approximately 4.8 ppm.[2]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical comparison of the analytical techniques.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_protected Protected Peptide Characterization cluster_deprotection Deprotection cluster_deprotected Deprotected Peptide Characterization SPPS Solid-Phase Peptide Synthesis with this compound HPLC1 HPLC Purity Check SPPS->HPLC1 MS1 Mass Spectrometry (MW Confirmation) SPPS->MS1 NMR1 31P NMR (Incorporation Check) SPPS->NMR1 Cleavage Cleavage and Deprotection NMR1->Cleavage HPLC2 HPLC Final Purity Cleavage->HPLC2 MS2 Mass Spectrometry (Final MW) Cleavage->MS2 NMR2 31P NMR (Deprotection & Structure) Cleavage->NMR2

Caption: Experimental workflow for synthesis and characterization.

LogicDiagram cluster_question Analytical Question cluster_technique Preferred Technique Purity Is the peptide pure? HPLC HPLC Purity->HPLC Primary Method Mass Is the molecular weight correct? Mass->HPLC Indirectly MS Mass Spectrometry Mass->MS Primary Method Phospho Is the phosphate group present and in the correct state? Phospho->MS Indirectly (Mass Shift) P_NMR 31P NMR Phospho->P_NMR Primary Method

Caption: Logical relationship between analytical questions and techniques.

References

A Comparative Guide to the Coupling Efficiency of Phosphothreonine Reagents in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of phosphopeptides is crucial for advancing our understanding of cellular signaling and for the development of novel therapeutics. The choice of phosphothreonine reagent in Fmoc-based solid-phase peptide synthesis (SPPS) is a critical determinant of success. This guide provides an objective comparison of the performance of the most commonly used phosphothreonine building block, Fmoc-Thr[PO(OBzl)OH]-OH, with other potential alternatives, supported by experimental data and detailed protocols.

The "building block" approach, where a pre-phosphorylated amino acid is incorporated during peptide chain elongation, is the most straightforward and widely adopted method for synthesizing phosphopeptides.[1] In the context of Fmoc-SPPS, this compound has become the industry standard for introducing phosphothreonine residues. However, its use is not without challenges, primarily due to the partially protected phosphate group, which can impact coupling efficiency and lead to side reactions.

Comparison of Phosphothreonine Reagents

While a direct, side-by-side quantitative comparison of a wide range of Fmoc-phosphothreonine reagents is limited in the literature, a clear picture of the advantages and disadvantages of the available options emerges. For phosphoserine and phosphothreonine, the use of monobenzyl derivatives like this compound is often considered the only viable option, as fully protected phosphate triesters are susceptible to β-elimination under the basic conditions required for Fmoc group removal.[2]

Key Performance Indicators of this compound

The partially protected phosphate group in this compound presents a double-edged sword. While the acidic proton is thought to inhibit base-catalyzed β-elimination during Fmoc deprotection, the negatively charged phosphate can interfere with the coupling reaction.[3] This can lead to incomplete coupling, especially when the preceding amino acid is sterically hindered.

One of the primary issues is the formation of salts between the phosphate group and the base used in the coupling reaction (e.g., DIPEA) or residual piperidine from the deprotection step. This can consume the activated amino acid, reducing the effective concentration available for coupling.[4]

Despite these challenges, the coupling efficiency of this compound can be significantly improved by optimizing the reaction conditions.

Quantitative Data Summary

The following table summarizes the impact of optimized coupling conditions on the yield of a sterically challenging coupling reaction involving this compound.

ReagentCoupling PartnerCoupling ConditionsYield (%)Reference
This compoundH-Val-resinStandard (e.g., 2-fold excess DIPEA)80[4]
This compoundH-Val-resinOptimized (e.g., 3-fold excess DIPEA)100[4]

Experimental Protocols

To achieve high coupling efficiency with this compound, the following experimental protocols are recommended.

Optimized Coupling Protocol for this compound

This protocol is designed to maximize the coupling efficiency of this compound, particularly for difficult couplings.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in a minimal amount of DMF.

  • Base Addition: Add DIPEA (at least a 3-fold excess relative to the amino acid derivative) to the activated amino acid solution.[2] For sterically hindered couplings, a higher excess may be beneficial.[4]

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or the TNBS test. A negative result indicates the absence of free primary amines and a successful coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol for Minimizing β-Elimination during Fmoc Deprotection

For peptides containing multiple phosphoserine or phosphothreonine residues, or when using elevated temperatures during synthesis, the risk of β-elimination during Fmoc deprotection increases. The following protocol modification can help to mitigate this side reaction.

Deprotection Reagent:

  • 0.5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF

Procedure:

  • Following the coupling step, wash the resin with DMF.

  • Treat the resin with a solution of 0.5% DBU in DMF for 5-10 minutes at room temperature.

  • Wash the resin thoroughly with DMF.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow Resin Resin Swelling 1. Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling (Fmoc-AA, Activator, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat n cycles Cleavage 6. Cleavage and Deprotection (TFA) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Peptide Purified Phosphopeptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of phosphopeptides.

signaling_pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase activates Protein Substrate Protein (Threonine) Kinase->Protein phosphorylates Phospho_Protein Phosphorylated Protein (p-Threonine) Protein->Phospho_Protein Response Cellular Response Phospho_Protein->Response

Caption: A simplified signaling pathway involving threonine phosphorylation.

Conclusion

This compound remains the most practical and widely used reagent for the incorporation of phosphothreonine in Fmoc-SPPS, primarily due to the instability of fully protected alternatives to the basic deprotection conditions. While its partially protected phosphate group can present challenges in terms of coupling efficiency, these can be largely overcome by optimizing the coupling conditions, specifically by using uronium-based activators and an excess of a hindered base like DIPEA. For sensitive sequences prone to β-elimination, modifying the Fmoc deprotection protocol can further enhance the success of phosphopeptide synthesis. The protocols and data presented in this guide offer a practical framework for researchers to achieve high yields and purity in the synthesis of phosphothreonine-containing peptides.

References

A Head-to-Head Showdown: Fmoc-Thr[PO(OBzl)OH]-OH vs. Global Phosphorylation for Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of phosphopeptide synthesis, the choice between the "building block" approach using pre-phosphorylated amino acids and the "post-synthetic" global phosphorylation method is a critical one. This guide provides an objective comparison of these two predominant strategies, focusing on the synthesis of phosphothreonine-containing peptides, with supporting experimental data and detailed protocols to inform your selection process.

The precise incorporation of phosphate groups into peptides is paramount for studying a vast array of cellular processes, from signal transduction to protein-protein interactions. The two primary methods for achieving this are the stepwise incorporation of a phosphorylated amino acid building block, such as Fmoc-Thr[PO(OBzl)OH]-OH, during solid-phase peptide synthesis (SPPS), and the global phosphorylation of a completed peptide on the solid support. Each method presents a unique set of advantages and challenges in terms of yield, purity, and applicability to different research needs.

At a Glance: Comparing the Two Strategies

FeatureThis compound (Building Block)Global Phosphorylation
Strategy Stepwise incorporation of a pre-phosphorylated amino acid during SPPS.Post-synthetic modification of a threonine residue on the fully assembled peptide.
Control of Phosphorylation Site High: Precise, unambiguous placement of the phosphate group.Lower: Potential for incomplete phosphorylation and side reactions at other nucleophilic residues.
Purity Generally higher crude purity, though susceptible to β-elimination.Can be lower due to incomplete reaction and the formation of byproducts, requiring more extensive purification.
Yield Can be affected by the coupling efficiency of the bulky phosphoamino acid.Overall yield can be lower due to the additional post-synthetic steps and potential for side reactions.
Versatility Ideal for complex peptides with multiple phosphorylation sites and for creating peptide libraries.[1]A simpler approach for generating both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis.[1]
Key Challenge Potential for β-elimination under basic conditions (Fmoc deprotection).Achieving complete and specific phosphorylation without side reactions.

Performance Data: A Quantitative Look

The following tables summarize quantitative data from various studies, offering a glimpse into the expected outcomes for each method. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the specific protocols and reagents used.

Table 1: Representative Purity and Yield for Phosphopeptide Synthesis using the Building Block Approach

Peptide SequenceCrude Purity (%)Overall Yield (%)Reference
CTEDQY(pS)LVED-NH₂82Not Reported--INVALID-LINK--[2]
CPSPA(pT)DPSLY-NH₂73Not Reported--INVALID-LINK--[2]
Multi-phosphorylated peptides (AMPS)7.7 - 37.23.6 - 33.6--INVALID-LINK--[3]

Table 2: Representative Yield for Phosphopeptide Synthesis using the Global Phosphorylation Approach

Phosphorylating AgentPeptide SequenceYield (%)Reference
Benzyl H-phosphonateSerValSerGluAla83 (of phosphopeptide)--INVALID-LINK--[4]
Dibenzylphosphochloridate / PhosphoramiditeGGXA (X=S, T)Comparable yields--INVALID-LINK--[5]

Signaling Pathway Context: The Role of Phosphothreonine in ERK Signaling

Phosphorylation of threonine residues is a key event in many signaling cascades. The MAPK/ERK pathway, for instance, is a central regulator of cell proliferation, differentiation, and survival. Activation of this pathway involves the dual phosphorylation of ERK on a threonine and a tyrosine residue within its activation loop by the upstream kinase MEK.

ERK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras-GDP Grb2_SOS->Ras Activates Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates MEK_P p-MEK MEK->MEK_P ERK ERK MEK_P->ERK Phosphorylates (Thr & Tyr) ERK_P p-ERK (p-Thr/p-Tyr) ERK->ERK_P Nucleus Nucleus ERK_P->Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_P->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

MAPK/ERK signaling cascade highlighting threonine phosphorylation.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the two synthesis strategies.

This compound (Building Block) Workflow

Building_Block_Workflow Resin Start: Resin Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Repeat Repeat Deprotection & Coupling Cycles Coupling1->Repeat Deprotection2 Fmoc Deprotection Repeat->Deprotection2 Couple_pThr Couple this compound (e.g., HATU/DIEA) Deprotection2->Couple_pThr Deprotection3 Fmoc Deprotection Couple_pThr->Deprotection3 Coupling2 Couple Next Fmoc-AA-OH Deprotection3->Coupling2 Repeat2 Repeat to Final Length Coupling2->Repeat2 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Phosphopeptide Purification->Final_Peptide

Workflow for the building block approach.

Global Phosphorylation Workflow

Global_Phosphorylation_Workflow Resin Start: Resin SPPS Standard SPPS of non-phosphorylated peptide Resin->SPPS Peptide_Resin Peptide on Resin SPPS->Peptide_Resin Phosphorylation Global Phosphorylation of Thr (e.g., phosphoramidite) Peptide_Resin->Phosphorylation Oxidation Oxidation Phosphorylation->Oxidation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Oxidation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Phosphopeptide Purification->Final_Peptide

Workflow for the global phosphorylation approach.

Detailed Experimental Protocols

The following are generalized protocols derived from common laboratory practices. Researchers should optimize these conditions based on the specific peptide sequence and available instrumentation.

Protocol 1: Phosphopeptide Synthesis using this compound

1. Resin Swelling and Initial Deprotection:

  • Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Remove DMF and treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

2. Amino Acid Coupling (Standard):

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HATU (2.9 equivalents) and an amine base like N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF for 5 minutes at 0°C.

  • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

3. Incorporation of this compound:

  • Following the deprotection of the preceding amino acid, use the same coupling protocol as in step 2, but with this compound as the amino acid. Due to its bulkiness, an extended coupling time (2-4 hours or overnight) or double coupling may be necessary.[6]

4. Chain Elongation:

  • Repeat steps 1 and 2 for all subsequent amino acids in the sequence.

5. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2-4 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Global Phosphorylation of a Resin-Bound Peptide

1. Peptide Synthesis:

  • Synthesize the full-length peptide on a suitable resin using standard Fmoc-SPPS protocols, leaving the threonine residue to be phosphorylated with its side-chain hydroxyl group unprotected. Ensure all other reactive side chains are appropriately protected.

2. On-Resin Phosphorylation (H-phosphonate method):

  • Swell the peptide-resin in a 5.25:1 mixture of DCM/pyridine.

  • Add a solution of benzyl H-phosphonate (5 equivalents) and pivaloyl chloride (5 equivalents) in DCM/pyridine to the resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature.[4]

3. Oxidation:

  • Wash the resin with the DCM/pyridine solvent.

  • Treat the resin with a solution of 1% iodine (w/v) in 98:2 pyridine/H₂O to oxidize the H-phosphonate to the phosphate.[4]

  • Wash the resin thoroughly with DMF and DCM.

4. Cleavage and Deprotection:

  • Follow the same cleavage and deprotection procedure as outlined in Protocol 1, step 5.

5. Purification and Analysis:

  • Follow the same purification and analysis procedure as outlined in Protocol 1, step 6.

Conclusion and Recommendations

The choice between the this compound building block approach and global phosphorylation is ultimately dictated by the specific requirements of the research.

  • For complex syntheses , such as peptides with multiple phosphorylation sites or for the generation of peptide libraries where positional integrity is crucial, the This compound building block method is the superior choice .[1] It offers precise control over the location of phosphorylation and generally results in higher purity, minimizing the need for extensive downstream purification.

  • For applications where both the phosphorylated and non-phosphorylated versions of a peptide are required , or for simpler, single-phosphorylation targets, global phosphorylation can be a more straightforward and economical option .[1] However, researchers must be prepared to invest more effort in optimizing the phosphorylation reaction and purifying the final product to remove incompletely reacted species and byproducts.

By carefully considering the trade-offs between control, purity, yield, and experimental simplicity, researchers can select the most appropriate strategy to successfully synthesize the phosphopeptides required for their critical investigations into the roles of protein phosphorylation in health and disease.

References

A Comparative Guide to Phosphothreonine Building Blocks in SPPS: Fmoc-Thr[PO(OBzl)OH]-OH vs. Fmoc-Thr(PO3H2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is crucial for advancing our understanding of cellular signaling, developing kinase inhibitors, and creating new therapeutic agents. The most common strategy for synthesizing these modified peptides is the "building block" approach in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where a pre-phosphorylated amino acid is incorporated directly into the peptide sequence. This method offers superior control over the phosphorylation site compared to post-synthetic modification.[1][2]

When it comes to incorporating phosphothreonine, researchers are often faced with a choice between two commercially available building blocks: the partially protected Fmoc-Thr[PO(OBzl)OH]-OH and the unprotected Fmoc-Thr(PO3H2)-OH . This guide provides an objective, data-supported comparison to inform the selection of the optimal reagent for your research needs.

Executive Summary

This compound is generally the preferred building block for the synthesis of phosphothreonine-containing peptides. The benzyl protection on the phosphate group enhances solubility and coupling efficiency, while minimizing the risk of side reactions like pyrophosphate formation.[3] However, its use requires specific considerations during the coupling step to mitigate issues arising from the acidic phosphate hydroxyl group. In contrast, Fmoc-Thr(PO3H2)-OH is a more cost-effective option, but its unprotected phosphate group can lead to sluggish and incomplete coupling reactions, as well as the potential for pyrophosphate formation, especially in sequences with adjacent phosphoresidues.[2][3]

Performance Comparison

FeatureThis compoundFmoc-Thr(PO3H2)-OH
Coupling Efficiency Generally high, but can be sluggish with sterically hindered residues.[4] Yield can be significantly improved with optimized coupling conditions. For a sterically challenging coupling to a valine residue, the yield was increased from 80% to 100% by increasing the excess of DIPEA.[5]Often sluggish and incomplete due to steric hindrance and the charge of the unprotected phosphate group. Double coupling or a higher excess of reagents may be necessary to drive the reaction to completion.[2]
Solubility Good solubility in common SPPS solvents like DMF and NMP.Lower solubility can be a concern, potentially leading to incomplete coupling.
Side Reactions The acidic phosphate hydroxyl can be acylated by the activated amino acid, reducing the effective concentration of the coupling reagents.[3] This is particularly problematic in sequences with multiple phosphorylations. β-elimination of the phosphate group during piperidine treatment is a potential side reaction for phosphoserine derivatives, but has not been observed for phosphothreonine derivatives.[6]Prone to pyrophosphate formation, especially when coupling adjacent phosphoresidues.[2][3]
Deprotection The benzyl group is typically removed during the final TFA cleavage step.No phosphate protecting group to remove.
Handling Requires careful consideration of coupling conditions to ensure complete reaction.May require multiple coupling cycles and careful monitoring with tests like the ninhydrin test to ensure complete reaction.[2]
Cost Generally more expensive.More cost-effective.[3]

Chemical Structures

cluster_0 This compound cluster_1 Fmoc-Thr(PO3H2)-OH a b

Caption: Chemical structures of the two phosphothreonine building blocks.

Logical Workflow for SPPS

SPPS_Workflow cluster_Fmoc_Bzl This compound cluster_Fmoc_H Fmoc-Thr(PO3H2)-OH start_bzl Start with resin-bound peptide deprotect_bzl Fmoc deprotection (e.g., 20% piperidine/DMF) start_bzl->deprotect_bzl wash_bzl Wash deprotect_bzl->wash_bzl couple_bzl Couple this compound (e.g., HATU/DIPEA) wash_bzl->couple_bzl wash2_bzl Wash couple_bzl->wash2_bzl continue_bzl Continue SPPS cycles wash2_bzl->continue_bzl cleave_bzl Final Cleavage and Deprotection (e.g., TFA cocktail) continue_bzl->cleave_bzl peptide_bzl Phosphopeptide cleave_bzl->peptide_bzl start_h Start with resin-bound peptide deprotect_h Fmoc deprotection (e.g., 20% piperidine/DMF) start_h->deprotect_h wash_h Wash deprotect_h->wash_h couple_h Couple Fmoc-Thr(PO3H2)-OH (e.g., HATU/DIPEA) May require double coupling wash_h->couple_h wash2_h Wash couple_h->wash2_h continue_h Continue SPPS cycles wash2_h->continue_h cleave_h Final Cleavage (e.g., TFA cocktail) continue_h->cleave_h peptide_h Phosphopeptide cleave_h->peptide_h

Caption: Comparative SPPS workflow for the two building blocks.

Experimental Protocols

The following are generalized protocols for the incorporation of phosphothreonine into a peptide sequence using manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and other building blocks used.

Protocol for this compound

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

2. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (at least 3 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.[3]

  • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. For sterically hindered couplings, an extended reaction time may be necessary.[4]

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3-5 times).

3. Subsequent SPPS Cycles:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the benzyl protecting group from the phosphate.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol for Fmoc-Thr(PO3H2)-OH

1. Resin Swelling and Fmoc Deprotection:

  • Follow the same procedure as for this compound.

2. Coupling of Fmoc-Thr(PO3H2)-OH:

  • Due to the lower reactivity, it is highly recommended to use a higher excess of reagents and potentially a double coupling strategy.[2]

  • In a separate vial, dissolve Fmoc-Thr(PO3H2)-OH (4-6 equivalents) and HATU (0.95 equivalents relative to the amino acid) in DMF.

  • Add DIPEA (at least 3 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.[3]

  • Add the activated solution to the resin and agitate for 4-6 hours, or overnight.

  • Perform a ninhydrin test. It is likely that a second coupling will be required.

  • For the second coupling, repeat the activation and coupling steps with fresh reagents.

  • Once the ninhydrin test is negative, wash the resin thoroughly with DMF.

3. Subsequent SPPS Cycles:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

4. Cleavage:

  • Follow the same cleavage procedure as for this compound. No additional deprotection of the phosphate group is required.

Conclusion

For researchers prioritizing high yield and purity in the synthesis of phosphothreonine-containing peptides, This compound is the superior choice. The benzyl protecting group provides significant advantages in terms of coupling efficiency and the prevention of side reactions.[3] While it requires careful optimization of coupling conditions, particularly the amount of base used, the resulting cleaner synthesis and higher yield often justify the additional cost and effort.

Fmoc-Thr(PO3H2)-OH remains a viable, cost-effective alternative, particularly for shorter peptides or sequences where coupling is not sterically hindered. However, researchers should be prepared for more challenging coupling steps that may require repeated cycles and careful monitoring to achieve satisfactory results.[2] The risk of pyrophosphate formation should also be considered, especially in sequences with multiple or adjacent phosphoresidues.[2][3]

References

Navigating the Analytical Maze: A Comparative Guide to HPLC-Based Purity Assessment of Fmoc-Thr[PO(OBzl)OH]-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated peptides, ensuring the purity of the final product is a critical, yet often challenging, step. The incorporation of phosphorylated amino acid building blocks, such as Fmoc-Thr[PO(OBzl)OH]-OH, into a peptide sequence introduces a unique set of potential impurities. This guide provides a comprehensive comparison of the two primary high-performance liquid chromatography (HPLC)-based methods for assessing the purity of these complex synthetic peptides: Reversed-Phase HPLC (RP-HPLC) and Strong Anion-Exchange HPLC (SAX-HPLC).

The successful synthesis of phosphopeptides is pivotal for advancing research in areas such as signal transduction, drug design, and diagnostics. However, the inherent complexities of solid-phase peptide synthesis (SPPS), particularly when using partially protected phosphoamino acids like this compound, can lead to a variety of process-related impurities. These can include deletion sequences, truncated peptides, and byproducts of incomplete deprotection or side-chain reactions. The choice of an appropriate analytical method is therefore paramount for accurately identifying and quantifying these impurities, thereby ensuring the integrity of downstream biological and pharmacological studies.

This guide delves into the principles, experimental protocols, and comparative performance of RP-HPLC and SAX-HPLC, offering supporting data and visualizations to aid in the selection of the most suitable method for your specific analytical needs.

Comparison of HPLC Methods for Phosphopeptide Purity Analysis

Two main HPLC techniques are widely employed for the analysis of phosphopeptides: Reversed-Phase HPLC (RP-HPLC) and Strong Anion-Exchange HPLC (SAX-HPLC). Each method separates molecules based on different physicochemical properties, offering distinct advantages and disadvantages in the context of phosphopeptide purity assessment.

Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide analysis and purification.[1] It separates peptides based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[1] Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[1]

Strong Anion-Exchange HPLC (SAX-HPLC) separates molecules based on their net negative charge.[2][3] The stationary phase contains positively charged functional groups that bind to the negatively charged phosphate groups of the phosphopeptides.[2][3] Elution is typically achieved by increasing the salt concentration or decreasing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase.[3]

The following table summarizes the key performance characteristics of each method for the analysis of a synthetic peptide containing this compound and its potential impurities.

FeatureReversed-Phase HPLC (RP-HPLC)Strong Anion-Exchange HPLC (SAX-HPLC)
Primary Separation Principle HydrophobicityNet Negative Charge
Resolution of Target Peptide from Non-Phosphorylated Deletion Sequences Excellent. The presence of the phosphate group generally increases polarity, leading to earlier elution than the corresponding non-phosphorylated peptide.[4]Good. The non-phosphorylated peptide will not bind to the column and will elute in the flow-through.
Resolution of Diastereomers Moderate to Good. Depends on the specific sequence and the nature of the diastereomeric difference.Poor. Diastereomers typically have the same charge and will not be resolved.
Resolution from Truncated Peptides Good. Shorter peptides are generally less hydrophobic and elute earlier.Moderate. Separation depends on the number of acidic/basic residues in the truncated sequence affecting the overall charge.
Impact of Benzyl Protecting Group Increases hydrophobicity and retention time. Allows for separation of the fully protected, partially deprotected, and fully deprotected peptide.Minimal direct impact on binding, which is dominated by the phosphate charge.
Mobile Phase Compatibility with MS Generally compatible, especially with volatile buffers like formic acid. TFA can cause ion suppression.Less compatible due to the high salt concentrations typically used for elution, often requiring a desalting step before MS analysis.
Sensitivity High, with UV detection at 210-230 nm.[5]High, with UV detection.
Robustness High. Well-established and widely used method for peptide analysis.Moderate. Can be sensitive to mobile phase pH and ionic strength.

Experimental Protocols

General Sample Preparation for HPLC Analysis
  • Dissolution: Dissolve the crude or purified lyophilized peptide in the initial mobile phase (e.g., Mobile Phase A) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • Column: C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.[6]

  • Column Temperature: 25 °C.

Protocol 2: Strong Anion-Exchange HPLC (SAX-HPLC)
  • Column: Strong Anion Exchange, 4.6 x 250 mm.

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity analysis of a phosphopeptide.

G cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_purification Purification & Final QC SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide RP_HPLC RP-HPLC Analysis Crude_Peptide->RP_HPLC Primary Purity Check SAX_HPLC SAX-HPLC Analysis Crude_Peptide->SAX_HPLC Orthogonal Purity Check Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC LC_MS LC-MS Analysis (Identity Confirmation) RP_HPLC->LC_MS Fraction Analysis Lyophilization Lyophilization Prep_HPLC->Lyophilization Final_QC Final Purity & Identity Check (Analytical HPLC & MS) Lyophilization->Final_QC Pure_Peptide Pure Phosphopeptide Final_QC->Pure_Peptide

Workflow for Phosphopeptide Synthesis and Analysis.

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and SAX-HPLC depends on the specific impurities that need to be resolved. The following diagram illustrates a logical comparison of the two methods for different analytical objectives.

G Objective Analytical Objective Impurity_Type1 Separate Phosphorylated from Non-phosphorylated Peptides Objective->Impurity_Type1 Impurity_Type2 Separate by Hydrophobicity (e.g., Truncated Peptides, Protecting Groups) Objective->Impurity_Type2 Impurity_Type3 Separate by Charge (e.g., Multiply Phosphorylated Species) Objective->Impurity_Type3 MS_Compatibility Direct MS Coupling Objective->MS_Compatibility Both Use Both (Orthogonal) Impurity_Type1->Both Both are effective RP_HPLC Use RP-HPLC Impurity_Type2->RP_HPLC Primary choice SAX_HPLC Use SAX-HPLC Impurity_Type3->SAX_HPLC Primary choice MS_Compatibility->RP_HPLC Generally more compatible

Method Selection Guide for Phosphopeptide Analysis.

Conclusion

Both RP-HPLC and SAX-HPLC are powerful techniques for assessing the purity of synthetic peptides containing this compound. RP-HPLC is a versatile and robust method that is highly effective at separating peptides based on hydrophobicity, making it ideal for resolving common synthetic impurities such as truncated and deletion sequences, as well as peptides with and without the benzyl protecting group. SAX-HPLC, on the other hand, offers an orthogonal separation mechanism based on charge, which is particularly useful for separating peptides with different numbers of phosphate groups and for removing non-phosphorylated impurities.

For a comprehensive purity assessment, a dual approach is often recommended. RP-HPLC can be used as the primary method for both analysis and purification, while SAX-HPLC can serve as a valuable orthogonal technique to confirm purity and identify any co-eluting, charge-variant impurities. The choice of method will ultimately depend on the specific analytical challenges and the intended downstream application of the synthetic phosphopeptide.

References

Navigating the Labyrinth of Phosphorylation: A Comparative Guide to Sequencing Peptides Containing Phosphothreonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of protein phosphorylation, the precise identification of phosphorylation sites is paramount. This guide provides a comprehensive comparison of two prominent techniques for sequencing peptides containing phosphothreonine: the classical Edman degradation method and the contemporary mass spectrometry-based approaches. We delve into the experimental realities of applying these methods to phosphopeptides, presenting supporting data and detailed protocols to inform your methodological choices.

Protein phosphorylation, a key post-translational modification, governs a vast array of cellular processes, making its study critical for understanding disease and developing novel therapeutics. Threonine phosphorylation, in particular, plays a vital role in signaling pathways. Determining the exact location of these phosphate groups within a peptide sequence is a challenging yet essential task. This guide will objectively compare the performance of Edman degradation and mass spectrometry for the sequencing of phosphothreonine-containing peptides, enabling you to select the most appropriate strategy for your research needs.

At a Glance: Edman Degradation vs. Mass Spectrometry for Phosphothreonine Analysis

While Edman degradation has been a cornerstone of protein sequencing for decades, its application to phosphorylated peptides, especially those containing the labile phosphothreonine, is fraught with challenges.[1] In contrast, mass spectrometry has emerged as the gold standard for phosphoproteomics, offering superior sensitivity, throughput, and the ability to handle complex samples.

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical cleavage of N-terminal amino acids.[2][3]Ionization and fragmentation of peptides to determine mass-to-charge ratios.[4]
Phosphothreonine Stability Unstable; prone to β-elimination under the harsh chemical conditions, leading to ambiguous results.[1][5]Generally preserves the phosphate group, although neutral loss can occur with certain fragmentation methods (e.g., CID).
Direct Identification Difficult; PTH-phosphothreonine is not a standard and its degradation products can be mistaken for other residues.[1]Direct identification of the phosphothreonine residue and its location is routinely achieved through mass shifts and fragmentation patterns.[4][6]
Sensitivity Picomole range.[2]Femtomole to attomole range.
Sample Purity Requires a highly purified single peptide.Can analyze complex mixtures of peptides.[4]
Throughput Low; one residue per cycle.High; thousands of peptides can be analyzed in a single run.[7]
N-terminal Blockage Not applicable if the N-terminus is blocked.[2][8]Can sequence internal peptides, bypassing N-terminal modifications.
Quantitative Analysis Possible, but challenging for phosphopeptides due to instability.[9][10]Well-established quantitative methods (e.g., SILAC, TMT, label-free) are available.

The Instability of Phosphothreonine in Edman Degradation

The primary obstacle in using Edman degradation for phosphothreonine-containing peptides is the instability of the phosphoester bond under the acidic and basic conditions of the sequencing cycles.[1] The process of β-elimination is a significant side reaction for both phosphoserine and phosphothreonine.[5] This reaction results in the conversion of the phosphothreonine residue to dehydroaminobutyric acid, which can then react further, leading to a "blank" cycle or the misidentification of the amino acid.

While a 2004 study by the ABRF Edman Sequencing Research Group concluded that phosphoserine is unstable during sequencing, experienced laboratories could sometimes identify it by observing increases in the areas of certain small peaks associated with unmodified serine degradation.[1] It is highly probable that phosphothreonine behaves similarly, making its direct and reliable identification by standard Edman degradation protocols exceedingly difficult.

Mass Spectrometry: The Preferred Method for Phosphopeptide Sequencing

Mass spectrometry-based approaches have revolutionized the field of phosphoproteomics.[7] These methods offer a robust and sensitive alternative to Edman degradation for the analysis of phosphothreonine-containing peptides. A typical phosphoproteomics workflow involves the enzymatic digestion of the protein sample, followed by the enrichment of phosphopeptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][11]

Several fragmentation techniques are employed in mass spectrometry to sequence peptides, each with its own advantages for phosphopeptide analysis:

  • Collision-Induced Dissociation (CID): While widely used, CID can lead to the neutral loss of the phosphate group from phosphoserine and phosphothreonine, which can complicate spectral interpretation.

  • Higher-Energy C-trap Dissociation (HCD): This technique often provides more informative fragmentation spectra for phosphopeptides compared to CID.

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These "gentler" fragmentation methods tend to preserve the labile phosphate group, making them particularly well-suited for the confident localization of phosphorylation sites.

Experimental Protocols

Protocol 1: Theoretical Edman Degradation Sequencing of a Phosphothreonine-Containing Peptide

Note: Due to the inherent instability of phosphothreonine during standard Edman degradation, this protocol is presented for illustrative purposes to highlight the chemical steps and potential challenges. Direct sequencing of phosphothreonine by this method is not recommended for reliable results.

1. Sample Preparation:

  • The phosphopeptide must be highly purified (>95%).
  • The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.[2]

2. Edman Degradation Cycle:

  • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[3][12]
  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[3][12] This step is where β-elimination of the phosphate group from phosphothreonine is likely to occur.
  • Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[3]

3. PTH-Amino Acid Identification:

  • The PTH-amino acid derivative is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.[13]
  • Challenge: A standard for PTH-phosphothreonine is not commercially available. The degradation products of phosphothreonine would need to be characterized, and their appearance in the chromatogram would be indicative of a modified threonine at that position.

Protocol 2: Mass Spectrometry-Based Sequencing of a Phosphothreonine-Containing Peptide

1. Protein Digestion:

  • The protein sample is denatured, reduced, and alkylated.
  • The protein is then digested into smaller peptides using a protease, typically trypsin.

2. Phosphopeptide Enrichment (Optional but Recommended):

  • Due to the low stoichiometry of phosphorylation, enrichment is often necessary to detect phosphopeptides in a complex mixture.[14]
  • Common methods include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[14][15]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer via electrospray ionization (ESI).[7]
  • MS1 Scan: The mass spectrometer scans for all peptide ions entering at a given time to determine their mass-to-charge (m/z) ratios.
  • MS2 Scan (Fragmentation): The instrument selects peptide ions of interest (precursor ions), including those with masses indicative of phosphorylation, for fragmentation. Fragmentation is induced using methods like CID, HCD, or ETD.[7]

4. Data Analysis:

  • The resulting fragmentation spectra (MS2 spectra) are searched against a protein sequence database to identify the peptide sequence.[4]
  • Specialized software is used to identify the characteristic mass shift of phosphorylation (+79.966 Da) and to localize the phosphothreonine residue based on the fragment ions observed in the MS2 spectrum.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Cycle cluster_analysis Analysis Purified_Peptide Purified Phosphopeptide Coupling Coupling with PITC Purified_Peptide->Coupling Cleavage Acid Cleavage (TFA) Coupling->Cleavage Conversion Conversion to PTH Cleavage->Conversion Beta_Elimination β-elimination of pThr Cleavage->Beta_Elimination HPLC RP-HPLC Conversion->HPLC Ambiguous_Result Ambiguous Result Beta_Elimination->Ambiguous_Result HPLC->Ambiguous_Result

Caption: Workflow for Edman degradation of a phosphothreonine-containing peptide.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Digestion Proteolytic Digestion Protein_Sample->Digestion Enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) Digestion->Enrichment LC_Separation LC Separation Enrichment->LC_Separation MS1_Scan MS1 Scan LC_Separation->MS1_Scan MS2_Fragmentation MS2 Fragmentation (CID, HCD, ETD) MS1_Scan->MS2_Fragmentation Database_Search Database Search MS2_Fragmentation->Database_Search Site_Localization Phosphosite Localization Database_Search->Site_Localization

Caption: Workflow for mass spectrometry-based sequencing of a phosphothreonine peptide.

Conclusion: A Clear Choice for Phosphothreonine Analysis

For researchers aiming to sequence peptides containing phosphothreonine, the evidence overwhelmingly favors mass spectrometry-based approaches. While Edman degradation remains a valuable tool for N-terminal sequencing of unmodified peptides, its utility for phosphopeptides is severely limited by the chemical instability of the phosphate group. The ambiguity and potential for misinterpretation inherent in applying Edman degradation to phosphothreonine make it an unreliable method for this specific application.

In contrast, mass spectrometry, coupled with appropriate phosphopeptide enrichment strategies and fragmentation techniques, provides a powerful, sensitive, and high-throughput platform for the confident identification and localization of phosphothreonine residues. For drug development professionals and scientists investigating the intricacies of cellular signaling, embracing mass spectrometry is the definitive path toward accurate and comprehensive characterization of protein phosphorylation.

References

A Comparative Analysis of Activators for Fmoc-Thr[PO(OBzl)OH]-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Phosphopeptide Synthesis

The incorporation of phosphorylated amino acids, such as Fmoc-Thr[PO(OBzl)OH]-OH, is a critical step in the synthesis of phosphopeptides, which are invaluable tools in signal transduction research and drug discovery. The partially protected phosphate group of this building block presents a unique challenge, demanding a careful selection of coupling reagents to ensure high efficiency and minimize side reactions. This guide provides a comparative analysis of commonly used activators for the coupling of this compound, supported by available experimental evidence.

Performance Comparison of Coupling Reagents

The selection of an appropriate activator is paramount for the successful incorporation of this compound. Uronium/aminium-based reagents have demonstrated superior performance over other classes of activators for this sterically hindered and electronically complex amino acid.

Activator ClassSpecific ReagentsPerformance SummaryKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTUHighly Recommended. These reagents have consistently shown the best results for coupling this compound.[1][2] They are effective in overcoming the steric hindrance and the potential for side reactions associated with the phosphate group. The use of an excess of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), is crucial for optimal performance.[2][3] For instance, increasing the excess of DIPEA has been shown to significantly improve coupling yields.[3] For particularly challenging sequences, such as those with multiple phosphorylations, a strategy of double coupling with HBTU followed by the more reactive HATU has been effective.[1]Extended reaction times may be necessary, especially for sterically hindered couplings.[1]
Phosphonium Salts PyBOP, BOPNot Recommended. While effective for many standard amino acid couplings, phosphonium-based reagents like PyBOP and BOP have been reported to result in low coupling yields with this compound.[1] The high reactivity of these reagents can lead to undesirable side reactions at the phosphodiester group, reducing the amount of activator available for the desired carboxyl group activation.[1][4]The potential for side reactions with the phosphate moiety is a significant drawback.
Carbodiimides DIC, DCCNot Recommended. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), in combination with additives like HOBt or HOAt, have also been shown to provide low coupling yields for this compound.[1]Inefficient activation for this specific amino acid derivative.

Experimental Protocols

Below are detailed protocols for the recommended uronium/aminium-based activators for the coupling of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling using HATU or HBTU

This protocol is suitable for most routine incorporations of this compound.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HBTU (2.9-4.5 equivalents), and DIPEA (6-8 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered couplings, an extended reaction time may be required.[1]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended for the incorporation of this compound in sequences known to be challenging, such as those with adjacent phosphorylated residues.[1]

  • First Coupling: Perform an initial coupling for 1-2 hours using HBTU as the activator, following the reagent ratios described in Protocol 1.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Coupling: Prepare a fresh activation mixture using the more reactive HATU as the activator, following the reagent ratios in Protocol 1.

  • Reaction: Add the HATU-activated amino acid to the resin and allow it to react for an additional 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an activator, the following diagrams are provided.

Experimental_Workflow Resin Resin with Free Amine Swell Swell in DMF Resin->Swell Coupling Add to Resin & Agitate Swell->Coupling Activation Prepare Activation Mixture (this compound, Activator, DIPEA in DMF) Preactivation Pre-activate Activation->Preactivation Preactivation->Coupling Wash Wash with DMF and DCM Coupling->Wash Test Kaiser Test Wash->Test Next_Cycle Proceed to Next Cycle Test->Next_Cycle

A generalized workflow for the coupling of this compound in SPPS.

Activator_Selection_Logic cluster_activators Activator Classes cluster_performance Performance for this compound Uronium Uronium/Aminium (HATU, HBTU, HCTU) High_Yield High Yield & Low Side Reactions Uronium->High_Yield Recommended Phosphonium Phosphonium (PyBOP, BOP) Low_Yield Low Yield & Side Reactions Phosphonium->Low_Yield Not Recommended Carbodiimide Carbodiimide (DIC, DCC) Carbodiimide->Low_Yield Not Recommended

Decision logic for selecting an activator based on performance.

Conclusion

The successful incorporation of this compound is highly dependent on the choice of coupling reagent. The available evidence strongly supports the use of uronium/aminium-based activators such as HATU and HBTU, in conjunction with an excess of DIPEA, to achieve high coupling efficiencies. Phosphonium salts and carbodiimides are generally not recommended due to lower yields and the potential for side reactions. For challenging syntheses, extended reaction times or a double coupling strategy with HBTU followed by HATU may be necessary to ensure complete incorporation. By following these guidelines and protocols, researchers can optimize their phosphopeptide synthesis workflows and obtain high-quality products for their research endeavors.

References

A Comparative Guide to Phosphopeptide Synthesis: Validation of Fmoc-Thr[PO(OBzl)OH]-OH by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of phosphopeptides is a critical process for studying cellular signaling, developing kinase inhibitors, and creating tools for immunological studies.[1] The choice of synthesis strategy significantly impacts the purity, yield, and overall success of obtaining the desired phosphopeptide. This guide provides an objective comparison of phosphopeptide synthesis using the pre-phosphorylated building block, Fmoc-Thr[PO(OBzl)OH]-OH, with alternative methods. The performance of each method is supported by experimental data and detailed protocols for validation by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Comparison of Phosphopeptide Synthesis Strategies

The two primary strategies for synthesizing phosphopeptides are the "building block" approach, which utilizes pre-phosphorylated amino acids like this compound, and the "global phosphorylation" approach, where the phosphate group is introduced after the peptide has been assembled.[2] The building block method is generally preferred as it offers better control over the location of the phosphate group and avoids the potential for incomplete phosphorylation and side reactions associated with post-synthesis modification.[1][2]

A key challenge in Solid-Phase Peptide Synthesis (SPPS), particularly for longer or aggregation-prone sequences, is the formation of secondary structures that can hinder coupling efficiency.[3] To address this, pseudoproline dipeptides have emerged as powerful tools to disrupt these secondary structures, leading to improved purity and yield.[3][4][5][6]

Synthesis Strategy Principle Advantages Disadvantages Typical Purity (Crude) Reported Yield
This compound Building Block Direct incorporation of a pre-phosphorylated threonine residue during Fmoc-based SPPS.[1][7]- Regiospecific phosphorylation- Avoids side reactions of post-synthetic phosphorylation[1][2]- Compatible with standard Fmoc chemistry[8]- Can be costly- Coupling can be sluggish and may require special reagents like HATU or HBTU[7][9]- Potential for β-elimination with certain bases[10][11]Variable, sequence-dependent.Generally good, but can be reduced by aggregation in long peptides.
Global Phosphorylation The peptide is synthesized first, followed by the chemical addition of a phosphate group to the threonine residue on the solid support.[2]- Allows for the synthesis of both phosphorylated and non-phosphorylated peptides from a single synthesis run.[2]- Risk of incomplete phosphorylation- Potential for side-chain modifications during phosphorylation steps[2]- Requires additional synthetic steps.[2]Often lower than the building block approach due to incomplete reactions and side products.Can be lower and more variable.
Pseudoproline Dipeptide Approach Incorporation of a reversibly protected dipeptide (e.g., Fmoc-Xaa-Thr(ψMe,MePro)-OH) to disrupt secondary structure formation.[3][4][5]- Significantly improves crude peptide purity and yield, especially for difficult sequences[4][6]- Enhances solubility of the growing peptide chain[3][12]- Simplifies HPLC purification.[4]- Limited to specific dipeptide sequences (Xaa-Thr)- Requires the use of specialized, more expensive building blocks.Often higher than standard methods for problematic sequences.Can see dramatic increases, sometimes up to 10-fold for highly aggregated sequences.[4]

Experimental Workflow and Validation

The successful synthesis of a phosphopeptide is critically dependent on a robust workflow that includes not only the chemical synthesis but also rigorous purification and validation steps. The following diagram illustrates a typical workflow for the synthesis of a phosphopeptide using this compound, followed by purification and validation by LC-MS/MS.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Validation resin Resin Swelling deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling coupling->deprotection1 Repeat for each AA phospho_coupling This compound Coupling (HATU/DIPEA) coupling->phospho_coupling phospho_coupling->deprotection1 deprotection2 Final Fmoc Deprotection phospho_coupling->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc lyophilization Lyophilization hplc->lyophilization lcmsms LC-MS/MS Analysis lyophilization->lcmsms data_analysis Data Analysis (Mass & Sequence Verification) lcmsms->data_analysis

Caption: Experimental workflow for phosphopeptide synthesis and validation.

Experimental Protocols

Solid-Phase Synthesis of a Model Phosphopeptide using this compound

This protocol describes the manual synthesis of a model phosphopeptide on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Confirm complete coupling with a Kaiser test.

  • Incorporation of this compound:

    • For coupling the phosphothreonine, use this compound (1.5-2 eq.), HATU (1.45-1.95 eq.), and a higher concentration of DIPEA (3-4 eq.) in DMF.[7][9]

    • Allow the coupling to proceed for 2-4 hours, or overnight if necessary.[9]

    • Wash the resin thoroughly as described above.

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

LC-MS/MS Validation of the Synthesized Phosphopeptide

This protocol outlines the general procedure for validating the identity and purity of the synthesized phosphopeptide.

Materials:

  • Crude or HPLC-purified phosphopeptide

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Reverse-phase C18 HPLC column

  • Electrospray Ionization (ESI) Mass Spectrometer

Procedure:

  • Sample Preparation: Dissolve the dried peptide pellet in a small volume of Solvent A.

  • HPLC Purification (Optional but Recommended):

    • Purify the crude peptide using a reverse-phase HPLC system with a suitable gradient of Solvent A and Solvent B.

    • Collect fractions and analyze by mass spectrometry to identify those containing the desired phosphopeptide.

    • Pool the pure fractions and lyophilize.

  • LC-MS/MS Analysis:

    • Inject the purified (or crude) phosphopeptide onto the LC-MS/MS system.

    • Separate the peptide using a gradient elution on the C18 column.

    • The mass spectrometer should be operated in a data-dependent acquisition mode.

    • An initial full MS scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact phosphopeptide. The expected mass should be observed.

    • The most abundant precursor ions are selected for fragmentation (MS2 or CID).

  • Data Analysis:

    • MS1 Spectrum: Confirm the presence of the correct precursor ion m/z corresponding to the calculated mass of the phosphopeptide. Note that phosphopeptides can be challenging to ionize efficiently.

    • MS2 Spectrum: Analyze the fragmentation pattern. Look for characteristic neutral loss of phosphoric acid (-98 Da from the precursor ion), which is a hallmark of phosphopeptides.[13]

    • Confirm the peptide sequence by identifying the b- and y-ion series in the MS2 spectrum. The mass difference between adjacent b- or y-ions should correspond to the mass of the amino acid residues.

    • Utilize software tools to automatically match the observed fragmentation pattern to the expected sequence to confirm the identity and phosphorylation site. For increased confidence, an MS3 scan can be triggered on the neutral loss product to generate more sequencing ions.[14]

Comparative Performance Data

The following table summarizes the expected performance of the different synthesis strategies based on literature. Direct, side-by-side quantitative comparisons in a single study are rare, so these represent a synthesis of reported outcomes.

Performance Metric This compound] Global Phosphorylation Pseudoproline Dipeptide Assisted
Coupling Efficiency Can be lower for the phospho-amino acid, requiring stronger coupling reagents and longer reaction times.[7][9]Standard coupling efficiencies for non-phosphorylated amino acids.Significantly improved coupling efficiency, especially in aggregation-prone regions.[4][6]
Major Side Reactions β-elimination of the phosphate group, particularly with strong bases or high temperatures.[10][11]Incomplete phosphorylation, modification of other side chains.[2]Formation of the native peptide sequence occurs upon final cleavage with TFA.[5][6][12]
LC-MS/MS Validation Notes Look for expected mass and characteristic neutral loss of -98 Da. Sequence coverage from b/y ions confirms identity.Multiple species may be present (un-, partially-, and fully-phosphorylated), complicating the chromatogram.The final product is the native peptide; LC-MS/MS analysis is standard. Purity is often higher, simplifying analysis.

Signaling Pathway Visualization

Phosphorylated threonine residues are key components in many signaling pathways. For example, the MAPK/ERK pathway involves the phosphorylation of threonine and tyrosine residues in ERK by the upstream kinase MEK. The successful synthesis of specific phosphopeptides allows researchers to create probes, inhibitors, or standards to study such pathways.

signaling_pathway cluster_pathway MAPK/ERK Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p-Thr/Tyr erk_p p-ERK (p-Thr, p-Tyr) erk->erk_p transcription Transcription Factors (e.g., c-Fos, c-Jun) erk_p->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Safety Operating Guide

Safe Disposal of Fmoc-Thr[PO(OBzl)OH]-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides comprehensive guidance on the proper disposal procedures for Fmoc-Thr[PO(OBzl)OH]-OH, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to rigorous disposal practices is essential to maintain a safe laboratory environment and to preempt any potential environmental impact.

Key Compound Information

To facilitate proper handling and disposal, key quantitative data for this compound are summarized below.

PropertyValue
CAS Number 175291-56-2
Molecular Formula C₂₆H₂₆NO₈P
Molecular Weight 511.47 g/mol
Appearance White to light yellow solid
Hazard Classification Not classified as hazardous

Standard Operating Procedure for Disposal

This step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the compound, ensure that the following personal protective equipment is worn:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Waste Collection and Storage
  • Designated Waste Container: Collect waste this compound in a clearly labeled, sealed container. The label should include the full chemical name.

  • Segregation: Do not mix this waste with other chemical waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a designated cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Pathway

Given its non-hazardous classification, this compound can typically be disposed of as solid chemical waste. However, institutional policies may vary. The following decision workflow should be followed:

start Start: Have waste this compound for disposal consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Solid Waste start->consult_ehs is_special Are there specific institutional protocols for this compound? consult_ehs->is_special follow_specific Follow Specific Institutional Protocol is_special->follow_specific Yes is_trash_allowed Is disposal as general solid chemical waste permitted? is_special->is_trash_allowed No end End of Disposal Process follow_specific->end trash_disposal Package in a sealed, labeled container. Laboratory personnel to transport directly to the designated dumpster. is_trash_allowed->trash_disposal Yes hazardous_waste Treat as hazardous chemical waste. Follow institutional hazardous waste procedures. is_trash_allowed->hazardous_waste No trash_disposal->end hazardous_waste->end

Caption: Disposal decision workflow for this compound.

Final Disposal Steps
  • For Non-Hazardous Disposal: If permitted by your institution, the sealed and labeled container of this compound should be taken directly to the facility's main waste collection area (dumpster) by laboratory personnel. Do not place chemical waste in common laboratory trash bins that are handled by custodial staff.

  • For Hazardous Disposal: If your institution requires all chemical waste to be treated as hazardous, follow the standard procedure for hazardous waste pickup, including proper labeling and storage in a satellite accumulation area.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don safety glasses, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use a dry absorbent material to gently sweep up the solid material. Avoid creating dust.

  • Clean the Area: Once the solid is collected, decontaminate the area with soap and water.

  • Dispose of Spill Debris: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed bag and dispose of it along with the chemical waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always prioritize your institution's specific EHS guidelines.

Personal protective equipment for handling Fmoc-Thr[PO(OBzl)OH]-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Fmoc-Thr[PO(OBzl)OH]-OH, ensuring laboratory safety and operational integrity.

This compound is a key reagent in solid-phase peptide synthesis (SPPS), particularly for the incorporation of phosphothreonine residues into peptides. While the compound itself is not classified as hazardous, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure experimental success. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound and associated reagents, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 standards. A face shield is recommended when there is a significant splash hazard.Protects against dust particles and splashes of chemical solutions.[1]
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected prior to use and disposed of properly after handling.Prevents skin contact with the chemical and associated reagents.[1]
Body Protection A laboratory coat is required to protect skin and clothing.Provides a barrier against accidental spills.
Respiratory Protection A NIOSH-approved respirator or dust mask is recommended when weighing and handling larger quantities of the lyophilized powder to avoid inhalation.Minimizes the risk of inhaling fine dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural guidelines is essential for the safe and effective use of this compound in your research.

  • Preparation and Weighing:

    • Always handle the solid compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust.[1]

    • Use appropriate weighing paper and tools. Clean the weighing area thoroughly after use.

  • Dissolution:

    • When preparing solutions, add the solvent to the solid reagent slowly to avoid splashing.

    • Fmoc-protected amino acids are typically dissolved in solvents like N,N-dimethylformamide (DMF) for use in SPPS.

  • Use in Solid-Phase Peptide Synthesis (SPPS):

    • The incorporation of this compound into a peptide sequence involves standard coupling and deprotection steps.

    • Fmoc Deprotection: The Fmoc group is base-labile and is typically removed using a solution of 20% piperidine in DMF.[2] Handle piperidine with extreme caution in a fume hood as it is a toxic and flammable liquid.

    • Waste Segregation: Throughout the SPPS process, collect all liquid waste from washing and deprotection steps in a designated hazardous waste container.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Recommended storage temperature is -20°C for long-term stability.

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this chemical should be treated as hazardous chemical waste.

  • Solid Waste:

    • Place unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.

    • Contaminated solid waste, such as weighing paper, gloves, and pipette tips, should also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • All liquid waste generated during the synthesis process, including solvents, deprotection solutions (e.g., piperidine/DMF), and washings, must be collected in a labeled hazardous waste container.

    • Never dispose of chemical waste down the drain.[3]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow

The following diagram illustrates the key stages in the handling and use of this compound in a typical laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Disposal Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Collect Solid Waste Collect Solid Waste Weigh Solid->Collect Solid Waste Couple to Resin Couple to Resin Dissolve in Solvent->Couple to Resin Collect Liquid Waste Collect Liquid Waste Dissolve in Solvent->Collect Liquid Waste Fmoc Deprotection Fmoc Deprotection Couple to Resin->Fmoc Deprotection Fmoc Deprotection->Couple to Resin Repeat as needed Fmoc Deprotection->Collect Liquid Waste Dispose via EHS Dispose via EHS Collect Solid Waste->Dispose via EHS Collect Liquid Waste->Dispose via EHS

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.